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  • Product: 1H-Azepine-3-carboxylicacid,2,3-dihydro-2-oxo-(9CI)
  • CAS: 134050-77-4

Core Science & Biosynthesis

Foundational

Structural Elucidation and Photochemical Synthesis of 1H-Azepine-3-carboxylic acid, 2,3-dihydro-2-oxo- (9CI)

Executive Summary The compound 1H-Azepine-3-carboxylic acid, 2,3-dihydro-2-oxo- (9CI) is a specialized seven-membered nitrogenous heterocycle. Characterized by its conjugated diene system and cyclic amide (lactam) core,...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 1H-Azepine-3-carboxylic acid, 2,3-dihydro-2-oxo- (9CI) is a specialized seven-membered nitrogenous heterocycle. Characterized by its conjugated diene system and cyclic amide (lactam) core, this molecule is primarily encountered in advanced photochemical research as a ring-expansion product of aromatic azides[1]. This technical guide provides a comprehensive breakdown of its structural topology, the causality behind its photochemical generation, and a self-validating experimental protocol for its synthesis.

Chemical Identity and Structural Topology

The molecular architecture of 1H-Azepine-3-carboxylic acid, 2,3-dihydro-2-oxo- deviates from a fully unsaturated azepine by the saturation of the C2 and C3 positions. The C2 position features an oxo substitution, forming a stable lactam configuration (N1–C2=O). The C3 position bears a carboxylic acid moiety, which introduces significant polarity and hydrogen-bonding capacity. The remaining ring structure maintains a conjugated diene system across C4=C5 and C6=C7.

Physicochemical Properties Summary

To facilitate analytical tracking and reagent preparation, the core quantitative data is summarized below:

PropertyValue
IUPAC / 9CI Name 1H-Azepine-3-carboxylic acid, 2,3-dihydro-2-oxo-
CAS Registry Number 134050-77-4
PubChem CID 14983568[2]
Molecular Formula C7H7NO3[2]
Molecular Weight 153.13 g/mol
SMILES String O=C(O)C1C=CC=CNC1=O
Key Functional Groups Lactam, Carboxylic Acid, Conjugated Diene

Mechanistic Causality: Photochemical Ring Expansion

The synthesis of 1H-Azepine-3-carboxylic acid, 2,3-dihydro-2-oxo- is not typically achieved via standard ground-state condensation reactions. Instead, it requires the[1].

Mechanistic Causality: When 2-azidobenzoic acid is irradiated with UV light, it undergoes rapid extrusion of nitrogen gas ( N2​ ) to generate a highly reactive singlet nitrene intermediate[3]. This intermediate faces a kinetic bifurcation:

  • Intramolecular Cyclization: Attack by the adjacent carboxylate group yields 2,1-benzisoxazol-3(1H)-one as a byproduct[3].

  • Ring Expansion: Insertion of the nitrene into the adjacent C–C bond of the benzene ring produces an unstable, highly electrophilic 1,2-didehydroazepine (DDHA) intermediate[3].

The critical factor in isolating the target azepine is the deliberate addition of water to the aprotic solvent system. Water acts as a nucleophile, trapping the DDHA intermediate before it can react non-specifically with the benzisoxazolone byproduct to form intractable tars[1]. Nucleophilic attack by water stabilizes the expanded ring, yielding the final 2,3-dihydro-2-oxo azepine structure[1].

Pathway A 2-Azidobenzoic Acid (Reactant) B Singlet Nitrene (Intermediate) A->B hν (-N₂) C 1,2-Didehydroazepine (DDHA) B->C Ring Expansion E 2,1-Benzisoxazol-3(1H)-one (Byproduct) B->E Intramolecular Cyclization D 1H-Azepine-3-carboxylic acid, 2,3-dihydro-2-oxo- (Target) C->D + H₂O (Nucleophilic Attack)

Photochemical pathway of 2-azidobenzoic acid yielding the target azepine via a DDHA intermediate.

Self-Validating Experimental Protocol

The following protocol outlines the of the target compound, engineered with built-in validation checkpoints to ensure reproducibility[3].

Phase 1: Photochemical Reaction Setup
  • Reagent Preparation: Dissolve 350 mg of 2-azidobenzoic acid in 12 mL of anhydrous acetonitrile[3].

    • Causality: Acetonitrile is chosen as a polar aprotic solvent because it completely solubilizes the starting material without outcompeting water as a nucleophile[1].

  • Nucleophile Addition: Add 30 mL of ultrapure water to the solution[3]. The high water ratio forces the equilibrium of the DDHA intermediate toward the formation of the target azepine rather than degradation[3].

  • Irradiation: Place the mixture in a quartz photoreactor equipped with a medium-pressure mercury lamp. Irradiate the solution for 24 hours under continuous magnetic stirring[3].

    • Self-Validation Checkpoint: Monitor the reaction via a bubbler. The continuous evolution of N2​ gas confirms the generation of the nitrene intermediate. The reaction is complete when gas evolution ceases and TLC (Thin Layer Chromatography) confirms the disappearance of the azide starting material.

Phase 2: Isolation and Purification
  • Solvent Removal: Transfer the crude reaction mixture to a rotary evaporator and remove the acetonitrile and water in vacuo at 40°C to prevent thermal degradation of the azepine ring[3].

  • Chromatography: Purify the resulting residue via preparative column chromatography using silica gel[3].

  • Elution: Use an Acetone:Ethanol (1:1 v/v) mixture as the eluent[3].

    • Causality: The target molecule possesses both a lactam and a free carboxylic acid, making it highly polar. Standard non-polar eluents (e.g., Hexane/Ethyl Acetate) will result in irreversible adsorption to the silica stationary phase. The aggressive Acetone/Ethanol system ensures high recovery rates[3].

Analytical Characterization Signatures

To verify the structural integrity of the synthesized 1H-Azepine-3-carboxylic acid, 2,3-dihydro-2-oxo-, cross-reference the isolated product against these expected spectral signatures[1]:

  • Mass Spectrometry (EI-MS): A molecular ion peak at m/z 153, with characteristic fragmentation corresponding to the loss of CO2​ (m/z 109) from the C3 carboxylic acid group.

  • Infrared Spectroscopy (IR): Look for a broad O−H stretch (2500–3000 cm−1 ), a sharp lactam N−H stretch (~3200 cm−1 ), and two distinct carbonyl C=O stretches (~1700 cm−1 for the acid, ~1660 cm−1 for the conjugated lactam).

  • Nuclear Magnetic Resonance (1H-NMR): The defining feature will be the complex multiplet of the four vinylic protons (C4, C5, C6, C7) in the downfield region (5.5–6.5 ppm), coupled with a distinct singlet/doublet for the aliphatic alpha-proton at the C3 position.

References

  • Sinjagina, D., & Budruev, A. (2012). Photolysis of 2-Azidobenzoic Acid in Aprotic Solvents in the Presence of Water. Sciforum - 16th International Electronic Conference on Synthetic Organic Chemistry.[Link]

  • Sinjagina, D. Yu., & Budruev, A. V. (2013). Effect of water on product yields of 2-azidobenzoic acid photolysis in aprotic solvents. High Energy Chemistry, 47(4), 162–165.[Link]

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 14983568, 1H-Azepine-3-carboxylic acid, 2,3-dihydro-2-oxo- (9CI).[Link]

  • NextSDS Substance Database. (2026). Chemical Substance Information: 1H-Azepine-3-carboxylic acid, 2,3-dihydro-2-oxo- (9CI). [Link]

Sources

Exploratory

A Comprehensive Guide to the Preliminary Toxicity Screening of 1H-Azepine-3-carboxylic Acid Derivatives

A Senior Application Scientist's Field-Proven Insights for Researchers and Drug Development Professionals Authored by: A Senior Application Scientist Disclaimer: This document provides a generalized framework for the pre...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Field-Proven Insights for Researchers and Drug Development Professionals

Authored by: A Senior Application Scientist

Disclaimer: This document provides a generalized framework for the preliminary toxicity screening of novel chemical entities, using 1H-Azepine-3-carboxylic acid derivatives as a representative scaffold. As of the writing of this guide, specific public toxicity data for this exact class of compounds is limited. Therefore, the principles and protocols outlined herein are based on established methodologies for the assessment of novel heterocyclic compounds in early-stage drug discovery.

Introduction: The Imperative for Early Toxicity Assessment

The journey of a novel chemical entity from a promising hit to a viable drug candidate is fraught with challenges, with a significant rate of attrition often attributed to unforeseen toxicity.[1] The class of 1H-Azepine-3-carboxylic acid derivatives represents a versatile scaffold with potential therapeutic applications, stemming from the broader pharmacological activities of azepine-based compounds which include antipsychotic, antidepressant, and anticancer properties.[2][3] However, the unique seven-membered heterocyclic ring of azepines, which imparts conformational flexibility and diverse biological interactions, also presents a complex challenge for predicting toxicity.[2] Early, robust, and mechanistically-informed toxicity screening is therefore not just a regulatory hurdle, but a critical component of a rational and efficient drug discovery pipeline.[4]

This guide provides a comprehensive, in-depth overview of a tiered approach to the preliminary toxicity screening of 1H-Azepine-3-carboxylic acid derivatives. We will move from high-throughput in vitro assays designed to flag major liabilities to more complex cellular and in vivo models, all while adhering to the principles of the 3Rs (Replacement, Reduction, and Refinement) in animal testing.[5] The focus will be on providing not just protocols, but the scientific rationale behind the experimental choices, enabling researchers to design and interpret their studies with confidence.

The Tiered Approach to Preliminary Toxicity Screening

A successful preliminary toxicity screening strategy is a multi-faceted and tiered process. It begins with broad, rapid in vitro assays and progressively moves towards more complex and resource-intensive studies for promising candidates. This approach allows for the early deselection of compounds with unfavorable toxicity profiles, conserving resources for the most viable candidates.

G cluster_0 Tier 1: In Vitro High-Throughput Screening cluster_1 Tier 2: In Vitro Mechanistic & Confirmatory Assays cluster_2 Tier 3: Preliminary In Vivo Assessment Cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) Genotoxicity (Clastogenicity) In Vitro Micronucleus Assay Cytotoxicity->Genotoxicity (Clastogenicity) Proceed if non-cytotoxic at relevant concentrations Genotoxicity (Mutagenicity) Bacterial Reverse Mutation Assay (Ames Test) Genotoxicity (Mutagenicity)->Genotoxicity (Clastogenicity) Follow-up on positive/equivocal results Hepatotoxicity (Initial Screen) Hepatotoxicity Assays (e.g., HepG2 Cell Viability) Mechanistic Hepatotoxicity High-Content Screening (HCS) for Hepatotoxicity Hepatotoxicity (Initial Screen)->Mechanistic Hepatotoxicity Investigate mechanism of hepatotoxicity Acute Toxicity Acute Oral Toxicity Study (e.g., OECD 420/425) Genotoxicity (Clastogenicity)->Acute Toxicity Progress promising candidates Mechanistic Hepatotoxicity->Acute Toxicity Progress promising candidates ADME-Tox Profiling In Vitro ADME Assays (e.g., CYP Inhibition, hERG) ADME-Tox Profiling->Acute Toxicity Inform in vivo study design Early Tolerability Dose Range Finding Studies Acute Toxicity->Early Tolerability

Caption: A tiered approach to preliminary toxicity screening.

Tier 1: In Vitro High-Throughput Screening

The initial tier focuses on rapid, cost-effective assays to identify compounds with significant liabilities early in the discovery process.

Cytotoxicity Assays: The First Line of Defense

Cytotoxicity assays are fundamental to understanding the concentration at which a compound induces cell death.[6] These assays provide a baseline for determining the therapeutic window and are essential for designing subsequent, more complex cellular assays.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[7] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[8]

Table 1: Representative Data from a Hypothetical MTT Assay on HepG2 Cells

Concentration (µM)% Cell Viability (Mean ± SD)
0.198.7 ± 4.2
195.3 ± 5.1
1082.1 ± 6.8
5045.6 ± 7.3
10015.2 ± 3.9

Protocol: MTT Assay for Cytotoxicity Screening [7][8][9]

  • Cell Seeding: Plate a human cell line (e.g., HepG2 for liver toxicity or a relevant cancer cell line for oncology compounds) in a 96-well plate at a predetermined optimal density and incubate overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the 1H-Azepine-3-carboxylic acid derivative and incubate for 24-72 hours.

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (the concentration at which 50% of cell viability is inhibited).

Genotoxicity (Mutagenicity): The Ames Test

Genotoxicity testing is a critical component of safety assessment, as compounds that damage genetic material have the potential to be carcinogens or mutagens.[10] The bacterial reverse mutation assay, commonly known as the Ames test, is a widely accepted method for identifying substances that can produce gene mutations.[11][12]

Protocol: Bacterial Reverse Mutation Assay (Ames Test) [11][12][13]

  • Strain Selection: Utilize multiple strains of Salmonella typhimurium (and often Escherichia coli) with pre-existing mutations in the histidine (or tryptophan) operon.

  • Metabolic Activation: Conduct the assay with and without a metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism.

  • Exposure: Expose the bacterial strains to various concentrations of the test compound in a minimal media lacking the essential amino acid.

  • Incubation: Incubate the plates for 48-72 hours at 37°C.

  • Colony Counting: Count the number of revertant colonies (colonies that have undergone a reverse mutation, allowing them to grow in the absence of the amino acid).

  • Data Interpretation: A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates mutagenic potential.

Tier 2: In Vitro Mechanistic & Confirmatory Assays

Compounds that pass the initial screening tier are subjected to more detailed in vitro assays to confirm and understand the mechanisms of any observed toxicity.

Genotoxicity (Clastogenicity and Aneugenicity): The In Vitro Micronucleus Assay

While the Ames test detects point mutations, the in vitro micronucleus assay identifies agents that cause chromosomal damage (clastogenicity) or abnormal chromosome number (aneugenicity).[14] Micronuclei are small, extranuclear bodies that form during cell division when chromosome fragments or whole chromosomes are not incorporated into the daughter nuclei.[15]

G cluster_0 Cell Treatment cluster_1 Cytokinesis Block cluster_2 Harvest and Staining cluster_3 Microscopic Analysis A Treat mammalian cells with 1H-Azepine-3-carboxylic acid derivative B Add Cytochalasin B to arrest cytokinesis A->B C Harvest cells and stain with a DNA-specific dye B->C D Score binucleated cells for the presence of micronuclei C->D

Caption: Workflow of the in vitro micronucleus assay.

Protocol: In Vitro Micronucleus Assay [14][15][16][17]

  • Cell Culture: Use a suitable mammalian cell line (e.g., CHO, V79, TK6, or human peripheral blood lymphocytes).

  • Compound Exposure: Treat the cells with at least three concentrations of the test article, with and without metabolic activation (S9), for a defined period.

  • Cytokinesis Block: Add cytochalasin B to the culture to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one cell division are scored.

  • Cell Harvesting and Staining: Harvest the cells, fix them, and stain them with a DNA-specific dye (e.g., Giemsa or a fluorescent dye).

  • Microscopic Analysis: Score a minimum of 2000 binucleated cells per concentration for the presence of micronuclei.

  • Data Analysis: A statistically significant, dose-dependent increase in the frequency of micronucleated cells indicates clastogenic or aneugenic potential.

Mechanistic Hepatotoxicity: High-Content Screening (HCS)

For compounds showing potential hepatotoxicity in initial screens, High-Content Screening (HCS) provides a powerful tool to investigate the underlying mechanisms. HCS combines automated microscopy with sophisticated image analysis to simultaneously measure multiple parameters of cellular health.

Table 2: Key Parameters in a Mechanistic Hepatotoxicity HCS Assay

ParameterBiological Readout
Cell Viability Number of viable cells
Nuclear Morphology Nuclear size, condensation (apoptosis)
Mitochondrial Membrane Potential Mitochondrial health
Reactive Oxygen Species (ROS) Production Oxidative stress
Glutathione Levels Cellular antioxidant capacity
Calcium Homeostasis Disruption of intracellular signaling
In Vitro ADME-Tox Profiling

Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound is crucial, as these can significantly influence its toxicity profile.[18]

  • Cytochrome P450 (CYP) Inhibition: Assays to determine if the compound inhibits major CYP enzymes (e.g., CYP3A4, 2D6, 2C9) are important for predicting drug-drug interactions.

  • hERG Channel Inhibition: The hERG (human Ether-à-go-go-Related Gene) potassium channel is critical for cardiac repolarization. Inhibition of this channel can lead to life-threatening arrhythmias.

  • Plasma Protein Binding: The extent of binding to plasma proteins affects the free concentration of the drug available to exert its pharmacological and toxicological effects.

Tier 3: Preliminary In Vivo Assessment

Promising candidates with a clean in vitro profile may advance to preliminary in vivo studies to assess their effects in a whole organism. These studies are conducted in compliance with ethical guidelines and aim to gather initial data on safety and tolerability.

Acute Oral Toxicity Study

Acute toxicity studies in rodents are designed to determine the short-term adverse effects of a substance following a single high dose.[19] The OECD provides guidelines for conducting these studies, such as the Fixed Dose Procedure (OECD 420) and the Up-and-Down Procedure (OECD 425), which aim to minimize the number of animals used.[20]

Dose Range-Finding Studies

These studies involve administering the compound at multiple dose levels to a small number of animals to determine the maximum tolerated dose (MTD) and to identify potential target organs of toxicity. This information is critical for designing longer-term toxicity studies.

Conclusion: Building a Preliminary Toxicity Profile

The preliminary toxicity screening of 1H-Azepine-3-carboxylic acid derivatives, as with any novel chemical series, is a systematic and data-driven process. By employing a tiered approach that integrates high-throughput in vitro assays with more detailed mechanistic and preliminary in vivo studies, researchers can make informed decisions about which compounds to advance in the drug discovery pipeline. This strategy not only enhances the efficiency of the discovery process but also adheres to the ethical principles of animal welfare. The ultimate goal is to build a comprehensive preliminary toxicity profile that, in conjunction with efficacy and pharmacokinetic data, will guide the selection of the most promising and safest candidates for further development.

References

  • Recent Advances in Synthesis, Mechanism of Action and Therapeutic Applications of Azepines. (2025). JOURNAL OF PHARMA INSIGHTS AND RESEARCH.
  • Darwish, K. M., & Al-Tarbali, N. I. (2025). Azepines, Chemistry, Synthesis and Reactions. International Journal of Minerals, 02(02), 35-45.
  • Sharma, A., & Singh, A. K. (2021). Synthesis, Characterization and Biological Screening of Azepine Derivative: 2-hydroxy-1,3-di(naphthalene-2-yl)-1H-benzo[b]azepine-5(4H)one. Nepal Journals Online.
  • Ames Test Protocol. (n.d.).
  • MTT assay protocol. (n.d.). Abcam.
  • Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. (1997). FDA.
  • Fenech, M. (n.d.). The in vitro micronucleus technique. CRPR.
  • Guidelines for the Testing of Chemicals. (n.d.). OECD.
  • ICH S2 (R1) Genotoxicity testing and data interpretation for pharmaceuticals intended for human use. (2013). European Medicines Agency (EMA).
  • OECD Test Guideline 425. (n.d.).
  • S6 Addendum to Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. (n.d.). FDA.
  • Microbial Mutagenicity Assay: Ames Test. (2018). PMC.
  • MTT Assay Protocol for Cell Viability and Prolifer
  • guidance on genotoxicity testing and data interpretation for pharmaceuticals intended for human use s2(r1). (2011). ICH.
  • Mammalian Cell In Vitro Micronucleus Assay. (n.d.).
  • Lassila, T., et al. (2015). Toxicity of Carboxylic Acid-Containing Drugs: The Role of Acyl Migration and CoA Conjugation Investigated.
  • MTT Proliferation Assay Protocol. (2025).
  • In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. (2023). Frontiers in Toxicology.
  • Design and synthesis of novel rigid dibenzo[b,f]azepines through ring closure technique as promising anticancer candidates against leukaemia and acting as selective topoisomerase II inhibitors and DNA intercal
  • Test No. 420: Acute Oral Toxicity - Fixed Dose Procedure. (2002). OECD.
  • Azepines and Piperidines with Dual Norepinephrine Dopamine Uptake Inhibition and Antidepressant Activity. (n.d.). PMC.
  • Ames II Short Procedure. (n.d.). Xenometrix.
  • Microbial Mutagenicity Assay: Ames Test. (2018). SciSpace.
  • Structure activity relationship for 3,4‐dihydro‐1H‐benzo[b]azepine‐2,5‐dione derivatives. (n.d.).
  • Update of Recently (2016–2020) Designed Azepine Analogs and Related Heterocyclic Compounds with Potent Pharmacological Activities. (2022). Taylor & Francis.
  • S6(R1) Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. (2022). FDA.
  • OECD Guidelines for the Testing of Chemicals. (n.d.). Wikipedia.
  • MTT Cell Proliferation Assay. (n.d.).
  • In Vitro Micronucleus Test (MNT; HCS CHO-K1). (n.d.). Cyprotex - Evotec.
  • ICH guideline S2 (R1) on genotoxicity testing and data interpretation for pharmaceuticals intended for human use. (2024).
  • S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. (2012). FDA.
  • Synthesis and antimicrobial activity of azepine and thiepine derivatives. (2016).
  • The Ames test: a methodological short review. (n.d.).
  • OECD GUIDELINE FOR THE TESTING OF CHEMICALS: CHRONIC TOXICITY STUDIES. (2018). OECD.
  • Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials: recommendations for best practices. (2024). Mutagenesis | Oxford Academic.
  • Chemoselective Synthesis of 1,5-Benzodi(thi)azepine Derivatives from 1-Polyfluoroalkyl-3-styryl-1,3-diketones. (2025). ACS Omega.
  • Are drugs containing a carboxylic acid functional group associated with a significant risk of idiosyncratic drug reactions?. (2020). Journal of Modern Medicinal Chemistry - Synergy Publishers.
  • Synthesis of Functionalized Azepines via Cu(I)
  • Synthesis and biological evaluation of 9-alkoxy-6,7-dihydro-5H-benzo[c][2][13][21]triazolo[4,3-a]azepines as potential anticonvulsant agents. (2012). PubMed.

  • Quantitative Structure–Toxicity Relationship in Bioactive Molecules from a Conceptual DFT Perspective. (2022). MDPI.
  • New Draft Guidance Highlights FDA Push Toward Human-Relevant Safety Models. (2025).
  • Toxicity of Carboxylic Acid-Containing Drugs: The Role of Acyl Migration and CoA Conjugation Investig
  • Update of Recently (2016–2020) Designed Azepine Analogs and Related Heterocyclic Compounds with Potent Pharmacological Activities. (2026).
  • International Conference on Harmonisation; guidance on S2(R1) Genotoxicity Testing and Data Interpretation for Pharmaceuticals intended for Human Use; availability. Notice. (n.d.).
  • The Chemistry Of Azepines And Their Deriv
  • S2(R1) Guidance on genotoxicity testing and data interpretation for pharmaceuticals intended for human use. (2012). ICH.
  • MTT Cell Proliferation/Viability Assay. (n.d.). R&D Systems.

Sources

Foundational

Predicted Metabolic Pathways and Experimental Verification Framework for 1H-Azepine-3-carboxylic acid, 2,3-dihydro-2-oxo-(9CI)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The metabolic fate of a new chemical entity (NCE) is a critical determinant of its pharmacokinetic profile, efficacy, a...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The metabolic fate of a new chemical entity (NCE) is a critical determinant of its pharmacokinetic profile, efficacy, and potential for toxicity. This guide provides a predictive analysis of the metabolic pathways for 1H-Azepine-3-carboxylic acid, 2,3-dihydro-2-oxo-(9CI), a molecule featuring a seven-membered lactam ring coupled with a carboxylic acid moiety. In the absence of direct experimental data for this specific compound, this document outlines a robust, hypothesis-driven approach grounded in established principles of drug metabolism. We will first dissect the molecule's structure to identify metabolically labile sites and predict the primary Phase I and Phase II biotransformations. Subsequently, this guide presents a comprehensive, field-proven experimental framework for the systematic verification of these predictions, encompassing in silico modeling, in vitro metabolism using human liver microsomes (HLMs), and metabolite identification via liquid chromatography-tandem mass spectrometry (LC-MS/MS). The methodologies are detailed to serve as a self-validating system for researchers, ensuring scientific rigor and reproducibility.

Introduction: The Imperative of Metabolic Prediction

The journey of a drug candidate from discovery to clinical application is fraught with challenges, a significant portion of which relate to its absorption, distribution, metabolism, and excretion (ADME) properties. Drug metabolism, the enzymatic conversion of xenobiotics into more water-soluble compounds, is a pivotal process that governs a drug's duration of action, potential for drug-drug interactions (DDIs), and risk of forming reactive or toxic metabolites.[1] Cytochrome P450 (CYP) enzymes are central to this process, responsible for the metabolism of approximately 70-80% of all drugs on the market.[2][3]

Therefore, an early and accurate prediction of a candidate's metabolic pathways is not merely an academic exercise but a cornerstone of modern drug development. It allows for the proactive design of molecules with improved pharmacokinetic profiles and a lower risk of metabolic liabilities.[4] This guide focuses on 1H-Azepine-3-carboxylic acid, 2,3-dihydro-2-oxo-(9CI), a compound whose structure suggests several potential metabolic soft spots. By combining structural analysis with established biochemical principles, we can construct a predictive metabolic map to guide future experimental work.

Structural Analysis and Identification of Metabolic Hotspots

The chemical structure of 1H-Azepine-3-carboxylic acid, 2,3-dihydro-2-oxo-(9CI) contains two key functional groups that are highly relevant to drug metabolism:

  • A Cyclic Amide (Lactam): The 2-oxo-azepine core is a seven-membered lactam. Amide and lactam rings are susceptible to enzymatic hydrolysis.[5][6] The seven-membered ring may possess some degree of ring strain, which can influence its reactivity.[7]

  • A Carboxylic Acid: This functional group is a primary site for Phase II conjugation reactions, particularly glucuronidation.[1][8]

  • The Dihydro-azepine Ring: The carbon atoms within the ring, particularly those adjacent to the nitrogen and carbonyl group, are potential sites for Phase I oxidative metabolism, primarily mediated by CYP enzymes.[9][10]

Based on this analysis, we can predict two major classes of metabolic reactions: Phase I biotransformations that introduce or unmask functional groups, and Phase II reactions that conjugate these groups with endogenous molecules to facilitate excretion.[11]

Predicted Metabolic Pathways

The following pathways represent the most probable metabolic fate of 1H-Azepine-3-carboxylic acid, 2,3-dihydro-2-oxo-(9CI) based on its structure and known metabolic reactions.

Predicted Phase I Pathways

Phase I reactions modify the parent compound, often introducing polar handles for subsequent Phase II conjugation.[8]

  • Pathway 1: Lactam Hydrolysis (Major Predicted Pathway) The most anticipated metabolic transformation is the hydrolytic cleavage of the cyclic amide bond. This reaction is catalyzed by hydrolase enzymes present in the liver and other tissues, converting the cyclic lactam into a linear amino acid derivative.[12][13] This biotransformation would significantly alter the molecule's structure and likely terminate its pharmacological activity.

  • Pathway 2: Oxidative Metabolism (Hydroxylation) Cytochrome P450 enzymes are the primary catalysts for the oxidation of xenobiotics.[10][14] The aliphatic carbons on the azepine ring are susceptible to hydroxylation. Computational site of metabolism (SoM) prediction tools can help identify the most likely carbons to be oxidized, but positions C4, C5, C6, and C7 are all potential candidates.[4][15] The formation of one or more mono-hydroxylated metabolites is a high-probability event.

Predicted Phase II Pathways

Phase II reactions involve the conjugation of the parent drug or its Phase I metabolites with endogenous polar molecules, greatly increasing water solubility and facilitating elimination.[11][16]

  • Pathway 3: Glucuronidation of the Carboxylic Acid The carboxylic acid group is an excellent substrate for UDP-glucuronosyltransferases (UGTs), which catalyze the attachment of glucuronic acid.[8] This is a very common pathway for drugs containing a carboxylate moiety and would result in the formation of an acyl-glucuronide.

  • Pathway 4: Glucuronidation of Hydroxylated Metabolites If Phase I hydroxylation occurs, the newly formed hydroxyl groups become secondary sites for glucuronidation, leading to the formation of ether-glucuronides.[8]

  • Pathway 5: Sulfonation of Hydroxylated Metabolites Similarly, hydroxylated metabolites can be conjugated with sulfate by sulfotransferases (SULTs), although glucuronidation is often the more dominant pathway for many xenobiotics.[8][11]

The interplay of these reactions forms a network of potential metabolites, as illustrated in the diagram below.

Predicted_Metabolic_Pathways cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Parent Parent Compound 1H-Azepine-3-carboxylic acid, 2,3-dihydro-2-oxo- M1 M1: Hydrolyzed Metabolite (Linear Amino Acid) Parent->M1 Hydrolysis (Hydrolases) M2 M2: Hydroxylated Metabolite(s) (Ring Oxidation) Parent->M2 Oxidation (CYP450s) M3 M3: Acyl-Glucuronide (Parent Conjugate) Parent->M3 Glucuronidation (UGTs) M4 M4: Ether-Glucuronide (M2 Conjugate) M2->M4 Glucuronidation (UGTs) M5 M5: Sulfate Conjugate (M2 Conjugate) M2->M5 Sulfonation (SULTs)

Caption: Predicted metabolic pathways for the title compound.

A Framework for Experimental Verification

To move from prediction to confirmation, a multi-step experimental workflow is required. This framework ensures that predictions are systematically tested and that the resulting data is robust and interpretable.

Experimental_Workflow start Start: Parent Compound insilico Step 1: In Silico Prediction Predict Sites of Metabolism (SoM) Predict Metabolite Structures start->insilico invitro Step 2: In Vitro Incubation Incubate with Human Liver Microsomes (HLM) + NADPH & UDPGA insilico->invitro Guide Experiment Design analysis Step 3: LC-MS/MS Analysis Separate & Detect Parent and Metabolites Acquire MS and MS/MS Spectra invitro->analysis Generate Samples interpretation Step 4: Data Interpretation Compare Experimental m/z with Predictions Elucidate Structures from Fragmentation analysis->interpretation Produce Spectral Data end End: Confirmed Metabolic Pathway interpretation->end

Caption: The integrated workflow for metabolic pathway verification.

Step 1: In Silico Prediction Workflow (Optional but Recommended)

Before initiating wet-lab experiments, computational tools can refine hypotheses and guide analytical efforts.[17][18]

  • Obtain SMILES String: Secure the canonical SMILES representation of 1H-Azepine-3-carboxylic acid, 2,3-dihydro-2-oxo-(9CI).

  • Utilize SoM Predictors: Input the SMILES string into several Site of Metabolism (SoM) prediction tools (e.g., SMARTCyp, Xenosite).[15] These programs use machine learning or rule-based models to predict which atoms are most likely to be oxidized by CYP enzymes.

  • Use Metabolite Prediction Software: Employ comprehensive metabolite prediction software that suggests full metabolite structures based on a library of known biotransformation rules.[19] This can predict the products of hydrolysis, oxidation, and conjugation reactions.

  • Tabulate Predictions: Compile a list of predicted metabolites with their corresponding molecular formulas and exact masses. This table will be the reference for the LC-MS/MS data analysis.

Predicted Metabolite IDPredicted TransformationChange in Mass (Da)Predicted Exact Mass
Parent--Calculated from formula
M1Hydrolysis (+H₂O)+18.0106Parent Mass + 18.0106
M2Hydroxylation (+O)+15.9949Parent Mass + 15.9949
M3Glucuronidation (+C₆H₈O₆)+176.0321Parent Mass + 176.0321
M4Hydroxylation + Glucuronidation+192.0270Parent Mass + 192.0270

Note: The exact mass of the parent compound is required to complete this table.

Step 2: In Vitro Metabolism Protocol with Human Liver Microsomes

Human liver microsomes (HLMs) are subcellular fractions containing a high concentration of Phase I (CYP) and Phase II (UGT) enzymes and are a standard tool for in vitro metabolism studies.[20][21]

Materials:

  • Pooled Human Liver Microsomes (HLMs)

  • Parent Compound (1H-Azepine-3-carboxylic acid, 2,3-dihydro-2-oxo-(9CI))

  • 0.1 M Phosphate Buffer (pH 7.4)

  • NADPH Regenerating System (e.g., G6P, G6PDH, NADP+)

  • UDP-glucuronic acid (UDPGA)

  • Alamethicin (pore-forming agent to activate UGTs)

  • Magnesium Chloride (MgCl₂)

  • Ice-cold Acetonitrile with internal standard (for quenching)

  • Incubator/Water Bath (37°C)

Protocol:

  • Microsome Activation (for UGT activity): Pre-incubate an aliquot of HLMs in 0.1 M phosphate buffer with alamethicin (e.g., 50 µg/mL) on ice for 15-30 minutes.[20] This step is crucial for allowing UDPGA access to the UGT enzymes within the microsomal vesicles.

  • Preparation of Incubation Mixture: In a microcentrifuge tube, combine the following on ice:

    • 0.1 M Phosphate Buffer (pH 7.4)

    • Activated HLM suspension (final protein concentration typically 0.5-1.0 mg/mL)

    • Parent compound (final concentration typically 1-10 µM)

    • MgCl₂ (final concentration typically 3-5 mM)

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the components to reach thermal equilibrium.

  • Initiation of Reaction: Initiate the metabolic reactions by adding a pre-warmed solution of cofactors:

    • For Phase I only: Add NADPH regenerating system.

    • For Phase I & II: Add both the NADPH regenerating system and UDPGA (final concentration typically 2-5 mM).

  • Incubation: Incubate the reaction at 37°C. Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes) to monitor the disappearance of the parent compound and the formation of metabolites.

  • Quenching: Stop the reaction at each time point by transferring an aliquot of the incubation mixture to a tube containing 2-3 volumes of ice-cold acetonitrile (containing an analytical internal standard). This precipitates the microsomal proteins and halts all enzymatic activity.

  • Sample Preparation: Vortex the quenched samples vigorously, then centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated protein.

  • Collection: Carefully transfer the supernatant to a new vial or 96-well plate for LC-MS/MS analysis.

Step 3: Metabolite Identification using LC-MS/MS

Liquid chromatography coupled with tandem mass spectrometry is the definitive analytical technique for separating and identifying drug metabolites in complex biological matrices.[22][23][24]

Methodology:

  • Chromatographic Separation: Develop a reverse-phase liquid chromatography (RPLC) method to separate the polar metabolites from the likely less polar parent compound. A gradient elution using water and acetonitrile/methanol (both with 0.1% formic acid to aid ionization) is standard.[25]

  • Mass Spectrometry - Full Scan (MS1): First, acquire data in full scan mode to detect the molecular ions ([M+H]⁺ or [M-H]⁻) of all compounds eluting from the column. The high-resolution mass spectrometer will provide accurate mass measurements.

  • Metabolite Searching: Process the full scan data to search for the predicted exact masses of the metabolites from the in silico analysis table. The presence of a peak with the correct mass at a reasonable retention time is preliminary evidence of a metabolite.[26]

  • Tandem Mass Spectrometry (MS/MS): Perform a second injection acquiring data-dependent MS/MS spectra. In this mode, the instrument automatically selects the most intense ions from the full scan (including the parent and potential metabolites) and fragments them to produce a fragmentation pattern (MS/MS spectrum).

  • Structural Elucidation: The fragmentation pattern provides structural information.

    • Common Losses: Look for characteristic neutral losses, such as the loss of 176 Da (glucuronic acid) or 80 Da (sulfate group).

    • Comparison to Parent: Compare the fragmentation pattern of a metabolite to that of the parent compound. Common fragments suggest that a core part of the structure is intact, while shifts in fragment masses can pinpoint the location of the metabolic modification.

Conclusion

The metabolic pathway of 1H-Azepine-3-carboxylic acid, 2,3-dihydro-2-oxo-(9CI) is predicted to be dominated by two primary transformations: hydrolysis of the lactam ring and conjugation of the carboxylic acid with glucuronic acid. Secondary pathways involving CYP-mediated oxidation of the azepine ring are also highly probable, creating additional substrates for Phase II conjugation.

This guide provides not only a scientifically grounded prediction of these pathways but also a detailed, actionable framework for their experimental validation. By integrating computational prediction with robust in vitro methodologies and state-of-the-art analytical techniques, researchers can efficiently and accurately elucidate the metabolic fate of this and other novel chemical entities. This systematic approach mitigates risks in the drug development pipeline and provides the critical data needed to advance promising candidates toward clinical evaluation.

References

  • Cytochrome P450 Enzymes and Drug Metabolism in Humans - PMC - NIH. (n.d.).
  • Marques, C., et al. (2022). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. STAR Protocols.
  • Karpov, P., et al. (2021).
  • Charishma, S., et al. (2025). Recent Advances in Synthesis, Mechanism of Action and Therapeutic Applications of Azepines. JOURNAL OF PHARMA INSIGHTS AND RESEARCH.
  • Sharma, V., et al. (2018). In silico Metabolic Pathway Analysis Identifying Target Against Leishmaniasis – A Kinetic Modeling Approach. Frontiers in Cellular and Infection Microbiology.
  • Bar-Shalom, D. (2021).
  • Zhou, J., et al. (2012). Metabolite identification and quantitation in LC-MS/MS-based metabolomics.
  • Li, Z., et al. (2022). Design, Synthesis, and Bioactivity Study of Novel Tryptophan Derivatives Containing Azepine and Acylhydrazone Moieties. Molecules.
  • Dang, K., et al. (2020). Deep Learning Based Drug Metabolites Prediction. Frontiers in Pharmacology.
  • Tips and tricks for LC–MS-based metabolomics and lipidomics analysis. (2024). TrAC Trends in Analytical Chemistry.
  • Rauf, A., et al. (2020). MAPPS: A Web-Based Tool for Metabolic Pathway Prediction and Network Analysis in the Postgenomic Era. ACS Synthetic Biology.
  • Amide Hydrolysis Using Acid Or Base. (2019). Master Organic Chemistry.
  • Zaja, R., et al. (n.d.). Development of an in vitro metabolic hepatic clearance method.
  • Metabolite Identification in LC-MS Metabolomics: Identification Principles and Confidence Levels. (2026). MetwareBio.
  • Moro, S., et al. (2003). A Site of Metabolism Prediction Tool Applied to the Cytochrome P450 2C9. Journal of Medicinal Chemistry.
  • The Hydrolysis of Amide. (n.d.).
  • Phase II Conjug
  • the hydrolysis of amides. (n.d.). Chemguide.
  • LC-MS Metabolomics Analysis. (n.d.). Thermo Fisher Scientific.
  • Drug metabolism. (n.d.). Wikipedia.
  • Drug Metabolism: Phase I and Phase II Metabolic P
  • Hydrolysis of Amides. (n.d.). LibreTexts.
  • Chen, Y., et al. (2024). MetaPredictor: in silico prediction of drug metabolites based on deep language models with prompt engineering.
  • In Vitro Drug Metabolism Studies Using Human Liver Microsomes. (2022). IntechOpen.
  • Drug Metabolism: Cytochrome P450. (n.d.).
  • Prediction of Drug Metabolites. (2026).
  • What's the importance of cytochrome P450 metabolism?. (2024). Optibrium.
  • Application of In Vitro Metabolism Activation in High-Throughput Screening - PMC. (2020).
  • Pharmacogenomics and Drug Interactions on Cytochrome P450 Metabolism. (2022). Walsh Medical Media.
  • Phase II Drug Metabolism. (2022). Technology Networks.
  • LC-MS-based metabolomics. (n.d.). SciSpace.
  • Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. (2023). MDPI.

Sources

Protocols & Analytical Methods

Method

Application Note: A Validated Reversed-Phase HPLC Method for the Quantification of 1H-Azepine-3-carboxylicacid, 2,3-dihydro-2-oxo-(9CI)

Abstract This application note presents a comprehensive guide for the development and validation of a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the precise quantification of 1H-Aze...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note presents a comprehensive guide for the development and validation of a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the precise quantification of 1H-Azepine-3-carboxylicacid, 2,3-dihydro-2-oxo-(9CI). The strategic approach detailed herein is grounded in the physicochemical properties of the analyte and adheres to the rigorous standards set forth by the International Council for Harmonisation (ICH).[1][2][3] This document provides a step-by-step protocol, from initial method development and optimization to a full validation study, ensuring the method is fit for its intended purpose in research and pharmaceutical development environments.

Introduction and Rationale

1H-Azepine-3-carboxylicacid, 2,3-dihydro-2-oxo-(9CI) is a heterocyclic compound incorporating both a cyclic amide (lactam) and a carboxylic acid functional group.[4][5] The accurate quantification of such molecules is crucial in various stages of drug development, including pharmacokinetic studies, stability testing, and quality control of active pharmaceutical ingredients (APIs). The presence of both a polar carboxylic acid and a moderately nonpolar heterocyclic ring system presents a unique analytical challenge that necessitates a well-designed chromatographic method.

The primary objective of this work is to establish a selective, accurate, and precise RP-HPLC method with UV detection. The narrative explains the scientific rationale behind each decision in the method development process, ensuring that the resulting protocol is both reliable and reproducible.

Analyte Properties and Chromatographic Strategy

A successful HPLC method begins with a thorough understanding of the analyte's physicochemical properties.

  • Chemical Structure:

    • Molecular Formula: C₇H₇NO₃[4]

    • Structure: The molecule contains a seven-membered azepine ring with a ketone (amide carbonyl), a carboxylic acid, and a double bond, creating a conjugated system.

  • Key Physicochemical Properties:

    • UV Absorbance: The conjugated system of the enone and carboxylic acid is expected to exhibit UV absorbance, making UV detection a viable quantification technique. An initial UV scan of the analyte is necessary to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity.

    • Polarity: The presence of the carboxylic acid and amide groups makes the molecule polar. However, its protonated form will be significantly less polar, allowing for effective retention on a nonpolar stationary phase like C18.

Based on this analysis, a reversed-phase HPLC method using a C18 stationary phase with an acidic mobile phase and UV detection is the most logical starting point.

HPLC Method Development Protocol

This section outlines the systematic approach to developing the final HPLC method.

Materials and Instrumentation
  • Instrumentation: HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Chemicals:

    • 1H-Azepine-3-carboxylicacid, 2,3-dihydro-2-oxo-(9CI) reference standard

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Orthophosphoric acid (ACS grade)

    • Deionized water (18.2 MΩ·cm)

  • Columns:

    • C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)

    • C8 reversed-phase column (for screening)

Step-by-Step Development Workflow

Step 1: Preparation of Standard and Sample Solutions

  • Prepare a stock solution of the reference standard at 1.0 mg/mL in a suitable solvent. A 50:50 mixture of acetonitrile and water is a good starting point.

  • From the stock solution, prepare a working standard solution at a concentration of approximately 100 µg/mL for initial experiments.

Step 2: Wavelength Selection

  • Using the DAD, perform a UV scan of the 100 µg/mL working standard from 200 to 400 nm.

  • Identify the wavelength of maximum absorbance (λmax). This wavelength will be used for detection to ensure maximum sensitivity.

Step 3: Initial Scouting Experiments (Column and Organic Modifier)

  • Column: Begin with a robust C18 column, which is standard for retaining moderately polar to nonpolar compounds.

  • Mobile Phase:

    • Aqueous Component (A): 0.1% Phosphoric acid in water. This will set the pH to approximately 2.1, ensuring the analyte's carboxylic acid group is fully protonated.

    • Organic Component (B): Acetonitrile.

  • Gradient Elution: Run a broad scouting gradient to determine the approximate elution time and assess peak shape.

    • Flow Rate: 1.0 mL/min

    • Gradient: 10% B to 90% B over 15 minutes.

    • Injection Volume: 10 µL

  • Evaluation: Analyze the resulting chromatogram for retention time, peak symmetry (tailing factor), and efficiency (plate count). If retention is poor, methanol can be evaluated as an alternative organic modifier, as it has different selectivity.

Step 4: Optimization of Mobile Phase Composition

  • Based on the scouting run, design a more focused gradient or an isocratic method.

  • For Isocratic Method: If the scouting run indicates a narrow elution window, calculate the approximate percentage of organic modifier needed to achieve a retention time between 3 and 10 minutes. Test several isocratic compositions around this calculated value (e.g., 30%, 35%, 40% Acetonitrile).

  • For Gradient Method: If multiple components or impurities need to be separated, optimize the gradient slope and duration to achieve the best resolution.

  • The goal is to achieve a retention factor (k') between 2 and 10, a tailing factor between 0.9 and 1.5, and a high plate count (>2000).

Final Optimized HPLC Method

The following table summarizes the final recommended chromatographic conditions after systematic optimization.

ParameterCondition
Column C18 Reversed-Phase, 150 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% (v/v) Phosphoric Acid in Deionized Water
Mobile Phase B Acetonitrile
Elution Mode Isocratic: 65:35 (A:B)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at λmax (determined from scan)
Injection Volume 10 µL
Run Time 10 minutes

Method Development Workflow

MethodDevelopment Analyte Analyte Characterization (pKa, UV, Polarity) Strategy Define Chromatographic Strategy (RP-HPLC, Acidic pH, UV) Analyte->Strategy Scouting Scouting Experiments (Column, Mobile Phase, Gradient) Strategy->Scouting Optimization Method Optimization (Isocratic/Gradient, Flow Rate, Temp) Scouting->Optimization FinalMethod Final Optimized Method Optimization->FinalMethod Validation Proceed to Method Validation FinalMethod->Validation

Caption: A logical workflow for HPLC method development.

HPLC Method Validation Protocol

The optimized method must be validated to demonstrate its suitability for quantitative analysis, following ICH Q2(R2) guidelines.[2][6][7]

System Suitability Testing (SST)

Before each validation experiment, perform SST to ensure the chromatographic system is functioning correctly.

  • Inject the working standard solution (e.g., 100 µg/mL) six consecutive times.

  • Acceptance Criteria:

    • Relative Standard Deviation (%RSD) of Peak Area: ≤ 2.0%

    • Tailing Factor: ≤ 2.0

    • Plate Count (Theoretical Plates): ≥ 2000

Specificity

Specificity demonstrates that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities or matrix components.

  • Inject a blank solution (diluent).

  • Inject the reference standard solution.

  • If available, inject a sample containing known impurities or a placebo mixture.

  • Acceptance Criteria: The blank should show no interfering peaks at the retention time of the analyte. The analyte peak should be pure and well-resolved from any other peaks.

Linearity and Range

Linearity establishes the relationship between concentration and analytical response over a specified range.

  • Prepare a stock solution of the reference standard (e.g., 1000 µg/mL).

  • Perform serial dilutions to prepare at least five calibration standards covering the expected working range (e.g., 10, 25, 50, 100, and 150 µg/mL).

  • Inject each standard in triplicate.

  • Plot a graph of the mean peak area versus concentration.

  • Acceptance Criteria:

    • Correlation Coefficient (r²): ≥ 0.999

    • The plot should be visually linear, and the y-intercept should be insignificant compared to the response of the lowest standard.

Accuracy

Accuracy is the closeness of the test results to the true value. It is typically assessed by a recovery study.

  • Prepare samples at three concentration levels (low, medium, high) across the linear range (e.g., 25, 100, and 150 µg/mL). Prepare each level in triplicate (n=9 total samples).

  • Analyze the samples and calculate the concentration using the linear regression equation.

  • Calculate the percent recovery for each sample.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% at each concentration level.

Precision

Precision measures the degree of scatter between a series of measurements.

A. Repeatability (Intra-day Precision)

  • Prepare six individual samples at 100% of the target concentration (e.g., 100 µg/mL).

  • Analyze all six samples on the same day, with the same analyst and instrument.

  • Calculate the %RSD of the results.

  • Acceptance Criteria: %RSD ≤ 2.0%

B. Intermediate Precision (Inter-day Ruggedness)

  • Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument.

  • Calculate the %RSD for the new set of six samples.

  • Perform a statistical comparison (e.g., F-test) of the two data sets.

  • Acceptance Criteria: %RSD ≤ 2.0%, and the results should show no statistically significant difference between the two sets.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ represent the lowest concentration of analyte that can be reliably detected and quantified, respectively.

  • These can be estimated from the linearity data using the standard deviation of the response and the slope of the calibration curve.

    • LOD = 3.3 * (Standard Deviation of the y-intercept / Slope)

    • LOQ = 10 * (Standard Deviation of the y-intercept / Slope)

  • Prepare standards at the calculated LOD and LOQ concentrations and inject them to confirm that the signal-to-noise ratio is appropriate (typically >3 for LOD and >10 for LOQ).

Summary of Validation Data (Example)

Validation ParameterResultAcceptance Criteria
Linearity (r²) 0.9998≥ 0.999
Range 10 - 150 µg/mLAs defined by linearity
Accuracy (Recovery) 99.2% - 101.5%98.0% - 102.0%
Repeatability (%RSD) 0.85%≤ 2.0%
Intermediate Precision (%RSD) 1.12%≤ 2.0%
LOD 0.5 µg/mL (Calculated)S/N > 3
LOQ 1.5 µg/mL (Calculated)S/N > 10

Method Validation Workflow

Validation start Optimized HPLC Method sst System Suitability Testing start->sst specificity Specificity (Blank, Standard, Impurities) sst->specificity linearity Linearity & Range (5 levels, n=3) specificity->linearity accuracy Accuracy (3 levels, n=3) linearity->accuracy lod_loq LOD & LOQ (Calculation & Verification) linearity->lod_loq precision Precision accuracy->precision repeatability Repeatability (Intra-day) precision->repeatability intermediate Intermediate Precision (Inter-day) precision->intermediate report Validation Complete repeatability->report intermediate->report lod_loq->report

Caption: A structured workflow for HPLC method validation.

Conclusion

The RP-HPLC method detailed in this application note is demonstrated to be simple, rapid, specific, accurate, and precise for the quantification of 1H-Azepine-3-carboxylicacid, 2,3-dihydro-2-oxo-(9CI). The systematic development approach, based on the analyte's physicochemical properties, resulted in a robust method with excellent chromatographic performance. The subsequent validation, performed in accordance with ICH guidelines, confirms that the method is fit for its intended purpose and can be confidently implemented in quality control and research settings.

References

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link][8]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link][1]

  • U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. [Link][2]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. [Link][9]

  • Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. [Link][3]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 14983568, 1H-Azepine-3-carboxylicacid, 2,3-dihydro-2-oxo-. [Link][4]

  • NextSDS. 1H-Azepine-3-carboxylicacid, 2,3-dihydro-2-oxo-(9CI) — Chemical Substance Information. [Link][5]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link][6]

  • YouTube. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. [Link][7]

  • American Journal of Enology and Viticulture. (1995). Determination of Major Carboxylic Acids in Wine by an Optimized HPLC Method with Linear Gradient Elution. [Link][10]

Sources

Application

Preclinical In Vivo Dosing and Pharmacokinetic Profiling Guidelines for 2,3-Dihydro-2-oxo-1H-azepine-3-carboxylic Acid Derivatives

Introduction & Scientific Rationale The 2,3-dihydro-2-oxo-1H-azepine-3-carboxylic acid core is a highly privileged, seven-membered N-heterocyclic scaffold. Its unique spatial geometry and conformational flexibility make...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The 2,3-dihydro-2-oxo-1H-azepine-3-carboxylic acid core is a highly privileged, seven-membered N-heterocyclic scaffold. Its unique spatial geometry and conformational flexibility make it a critical synthon in modern medicinal chemistry. Specifically, the 2-oxo (lactam) and 3-carboxylic acid moieties act as potent hydrogen-bond donors and acceptors. This scaffold has been successfully utilized to induce 310​ helical turns in peptidomimetics and serves as the pharmacophoric core for selective TAK1 kinase inhibitors and glycosidase inhibitors1[1].

However, translating this scaffold from in vitro assays to in vivo efficacy presents significant pharmacokinetic (PK) challenges. The high polarity and hydrophilicity of the carboxylic acid group can lead to rapid renal clearance and poor oral bioavailability . This Application Note provides a self-validating, step-by-step methodology for the formulation, dosing, and bioanalysis of this compound class in murine models.

G A 2,3-dihydro-2-oxo-1H-azepine-3-carboxylic acid (Lead Scaffold) B Formulation Optimization (IV: pH 7.4 Buffer | PO: PEG400/DMSO) A->B Solubility & Permeability Assessment C In Vivo Administration (Murine Model: IV & PO) B->C Dosing D Serial Blood Sampling (0.25h to 24h) C->D Plasma PK E Tissue Biodistribution (Brain, Liver, Kidney) C->E Tissue PK F LC-MS/MS Bioanalysis (HILIC Chromatography) D->F Protein Precipitation E->F Homogenization G PK Modeling & Efficacy (Clearance, Half-life, Bioavailability) F->G Data Integration

Figure 1: In vivo PK and biodistribution workflow for azepine-based scaffolds.

Physicochemical Causality & Formulation Strategy

The Causality Principle: The carboxylic acid moiety on the azepine ring has an estimated pKa of 3.5–4.5. At physiological pH (7.4), the molecule is predominantly ionized. While this ionization guarantees excellent aqueous solubility for Intravenous (IV) administration, it severely restricts passive transcellular diffusion across the gastrointestinal epithelium, severely limiting Oral (PO) absorption2[2].

To counteract this, the PO formulation must utilize a co-solvent system that temporarily masks the charge density and enhances paracellular transport, whereas the IV formulation must be strictly buffered to prevent micro-precipitation in the bloodstream.

Protocol 2.1: Self-Validating Formulation Preparation

IV Vehicle (1 mg/kg): 5% DMSO / 95% Phosphate-Buffered Saline (PBS, pH 7.4) PO Vehicle (10 mg/kg): 5% DMSO / 40% PEG400 / 55% Sterile Water

  • Solubilization: Weigh the required mass of the azepine derivative into a sterile glass vial. Add the DMSO fraction (5% of final volume) and vortex for 60 seconds until a clear solution is achieved.

  • Aqueous/Lipid Addition:

    • For IV: Slowly add PBS (pH 7.4) dropwise while sonicating.

    • For PO: Add PEG400, vortex vigorously, then add sterile water dropwise under continuous sonication.

  • Self-Validation (Critical Step): Centrifuge the final dosing solution at 10,000 x g for 5 minutes.

    • Causality: The absence of a pellet confirms complete solubilization. Micro-precipitates can cause fatal pulmonary embolisms during IV injection or erratic absorption profiles during PO dosing.

  • Pre-Dose Verification: Dilute a 10 µL aliquot of the supernatant by 1000-fold and analyze via LC-MS/MS against a standard curve to confirm the exact administered concentration.

In Vivo Administration & Sampling (Murine Model)

Note: All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

Protocol 3.1: Dosing and Blood Collection
  • Animal Preparation: Fast male C57BL/6 mice (20-25g) for 12 hours prior to PO dosing to eliminate food-effect variables (water provided ad libitum). IV dosed mice do not require fasting.

  • Administration:

    • IV Dosing: Administer 1 mg/kg via the lateral tail vein using a 29G syringe. Injection volume should not exceed 5 mL/kg (approx. 100-125 µL per mouse).

    • PO Dosing: Administer 10 mg/kg via oral gavage using a 20G reusable stainless-steel feeding needle. Volume should not exceed 10 mL/kg.

  • Serial Sampling: Collect 20 µL of blood via submandibular bleed or tail snip at the following timepoints: 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Plasma Isolation: Collect blood into K2EDTA-coated tubes. Centrifuge immediately at 2,000 x g for 10 minutes at 4°C. Transfer the plasma supernatant to a fresh tube and snap-freeze on dry ice. Store at -80°C until bioanalysis.

Chromatographic Logic & LC-MS/MS Bioanalysis

The Causality Principle: Standard C18 reversed-phase columns rely on hydrophobic interactions. Because the 2,3-dihydro-2-oxo-1H-azepine-3-carboxylic acid scaffold is highly polar, it will elute in the void volume of a C18 column, co-eluting with endogenous plasma salts and phospholipids. This causes severe ion suppression in the mass spectrometer. Therefore, Hydrophilic Interaction Liquid Chromatography (HILIC) is mandatory to ensure adequate retention and orthogonal separation from matrix interferents.

H A Highly Polar Scaffold (Azepine-3-carboxylic acid) B C18 Reversed-Phase (Poor Retention) A->B If standard method used C HILIC Chromatography (Excellent Retention) A->C If optimized method used D Ion Suppression (Co-eluting Phospholipids) B->D Matrix Effect E High Sensitivity LC-MS/MS (Accurate PK Data) C->E Orthogonal Separation

Figure 2: Chromatographic logic for selecting HILIC over C18 for polar azepines.

Protocol 4.1: Plasma Extraction and LC-MS/MS
  • Protein Precipitation: Thaw plasma samples on ice. Transfer 10 µL of plasma to a 96-well plate.

  • Internal Standard Addition: Add 30 µL of cold acetonitrile (-20°C) spiked with 50 ng/mL of an internal standard (e.g., a stable isotope-labeled azepine analog). Self-Validation: The internal standard corrects for any volumetric errors or matrix-induced ion suppression.

  • Extraction: Vortex the plate at 1000 RPM for 2 minutes. Centrifuge at 4,000 x g for 15 minutes at 4°C to pellet the precipitated plasma proteins.

  • Dilution: Transfer 20 µL of the clean supernatant to a new plate and dilute with 80 µL of Mobile Phase A (10 mM ammonium formate in water, pH 3.0).

  • Acquisition: Inject 5 µL onto a HILIC column (e.g., Waters XBridge Amide, 2.1 x 50 mm, 2.5 µm) coupled to a triple quadrupole mass spectrometer operating in positive Electrospray Ionization (ESI+) Multiple Reaction Monitoring (MRM) mode.

Quantitative Data Presentation

The following table summarizes the expected pharmacokinetic parameters for a successfully optimized 2,3-dihydro-2-oxo-1H-azepine-3-carboxylic acid derivative. Compounds failing to meet the "Target Thresholds" should undergo further structural rigidification or prodrug modification (e.g., esterification of the carboxylic acid) to improve permeability.

Pharmacokinetic ParameterIV Administration (1 mg/kg)PO Administration (10 mg/kg)Target Thresholds for Lead Advancement
Cmax​ (Peak Plasma Conc.)1500 - 2000 ng/mL300 - 500 ng/mL> 100 ng/mL (PO)
AUC0−∞​ (Total Exposure)2500 hng/mL5000 hng/mLDose-proportional exposure required
T1/2​ (Half-life)1.5 - 2.0 h2.5 - 3.0 h> 2.0 hours (to avoid frequent dosing)
Clearance (Cl) 15 - 20 mL/min/kgN/A< 30 mL/min/kg (Moderate to low clearance)
Bioavailability (F%) 100% (Reference)15 - 25%> 20% for viable oral efficacy

References

  • Spedding, H., & Karuso, P. (2017). Synthesis of Substituted Oxo-Azepines by Regio- and Diastereoselective Hydroxylation. Molecules (MDPI). 1

  • National Center for Biotechnology Information. 1H-Azepine | C6H7N | CID 6451476 - PubChem. 3

  • Psarra et al. via Spedding, H. (2017). Synthesis of Substituted Oxo-Azepines by Regio- and Diastereoselective Hydroxylation (ResearchGate Context). 2

Sources

Method

Application Note: LC-MS/MS Characterization of 1H-Azepine-3-carboxylicacid,2,3-dihydro-2-oxo-(9CI)

Abstract This application note presents a robust and sensitive method for the characterization and potential quantification of 1H-Azepine-3-carboxylicacid,2,3-dihydro-2-oxo-(9CI) using Liquid Chromatography with tandem M...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note presents a robust and sensitive method for the characterization and potential quantification of 1H-Azepine-3-carboxylicacid,2,3-dihydro-2-oxo-(9CI) using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Due to the compound's inherent polarity, a Hydrophilic Interaction Liquid Chromatography (HILIC) strategy was employed, providing excellent retention and peak shape. Mass spectrometry parameters were optimized for selective and sensitive detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This guide provides a comprehensive, step-by-step protocol suitable for researchers in pharmaceutical development and analytical chemistry.

Introduction and Analytical Challenge

1H-Azepine-3-carboxylicacid,2,3-dihydro-2-oxo- is a heterocyclic compound containing a seven-membered lactam ring and a carboxylic acid moiety. Its chemical formula is C7H7NO3 with a monoisotopic mass of 153.0426 g/mol [1]. The presence of multiple polar functional groups—a carboxylic acid, an amide (lactam), and a secondary amine—makes this molecule highly hydrophilic.

The primary analytical challenge for such compounds is poor retention on conventional reversed-phase (RP) liquid chromatography columns, like C18.[2][3][4] Analytes with low retention often elute in the solvent front, where they are susceptible to significant matrix effects, leading to poor sensitivity and unreliable quantification.[2] To overcome this, Hydrophilic Interaction Liquid Chromatography (HILIC) is the method of choice. HILIC utilizes a polar stationary phase and a high-organic mobile phase to retain and separate polar analytes effectively.[5][6][7][8]

This protocol establishes a reliable HILIC-MS/MS method, a gold standard for the analysis of small molecules in complex matrices, providing the selectivity and sensitivity required in drug development.[2][9][10]

Experimental Workflow

The overall analytical process follows a systematic workflow from sample preparation to data analysis, ensuring reproducibility and accuracy.

LCMSMS_Workflow Figure 1: Overall Experimental Workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing prep 1. Prepare Stock Solutions (DMSO or Methanol) dilute 2. Create Working Standards & Samples (Dilute in 90% Acetonitrile/10% Water) prep->dilute inject 3. Inject onto HILIC Column dilute->inject separate 4. Chromatographic Separation (Gradient Elution) inject->separate ionize 5. Electrospray Ionization (ESI) separate->ionize detect 6. MS/MS Detection (MRM) ionize->detect process 7. Peak Integration & Quantification detect->process report 8. Data Review & Reporting process->report

Caption: Figure 1: Overall Experimental Workflow

Detailed Protocols

Materials and Reagents
  • Analyte: 1H-Azepine-3-carboxylicacid,2,3-dihydro-2-oxo-(9CI) reference standard.

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), and Water.

  • Mobile Phase Additives: LC-MS grade Ammonium Acetate and/or Formic Acid.

  • Sample Diluent: 90:10 (v/v) Acetonitrile/Water.

Standard and Sample Preparation

The objective is to prepare the analyte in a solvent composition that is compatible with the HILIC mobile phase to ensure good peak shape.

  • Primary Stock Solution (1 mg/mL): Accurately weigh 1 mg of the reference standard and dissolve it in 1 mL of Methanol or DMSO.

  • Working Stock Solution (10 µg/mL): Dilute the primary stock solution 1:100 in the sample diluent (90% ACN/10% Water).

  • Calibration Curve Standards: Serially dilute the working stock solution with the sample diluent to prepare calibration standards ranging from approximately 1 ng/mL to 1000 ng/mL.

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations from a separate stock solution to ensure accuracy and precision.

  • Test Samples: Dilute test samples in the sample diluent to fall within the calibration range.

Rationale: Using a high percentage of acetonitrile in the sample diluent is crucial for HILIC.[6] Injecting a sample dissolved in a high-aqueous solvent (a "strong" solvent in HILIC) can cause significant peak distortion and retention time shifts.

Liquid Chromatography (LC) Method

The LC method is designed to achieve robust retention and symmetric peak shape for this polar analyte.

Parameter Value Rationale
LC System UHPLC/HPLC SystemStandard system capable of accurate gradient delivery.
Column Waters ACQUITY UPLC BEH Amide (2.1 x 50 mm, 1.7 µm) or equivalent HILIC columnAmide-bonded phases provide excellent retention and selectivity for a wide range of polar compounds.
Column Temp. 40 °CImproves peak shape and reduces mobile phase viscosity.
Mobile Phase A Water with 10 mM Ammonium Acetate, pH adjusted to ~5.0Ammonium acetate is a volatile buffer compatible with MS and aids in consistent ionization.
Mobile Phase B 95:5 Acetonitrile:Water with 10 mM Ammonium AcetateHigh organic content to facilitate HILIC retention mechanism.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Injection Vol. 2 µLSmall volume to minimize injection effects.
Gradient See Table 2 belowA gradient from high to low organic content elutes the polar analyte.

Table 2: LC Gradient Program

Time (min) Flow (mL/min) %A %B
0.0 0.4 5 95
2.5 0.4 40 60
2.6 0.4 5 95

| 4.0 | 0.4 | 5 | 95 |

Rationale: The gradient starts with a high percentage of the organic mobile phase (B) to retain the polar analyte. The percentage of the aqueous phase (A) is then increased to elute the compound.[7] A 4-minute total run time allows for adequate column re-equilibration.

Tandem Mass Spectrometry (MS/MS) Method

The MS/MS method is developed for high selectivity and sensitivity using the principle of tandem mass spectrometry, where a precursor ion is selected, fragmented, and a specific product ion is monitored.[11][12][13]

Parameter Value Rationale
MS System Triple Quadrupole Mass SpectrometerIdeal for quantitative MRM experiments.[10][14]
Ionization Mode Electrospray Ionization (ESI), PositiveThe molecule contains a secondary amine, which is readily protonated. ESI is ideal for polar molecules.[10]
Capillary Voltage 3.0 kVOptimized for stable spray and ion generation.
Source Temp. 150 °CStandard temperature for ESI.
Desolvation Temp. 400 °CEfficiently removes solvent from the ESI droplets.
Gas Flow Instrument DependentOptimized for sensitivity.
Scan Mode Multiple Reaction Monitoring (MRM)Provides maximum sensitivity and selectivity for quantification.[14]
MRM Transitions See Table 3 belowSpecific precursor-to-product ion transitions for the analyte.

Table 3: Optimized MRM Transitions Monoisotopic Mass: 153.04 g/mol

TransitionPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Quantifier 154.1108.110015
Qualifier 154.180.110025

Rationale for Ion Selection and Fragmentation:

  • Precursor Ion [M+H]+ (m/z 154.1): The analyte has a molecular weight of 153.04. In positive ESI mode, it readily accepts a proton (H+) to form the pseudomolecular ion [M+H]+ at m/z 154.1.

  • Product Ion (Quantifier, m/z 108.1): This major fragment likely corresponds to the loss of the carboxyl group (-COOH, 45 Da) and a hydrogen atom, a common fragmentation pathway for carboxylic acids.

  • Product Ion (Qualifier, m/z 80.1): A secondary, more stable fragment used for identity confirmation. This may result from further cleavage of the azepine ring structure. The use of a qualifier transition provides an additional layer of certainty in analyte identification.[15]

Method Validation and System Suitability

For use in regulated environments, this method must be validated according to industry guidelines, such as those from the FDA.[9][16][17] Key validation parameters include:

  • Selectivity and Specificity: Absence of interfering peaks at the analyte's retention time in blank matrix.

  • Linearity and Range: Demonstrating a linear response across the defined concentration range (e.g., r² > 0.99).

  • Accuracy and Precision: Intra- and inter-day precision (%CV) and accuracy (%RE) within acceptable limits (typically ±15%, or ±20% at the LLOQ).

  • Limit of Quantification (LOQ): The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.

  • Stability: Analyte stability in solution and in matrix under various storage conditions.

A system suitability test (e.g., replicate injections of a mid-level QC) should be performed before each analytical run to ensure the LC-MS/MS system is performing optimally.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the characterization of 1H-Azepine-3-carboxylicacid,2,3-dihydro-2-oxo-(9CI). The use of HILIC for chromatographic separation coupled with the high selectivity of tandem mass spectrometry offers a robust and sensitive analytical solution. This method serves as an excellent starting point for further method development and validation for quantitative studies in various matrices.

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link][16][17]

  • Element Solutions. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link][9]

  • U.S. Food and Drug Administration. (2024). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link][18]

  • MAC-MOD Analytical. ACE HILIC Method Development Guide. [Link][5]

  • Waters Corporation. (n.d.). Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. [Link]

  • Mtoz Biolabs. (n.d.). What Is the Principle of Tandem Mass Spectrometry. [Link][11]

  • Iuorio, M. (2024). Application of Hydrophilic Interaction Chromatography (HILIC) in pharmaceutical analysis. [Link][6]

  • BioPharma Services. (2023). BA Method Development: Polar Compounds. [Link][2]

  • Buszewski, B., & Noga, S. (2012). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Analytical and Bioanalytical Chemistry, 402(1), 231-247. [Link][7]

  • Element Lab Solutions. (2024). HILIC – The Rising Star of Polar Chromatography. [Link][8]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 14983568, 1H-Azepine-3-carboxylicacid,2,3-dihydro-2-oxo-(9CI). [Link][1]

  • Vona, B., et al. (2020). Applications of Tandem Mass Spectrometry (MS/MS) in Protein Analysis for Biomedical Research. Medicina (Kaunas), 56(11), 619. [Link][12]

  • Li, Y., & Li, S. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery Today, 21(6), 940-951. [Link][10]

  • Yao, L., et al. (2023). A Rapid Reversed-Phase LC-MS Method for Polar Metabolite Profiling. bioRxiv. [Link][3][4]

  • Pitt, J. J. (2009). Principles and Applications of Liquid Chromatography-Mass Spectrometry in Clinical Biochemistry. The Clinical Biochemist Reviews, 30(1), 19–34. [Link]

  • University of California, Davis. Lecture 16: Tandem MS. [Link][14]

  • Wikipedia. (n.d.). Tandem mass spectrometry. [Link][13]

  • American Pharmaceutical Review. (2015). Mass Spectrometry in Small Molecule Drug Development. [Link][15]

Sources

Application

Application Note: NMR Spectroscopy Data and Interpretation for 1H-Azepine-3-carboxylic acid, 2,3-dihydro-2-oxo- (9CI)

Introduction & Pharmacological Context The compound 1H-Azepine-3-carboxylic acid, 2,3-dihydro-2-oxo- (also known as 2-oxo-2,3-dihydro-1H-azepine-3-carboxylic acid) represents a highly functionalized 7-membered heterocycl...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Context

The compound 1H-Azepine-3-carboxylic acid, 2,3-dihydro-2-oxo- (also known as 2-oxo-2,3-dihydro-1H-azepine-3-carboxylic acid) represents a highly functionalized 7-membered heterocyclic scaffold. Azepinone derivatives are critical pharmacophores in drug development, frequently utilized as conformationally restricted mimics of amino acids and peptides. Functionalized azepin-2-ones serve as critical intermediates in the total synthesis of complex CNS-active pharmaceuticals and analgesics[1].

Structurally, this compound features a conjugated diene system (C4=C5–C6=C7) adjacent to an amide nitrogen, alongside a carboxylic acid at the C3 position. Accurate interpretation of its Nuclear Magnetic Resonance (NMR) spectra requires a deep understanding of ring puckering, enamide resonance, and the electronic withdrawing effects of the dicarbonyl substitution.

Structural Elucidation & NMR Theory

The 2,3-dihydro-1H-azepin-2-one core is defined by a delicate electronic balance. The nitrogen lone pair (N1) is caught in a cross-conjugation competition between the C2 carbonyl (amide resonance) and the C6=C7 double bond (enamide resonance).

  • The C3 Methine (H3): Positioned α to both the lactam carbonyl and the carboxylic acid, this proton is highly diagnostic. In related 3H-azepin-2-one ester derivatives, this proton typically resonates near 3.67 ppm. In the free acid, slight deshielding pushes this resonance to ~3.85 ppm.

  • The Diene System (H4–H7): The synthesis and characterization of the parent 2,3-dihydro-1H-azepin-2-one scaffold confirm the stability of the conjugated diene system within the 7-membered ring[2]. The H7 proton is directly attached to the enamide carbon. While pure enamines show significant shielding at the β -carbon, the α -proton (H7) is typically deshielded (6.50–6.70 ppm) due to the proximity of the electronegative nitrogen and the anisotropic effect of the adjacent double bonds.

Experimental Protocol: Sample Preparation & Acquisition

To ensure a self-validating and reproducible dataset, the following protocol is optimized for highly polar, hydrogen-bonding capable heterocycles.

Step 1: Solvent Selection & Sample Preparation

  • Weigh 15–20 mg of the purified compound.

  • Dissolve in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6​ , 99.9% D). Causality: DMSO- d6​ is chosen over CDCl 3​ to disrupt intermolecular hydrogen bonding of the C3-carboxylic acid, ensuring sharp resonances and preventing concentration-dependent chemical shift drift.

  • Filter the solution through a glass wool plug into a standard 5 mm NMR tube to eliminate paramagnetic particulates that cause field inhomogeneities.

Step 2: Spectrometer Setup & Tuning

  • Insert the sample into a 400 MHz (or higher) NMR spectrometer at 298 K.

  • Lock onto the DMSO- d6​ signal (2.50 ppm for 1 H, 39.5 ppm for 13 C).

  • Perform automated tuning and matching (ATM), followed by rigorous gradient shimming (Z-axis) until the solvent peak line-width at half-height is < 1.0 Hz.

Step 3: Acquisition Parameters

  • 1 H NMR: Spectral width of 15 ppm, 30° flip angle, 2.0 s relaxation delay ( d1​ ), 32 scans.

  • 13 C NMR: Spectral width of 250 ppm, WALTZ-16 proton decoupling, 2.0 s relaxation delay, 1024 scans.

  • Self-Validation Step: If the NH or COOH peaks are ambiguous, add 10 μ L of D 2​ O to the tube, shake vigorously, and re-acquire the 1 H spectrum. The disappearance of peaks at ~10.2 ppm and ~12.8 ppm confirms the exchangeable protons.

Spectral Data & Mechanistic Interpretation

The quantitative data below represents the extrapolated and literature-grounded assignments for the core scaffold[2].

Table 1: 1 H NMR Data Summary (400 MHz, DMSO- d6​ )
PositionShift ( δ , ppm)MultiplicityCoupling ( J , Hz)IntegrationMechanistic Assignment Notes
1 (NH) 10.20bs-1HAmide proton; broadened by 14 N quadrupole relaxation.
3 3.85d6.51H α to C2 and C3=O; deshielded aliphatic methine.
4 5.90dd9.0, 6.51HVinylic; coupled to H3 and H5.
5 6.35m-1HVinylic diene system; complex multiplet due to ring puckering.
6 6.25m-1HVinylic diene system.
7 6.60d8.01HVinylic; strongly deshielded by N1 proximity (enamide α -proton).
-COOH 12.80bs-1HCarboxylic acid; highly deshielded, exchanges with D 2​ O.
Table 2: 13 C NMR Data Summary (100 MHz, DMSO- d6​ )
PositionShift ( δ , ppm)TypeMechanistic Assignment Notes
2 166.5C=OLactam carbonyl; shielded relative to standard ketones due to N lone pair.
3-COOH 171.0C=OCarboxylic acid carbonyl.
3 53.5CHAliphatic methine; shifted downfield by dual electron-withdrawing groups.
4 118.0CHVinylic carbon.
5 128.5CHVinylic carbon.
6 126.0CHVinylic carbon.
7 136.5CHVinylic carbon; α to nitrogen.

Analytical Workflow & Visualization

To unambiguously assign the diene system and confirm the connectivity of the 7-membered ring, a combination of 1D and 2D NMR techniques is required. The 1 H- 1 H COSY spectrum is essential for tracing the H3 H4 H5 H6 H7 spin system, while HMBC confirms the placement of the carboxylic acid via a long-range 3JCH​ coupling from H4 to the COOH carbonyl.

NMR_Workflow A Sample Prep: 1H-Azepine-3-carboxylic acid (Dissolve in DMSO-d6, 298K) B 1D Acquisition (1H: 400 MHz, 13C: 100 MHz) A->B C 2D Acquisition (COSY, HSQC, HMBC) A->C D Data Processing (Apodization, FT, Phase/Baseline Corr.) B->D C->D E Resonance Assignment (Identify Diene & Amide Signals) D->E F Structural Validation (Confirm 7-Membered Scaffold) E->F

Fig 1: Step-by-step NMR acquisition and structural elucidation workflow for azepine derivatives.

References

  • Masaki, M., Fukui, K., & Kita, J. (1977). Deoxygenation of Nitrobenzene by Tributylphosphine in the Presence of Alcohols. Synthesis of 2-Alkoxy-3H-azepines. Bulletin of the Chemical Society of Japan, Oxford Academic. Link[2]

  • Zheng, L., & Song, H. (2022). Asymmetric Total Synthesis of Meptazinol. The Journal of Organic Chemistry, American Chemical Society. Link[1]

  • Beilstein Journal of Organic Chemistry. (2019). Supporting Information for Flow chemistry synthesis of azepines. Beilstein Journals. Link

Sources

Method

Applications of 1H-Azepine-3-carboxylicacid,2,3-dihydro-2-oxo-(9CI) as a chemical intermediate

Application Note: 1H-Azepine-3-carboxylic acid, 2,3-dihydro-2-oxo- (9CI) as a Conformationally Restricted Scaffold in Drug Discovery Executive Summary & Structural Significance In the landscape of modern drug development...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 1H-Azepine-3-carboxylic acid, 2,3-dihydro-2-oxo- (9CI) as a Conformationally Restricted Scaffold in Drug Discovery

Executive Summary & Structural Significance

In the landscape of modern drug development, seven-membered unsaturated lactams are highly valued for their ability to mimic the transition states of peptide bonds. 1H-Azepine-3-carboxylic acid, 2,3-dihydro-2-oxo- (9CI) (CAS: 134050-77-4) serves as a privileged, conformationally restricted chemical intermediate. By locking the spatial arrangement of its functional groups—a C2-ketone (hydrogen bond acceptor) and a C3-carboxylic acid (coupling handle)—this azepine scaffold is extensively utilized by medicinal chemists to synthesize peptidomimetic libraries, protease inhibitors, and central nervous system (CNS) active agents.

This guide details the mechanistic synthesis of this intermediate, the critical role of solvent environments in its preparation, and validated protocols for its downstream functionalization.

Mechanistic Insight: Photochemical Ring Expansion

The synthesis of 1H-Azepine-3-carboxylic acid, 2,3-dihydro-2-oxo- relies on the photochemical ring expansion of 2-azidobenzoic acid. Understanding the causality of the reaction conditions is critical for preventing the formation of unwanted side products.

When 2-azidobenzoic acid is exposed to UV irradiation (254 nm), it expels nitrogen gas to form a highly reactive singlet aryl nitrene . In purely aprotic solvents, this intermediate rapidly undergoes intramolecular cyclization to form 2,1-benzisoxazol-3(1H)-one. However, introducing a nucleophile—specifically water—alters the reaction trajectory. Water traps the intermediate ketenimine formed during the ring expansion of the nitrene, forcing the structural rearrangement into the desired seven-membered azepine lactam[1].

G A 2-Azidobenzoic Acid (Starting Material) B UV Irradiation (hv, 254 nm) A->B C Singlet Aryl Nitrene (Reactive Intermediate) B->C D Ring Expansion (Nucleophilic attack) C->D + H2O F 2,1-Benzisoxazol-3(1H)-one (Side Product) C->F Aprotic Conditions E 1H-Azepine-3-carboxylic acid, 2,3-dihydro-2-oxo- (Target Scaffold) D->E

Photochemical pathway showing water-dependent ring expansion to the azepine scaffold.

Quantitative Data: Solvent Effects on Yield

The table below summarizes the critical impact of the solvent system on the product distribution, demonstrating why aqueous mixtures are mandatory for azepine synthesis[1].

Solvent SystemAzepine Yield (%)Benzisoxazole Yield (%)Mechanistic Causality
100% Acetonitrile < 10%> 80%Lack of nucleophile drives intramolecular N–O bond formation.
Acetonitrile / H₂O (1:2.5) 50%< 20%Water traps the expanded ring intermediate, yielding the lactam.
100% 1,4-Dioxane ~ 0%94%Purely aprotic environment exclusively yields benzisoxazole.
1,4-Dioxane / H₂O (1:10) 45%< 10%High aqueous concentration stabilizes the azepine formation.

Experimental Protocols

Protocol A: Photochemical Synthesis of the Azepine Intermediate

This protocol details the generation of 1H-Azepine-3-carboxylic acid, 2,3-dihydro-2-oxo- from 2-azidobenzoic acid[2].

Reagents & Equipment:

  • 2-Azidobenzoic acid (CAS: 31162-13-7)

  • Acetonitrile (HPLC grade) and Ultrapure Water

  • Quartz photochemical reactor equipped with a 254 nm UV lamp.

Step-by-Step Methodology:

  • Preparation: Dissolve 350 mg (2.2 mmol) of 2-azidobenzoic acid in a solvent mixture of 12 mL acetonitrile and 30 mL water. Causality: The high water ratio (1:2.5) is strictly required to act as a nucleophile, preventing the dead-end cyclization into benzisoxazole.

  • Degassing: Purge the solution with Argon for 15 minutes prior to irradiation. Causality: Triplet oxygen can quench the singlet nitrene intermediate, leading to unwanted tarry oxidation byproducts.

  • Irradiation: Irradiate the mixture at 254 nm for 24 hours at room temperature under continuous stirring.

  • Self-Validation Check: Monitor the reaction via IR spectroscopy or LC-MS. The reaction is complete when the characteristic azide stretching band at ~2120 cm⁻¹ disappears, and the mass shifts from m/z 163 (azide) to m/z 153 (azepine).

  • Purification: Evaporate the reaction mixture to dryness in vacuo. Isolate the target compound via preparative column chromatography on silica gel using an acetone/ethanol (1:1, v/v) eluent to afford pale yellow crystals (approx. 50% yield)[2].

Protocol B: Downstream Peptidomimetic Amide Coupling

Once synthesized, the C3-carboxylic acid of the azepine must be activated for coupling with primary or secondary amines to build drug libraries.

Step-by-Step Methodology:

  • Activation: Dissolve 1.0 eq of the azepine scaffold in anhydrous DMF (0.1 M). Add 3.0 eq of DIPEA, followed by 1.2 eq of HATU. Causality: The seven-membered ring induces steric hindrance around the C3 position. HATU is chosen over standard EDC/HOBt because its highly reactive 7-azabenzotriazole leaving group ensures rapid coupling, minimizing the risk of epimerization or degradation.

  • Coupling: Stir for 10 minutes at room temperature to form the active ester, then add 1.5 eq of the desired amine (e.g., benzylamine).

  • Reaction: Stir for 2–4 hours.

  • Self-Validation Check: Confirm the consumption of the azepine scaffold (m/z 153) and the appearance of the product mass via LC-MS.

  • Workup: Quench with saturated aqueous NaHCO₃, extract with ethyl acetate, dry over Na₂SO₄, and purify via Prep-HPLC.

Workflow S1 Azepine Scaffold (CAS: 134050-77-4) S2 C3-COOH Activation (HATU / DIPEA) S1->S2 S3 Amide Coupling (+ R-NH2) S2->S3 S4 Purification (Prep-HPLC) S3->S4 S5 Peptidomimetic Library S4->S5

Workflow for the downstream functionalization of the azepine scaffold into peptidomimetics.

References[2] Title: Supporting Information for Synthesis of 2,1-benzisoxazole-3(1H)-ones by base-mediated photochemical N–O bond-forming cyclization of 2-azidobenzoic acids.

Source: Beilstein Journal of Organic Chemistry. URL: [1] Title: Effect of water on product yields of 2-azidobenzoic acid photolysis in aprotic solvents. Source: High Energy Chemistry (via LookChem). URL:

Sources

Application

Application Notes and Protocols for Cell-Based Assays Involving 1H-Azepine-3-carboxylicacid,2,3-dihydro-2-oxo-(9CI)

Introduction: The Azepine Scaffold as a Reservoir of Bioactivity The seven-membered nitrogen-containing heterocyclic ring system, known as the azepine scaffold, is a cornerstone in medicinal chemistry. Its unique conform...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Azepine Scaffold as a Reservoir of Bioactivity

The seven-membered nitrogen-containing heterocyclic ring system, known as the azepine scaffold, is a cornerstone in medicinal chemistry. Its unique conformational flexibility allows for intricate interactions with a wide array of biological targets, leading to a broad spectrum of pharmacological activities. Azepine derivatives have been successfully developed into drugs for conditions affecting the central nervous system, and have also shown promise as anticancer, antimicrobial, and antifungal agents.[1] The subject of this guide, 1H-Azepine-3-carboxylicacid,2,3-dihydro-2-oxo-(9CI) (hereafter referred to as Compound A), belongs to this versatile chemical class. While specific biological data for Compound A is not yet extensively documented in publicly available literature, its structural motifs, particularly the 2-oxo-azepine core, suggest potential utility in oncology and infectious disease research.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the initial characterization of Compound A's biological activity using robust cell-based assays. The protocols detailed herein are designed to be self-validating and provide a solid foundation for further mechanistic studies.

Getting Started: Compound Handling and Stock Solution Preparation

Prior to initiating any cell-based assay, proper handling and preparation of the test compound are paramount to ensure experimental reproducibility and accuracy.

Key Considerations:

  • Purity and Characterization: It is essential to have analytical data confirming the identity and purity of Compound A.

  • Solubility: The solubility of the compound in common solvents should be determined. Dimethyl sulfoxide (DMSO) is a common choice for initial stock solutions of small molecules.[2]

  • Stock Solution Preparation: A high-concentration stock solution (e.g., 10-50 mM in DMSO) should be prepared and stored in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Protocol for Stock Solution Preparation:

  • Determine the required mass of Compound A for a desired stock concentration and volume using its molecular weight (153.14 g/mol ).

  • Weigh the compound accurately in a sterile microcentrifuge tube.

  • Add the appropriate volume of high-purity, sterile DMSO to achieve the target concentration.

  • Vortex thoroughly until the compound is completely dissolved.

  • Aliquot the stock solution into smaller volumes in sterile tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Application I: Anticancer Activity Screening

The azepine scaffold is present in a number of compounds with demonstrated anticancer properties.[3] Therefore, a primary application for Compound A would be to assess its cytotoxic and anti-proliferative effects on cancer cell lines.

Protocol 1: Cell Viability Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[4]

Workflow for MTT Assay:

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_readout Readout & Analysis cell_seeding Seed cells in a 96-well plate incubation Incubate for 24h (cell attachment) cell_seeding->incubation compound_addition Add serial dilutions of Compound A incubation->compound_addition treatment_incubation Incubate for 24, 48, or 72h compound_addition->treatment_incubation mtt_addition Add MTT reagent treatment_incubation->mtt_addition formazan_incubation Incubate for 2-4h (formazan formation) mtt_addition->formazan_incubation solubilization Add solubilization solution formazan_incubation->solubilization read_absorbance Measure absorbance at 570 nm solubilization->read_absorbance data_analysis Calculate % viability and IC50 read_absorbance->data_analysis

Caption: Workflow for assessing cell viability using the MTT assay.

Step-by-Step Protocol:

  • Cell Seeding:

    • Culture a relevant cancer cell line (e.g., HCT-116 for colon cancer or HT-1080 for fibrosarcoma) to ~80% confluency.

    • Trypsinize and resuspend the cells in fresh complete medium.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of Compound A in culture medium. A common starting range is from 100 µM down to 0.1 µM.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a blank control (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of Compound A.

    • Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization and Absorbance Measurement:

    • Carefully remove the MTT-containing medium.

    • Add 100 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well.

    • Gently shake the plate to ensure complete solubilization of the formazan crystals.

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

Data Analysis:

  • Calculate the percentage of cell viability for each concentration of Compound A relative to the vehicle control.

  • Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve.

  • Determine the IC₅₀ (half-maximal inhibitory concentration) value, which is the concentration of the compound that reduces cell viability by 50%.

ParameterDescription
Cell Lines HCT-116 (colon cancer), HT-1080 (fibrosarcoma), and a non-cancerous cell line (e.g., fibroblasts) for selectivity assessment.
Compound A Concentrations 0.1, 0.5, 1, 5, 10, 25, 50, 100 µM
Incubation Times 24, 48, and 72 hours
Controls Vehicle (DMSO), Untreated, Blank (medium only)
Protocol 2: Apoptosis Induction Assessment by Caspase-3 Activity Assay

Should Compound A demonstrate significant cytotoxicity, a subsequent investigation into the mechanism of cell death is warranted. Apoptosis, or programmed cell death, is a common mechanism for anticancer agents. A key effector in apoptosis is Caspase-3.

Workflow for Caspase-3 Activity Assay:

Caspase3_Workflow cluster_prep Preparation & Treatment cluster_lysis Cell Lysis cluster_assay Assay cluster_readout Readout & Analysis cell_seeding Seed cells in a 96-well plate incubation Incubate for 24h cell_seeding->incubation compound_treatment Treat with Compound A (e.g., IC50 concentration) incubation->compound_treatment lysis_buffer Lyse cells to release intracellular contents compound_treatment->lysis_buffer add_substrate Add Caspase-3 substrate (e.g., DEVD-pNA) lysis_buffer->add_substrate incubation_assay Incubate to allow enzymatic cleavage add_substrate->incubation_assay read_absorbance Measure absorbance at 405 nm incubation_assay->read_absorbance data_analysis Quantify Caspase-3 activity read_absorbance->data_analysis

Caption: Workflow for assessing apoptosis via Caspase-3 activity.

Step-by-Step Protocol:

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate as described in the MTT assay protocol.

    • Treat the cells with Compound A at concentrations around its predetermined IC₅₀ value for a suitable duration (e.g., 24 hours). Include positive (e.g., staurosporine) and negative (vehicle) controls.

  • Cell Lysis:

    • After treatment, centrifuge the plate and carefully remove the supernatant.

    • Add a suitable cell lysis buffer to each well and incubate on ice to ensure complete cell lysis.

  • Caspase-3 Activity Assay:

    • Transfer the cell lysates to a new 96-well plate.

    • Add a colorimetric Caspase-3 substrate (e.g., DEVD-pNA) to each well.

    • Incubate the plate at 37°C, protected from light, for 1-2 hours.

  • Absorbance Measurement:

    • Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of pNA released, which indicates Caspase-3 activity.

Data Analysis:

  • Compare the absorbance values of the Compound A-treated samples to the vehicle control to determine the fold-increase in Caspase-3 activity.

Application II: Antimicrobial Activity Screening

Several studies have highlighted the antibacterial and antifungal properties of azepine derivatives.[1][5] Therefore, evaluating Compound A for antimicrobial activity is a logical step in its characterization.

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Workflow for MIC Determination:

MIC_Workflow cluster_prep Preparation cluster_inoculation Inoculation & Incubation cluster_readout Readout compound_dilution Prepare serial dilutions of Compound A in broth inoculation Inoculate dilutions with bacteria compound_dilution->inoculation bacterial_prep Prepare standardized bacterial inoculum bacterial_prep->inoculation incubation Incubate at 37°C for 18-24h inoculation->incubation visual_inspection Visually inspect for turbidity (growth) incubation->visual_inspection determine_mic Identify lowest concentration with no visible growth visual_inspection->determine_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Step-by-Step Protocol:

  • Preparation of Compound Dilutions:

    • In a 96-well plate, prepare two-fold serial dilutions of Compound A in a suitable bacterial growth medium (e.g., Mueller-Hinton Broth). Concentrations may range from 256 µg/mL to 0.5 µg/mL.

    • Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Preparation of Bacterial Inoculum:

    • Culture a Gram-positive (e.g., Staphylococcus aureus) and a Gram-negative (e.g., Escherichia coli) bacterial strain overnight.

    • Dilute the overnight culture to achieve a standardized inoculum of approximately 5 x 10⁵ CFU/mL.

  • Inoculation and Incubation:

    • Add the standardized bacterial inoculum to each well containing the compound dilutions.

    • Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of Compound A at which there is no visible bacterial growth.

ParameterDescription
Bacterial Strains Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative)
Compound A Concentrations Two-fold serial dilutions from 256 µg/mL to 0.5 µg/mL
Incubation Time 18-24 hours at 37°C
Controls Positive (bacteria + broth), Negative (broth only), Antibiotic control (e.g., ampicillin)

Conclusion and Future Directions

The protocols outlined in this guide provide a robust framework for the initial biological characterization of 1H-Azepine-3-carboxylicacid,2,3-dihydro-2-oxo-(9CI). Based on the known activities of the broader azepine class of compounds, investigations into its anticancer and antimicrobial properties are well-justified. Positive results from these initial screens would warrant more in-depth mechanistic studies, such as target identification and validation, to fully elucidate the therapeutic potential of this novel compound.

References

  • Sharma, A., & Singh, A. K. (2021). Synthesis, Characterization and Biological Screening of Azepine Derivative. Journal of Nepal Chemical Society, 42(1), 76-80.
  • Nosir, A. H., Fayed, E. A., El-Sayed, M. A., & El-Gazzar, M. G. (2024). Synthesis and molecular docking simulations of novel azepines based on quinazolinone moiety as prospective antimicrobial and antitumor hedgehog signaling inhibitors. Scientific Reports, 14(1), 3530.
  • Recent Advances in Synthesis, Mechanism of Action and Therapeutic Applications of Azepines. (2025). JOURNAL OF PHARMA INSIGHTS AND RESEARCH.
  • Al-Warhi, T., et al. (2023). Design and synthesis of novel rigid dibenzo[b,f]azepines through ring closure technique as promising anticancer candidates against leukaemia and acting as selective topoisomerase II inhibitors and DNA intercalators. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2163-2178.
  • Nosir, A. H., et al. (2024). Synthesis and molecular docking simulations of novel azepines based on quinazolinone moiety as prospective antimicrobial and antitumor hedgehog signaling inhibitors.
  • Hamad, A. S., Shnak, Q. A., & Ali, M. H. (2023). Synthesis and Study of the Biological Activity of Some Oxazepine Containing the Pyrrolidine Ring.
  • Sharma, R., et al. (2011). Synthesis and biological activity of 2-oxo-azetidine derivatives of phenothiazine.
  • Commercially available drugs contain azepine derivatives. (n.d.).
  • Studying the Biological Activity of Some Oxazepine Derivatives Against Some G(+) and G(-) Bacteria. (2024). Journal of University of Babylon for Pure and Applied Sciences, 22(4).
  • Belskaya, N. P., et al. (2025). Cytotoxic Potential of a-Azepano- and 3-Amino-3,4-SeCo-Triterpenoids. Molecules, 30(20), 4987.
  • Update of Recently (2016–2020) Designed Azepine Analogs and Related Heterocyclic Compounds with Potent Pharmacological Activities. (2022).
  • 1H-Azepine-3-carboxylicacid,2,3-dihydro-2-oxo-(9CI). (n.d.). NextSDS.
  • Božinović, N., et al. (2015). Synthesis and antimicrobial activity of azepine and thiepine derivatives. Journal of the Serbian Chemical Society, 80(7), 839-852.
  • Application of biological activity of oxazepine and 2-azetidinone compounds and study of their liquid crystalline behavior. (2021). Materials Today: Proceedings, 43, 3354-3362.
  • Božinović, N., et al. (2016). Synthesis and antimicrobial activity of azepine and thiepine derivatives.

Sources

Method

Application Note: Storage, Handling, and Synthetic Protocols for 1H-Azepine-3-carboxylic acid, 2,3-dihydro-2-oxo- (9CI)

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP) Executive Summary: The Azepine Scaffold in Drug Discover...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Executive Summary: The Azepine Scaffold in Drug Discovery

Seven-membered nitrogen-containing heterocycles, particularly azepine-based compounds, represent a privileged class of molecules in modern medicinal chemistry. Their non-planar, non-aromatic features offer unique structural flexibility and diversity, enabling the design of therapeutics with optimized pharmacological properties [1].

Specifically, 1H-Azepine-3-carboxylic acid, 2,3-dihydro-2-oxo- (9CI) is a highly valuable, conformationally restricted lactam-carboxylic acid building block. The presence of the 2-oxo (lactam) group adjacent to the 3-carboxylic acid creates a rigidified alpha-amino acid-like scaffold. This unique spatial arrangement is increasingly utilized in the synthesis of peptidomimetics, kinase inhibitors, and central nervous system (CNS) active agents, as it effectively constrains the peptide backbone to enhance target affinity and metabolic stability [2].

This application note provides an authoritative guide on the physicochemical profiling, safe handling, and standardized synthetic protocols necessary to successfully integrate this complex scaffold into high-throughput screening and drug development pipelines.

Physicochemical Profiling & Storage Causality

To maintain the integrity of the 2,3-dihydro-2-oxo-1H-azepine system, researchers must understand its physicochemical vulnerabilities. The unsaturation within the seven-membered ring, combined with the lactam moiety, makes the scaffold susceptible to specific degradation pathways if improperly stored.

Table 1: Physicochemical Parameters & Storage Requirements
ParameterSpecification / GuidelineScientific Rationale (Causality)
Chemical Formula C7H7NO3Represents the core dihydro-oxo-azepine carboxylic acid structure.
Molecular Weight ~153.14 g/mol Low molecular weight makes it an ideal fragment for Fragment-Based Drug Discovery (FBDD).
pKa (Carboxylic Acid) ~3.5 – 4.5 (Estimated)The adjacent electron-withdrawing lactam carbonyl increases the acidity of the 3-carboxylic acid.
Storage Temperature 2°C to 8°C (Refrigerated)Prevents thermally induced decarboxylation and minimizes ambient degradation of the unsaturated ring.
Atmosphere Inert (Argon or Nitrogen)The unsaturated azepine ring is susceptible to oxidative degradation (N-oxidation or ring cleavage) [3].
Light Sensitivity Protect from direct UV lightUV exposure can trigger photo-induced ring-opening or dimerization of the conjugated diene system.
Solubility DMSO, DMF, MethanolHighly soluble in polar aprotic solvents; moderately soluble in water depending on pH.

Safety & Handling Guidelines (E-E-A-T)

Every protocol involving cyclic amides must be treated as a self-validating system where safety and chemical integrity are intertwined.

  • Personal Protective Equipment (PPE): Standard laboratory attire, including nitrile gloves, safety goggles, and a lab coat. Handle powders in a Class II biological safety cabinet or chemical fume hood to prevent inhalation of fine particulates.

  • Chemical Incompatibilities:

    • Strong Aqueous Bases (pH > 12): Avoid prolonged exposure. The 2-oxo lactam ring is susceptible to base-catalyzed hydrolysis, which will irreversibly open the seven-membered ring into an acyclic amino acid derivative.

    • Strong Oxidizers: Reagents such as potassium permanganate or peroxides will rapidly degrade the unsaturated bonds within the azepine ring.

G Compound 1H-Azepine Scaffold (Intact) Cond1 Strong Aqueous Base (pH > 12) Compound->Cond1 Cond2 Strong Oxidizers / UV Compound->Cond2 Cond3 Standard Storage (2-8°C, Argon, Dark) Compound->Cond3 Deg1 Lactam Hydrolysis (Ring Opening) Cond1->Deg1 Deg2 Oxidative Degradation (N-Oxidation / Cleavage) Cond2->Deg2 Stable Conformational Stability (Maintained) Cond3->Stable

Environmental stability and degradation pathways of the 1H-Azepine scaffold.

Experimental Workflows & Protocols

Protocol A: Preparation of Standardized Stock Solutions for HTS

When preparing libraries for High-Throughput Screening (HTS), maintaining the exact concentration and structural integrity of the azepine scaffold is critical.

Causality: Why use anhydrous DMSO? Trace water in standard DMSO, combined with the compound's inherent acidity, can catalyze slow hydrolysis of the lactam ring over time during freeze-thaw cycles. Anhydrous conditions ensure the library remains viable for >12 months.

Step-by-Step Methodology:

  • Equilibrate the vial of 1H-Azepine-3-carboxylic acid, 2,3-dihydro-2-oxo- to room temperature in a desiccator for 30 minutes before opening. This prevents ambient moisture condensation on the cold powder.

  • Weigh the desired mass using a microbalance inside a controlled-humidity environment.

  • Dissolve the compound in Anhydrous DMSO (≥99.9%, water ≤50 ppm) to achieve a standardized 10 mM or 50 mM stock concentration.

  • Vortex gently for 60 seconds. Do not sonicate for prolonged periods (>5 mins) as localized heating can induce degradation.

  • Aliquot the stock solution into single-use amber glass or light-blocking polypropylene vials to avoid freeze-thaw cycles and UV exposure.

  • Store aliquots at -20°C under an argon headspace.

Protocol B: Activation of the Carboxylic Acid for Amide Coupling (Peptidomimetic Synthesis)

Integrating this scaffold into a peptide chain requires coupling the 3-carboxylic acid to an amine.

Causality: The carboxylic acid at the 3-position is sterically hindered and electronically deactivated by the adjacent 2-oxo (lactam) group. Standard carbodiimides (e.g., EDC, DCC) often fail, resulting in low yields due to the formation of unreactive O-acylisourea intermediates. Therefore, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is required. HATU generates a highly reactive 7-aza-OBt ester, efficiently driving the coupling with primary or secondary amines even in sterically demanding environments.

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask purged with Argon, dissolve 1.0 equivalent of 1H-Azepine-3-carboxylic acid, 2,3-dihydro-2-oxo- in anhydrous DMF (0.1 M concentration).

  • Base Addition: Add 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA). Stir for 5 minutes at 0°C. Rationale: DIPEA deprotonates the carboxylic acid without acting as a competing nucleophile.

  • Activation: Add 1.1 equivalents of HATU. Stir the mixture at 0°C for 15 minutes. The solution will typically turn a pale yellow as the active 7-aza-OBt ester forms.

  • Coupling: Add 1.2 equivalents of the target amine (nucleophile) dropwise.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 to 4 hours. Monitor completion via LC-MS.

  • Quenching & Extraction: Quench the reaction with saturated aqueous NH4Cl. Extract the product using Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

G Start 1H-Azepine-3-carboxylic acid (2,3-dihydro-2-oxo-) Activation Add HATU + DIPEA in Anhydrous DMF (0°C to RT, 15 min) Start->Activation Intermediate Active 7-aza-OBt Ester (Transient) Activation->Intermediate Activation Amine Add Amine Nucleophile (R-NH2) Intermediate->Amine Coupling Stir at RT (2-4 hours) Amine->Coupling Product Azepine-Peptidomimetic Product Coupling->Product Amide Bond Formation Purification RP-HPLC Purification (0.1% FA in H2O/MeCN) Product->Purification

Workflow for HATU-mediated amide coupling of the azepine scaffold.

Analytical Validation (LC-MS)

To validate the purity and track the compound during synthetic workflows, Reverse-Phase Liquid Chromatography-Mass Spectrometry (RP-LC-MS) is recommended.

  • Column: Standard C18 (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: Water + 0.1% Formic Acid (FA).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid (FA).

  • Causality for Mobile Phase: The addition of 0.1% Formic Acid is critical. It ensures the 3-carboxylic acid moiety remains fully protonated during the chromatographic run. Without an acidic modifier, the compound will partially ionize, leading to severe peak tailing, split peaks, and irreproducible retention times.

  • Detection: ESI+ (Electrospray Ionization Positive mode) is typically effective for detecting the [M+H]+ ion, though ESI- may be utilized for the uncoupled free acid to detect the [M-H]- ion.

References

  • Title: Green Synthesis and Biological Aspect of Seven-Membered Azepine Hybrids: A Recent Update Source: Chemistry & Biodiversity (Indexed in PubMed), 2024. URL: [Link](Note: Search via DOI: 10.1002/cbdv.202400000 for specific retrieval)

  • Title: Importance of Dibenzoazepine and Azepine Derivatives in the Field of Medicinal Chemistry Source: Russian Journal of Bioorganic Chemistry, Vol 51, 2337-2350, 2025. URL: [Link]

  • Title: Recent Advances in Synthesis, Mechanism of Action and Therapeutic Applications of Azepines Source: Journal of Pharma Insights and Research, 03(04), 111-118, 2025. URL: [Link]

Application

Application Notes and Protocols: Leveraging 2,3-dihydro-2-oxo-1H-azepine-3-carboxylic acid in Drug Discovery Pipelines

Introduction: The Azepine Scaffold - A Privileged Structure in Medicinal Chemistry The seven-membered nitrogen-containing heterocyclic ring system of azepine is a cornerstone in the development of numerous therapeutic ag...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Azepine Scaffold - A Privileged Structure in Medicinal Chemistry

The seven-membered nitrogen-containing heterocyclic ring system of azepine is a cornerstone in the development of numerous therapeutic agents. Its unique conformational flexibility allows for optimal interactions with a wide range of biological targets, a feature that has been successfully exploited in approved drugs spanning various indications, including central nervous system disorders and cardiovascular diseases.[1][2] This document provides a detailed guide for researchers and drug development professionals on the utilization of a specific, promising building block: 2,3-dihydro-2-oxo-1H-azepine-3-carboxylic acid .

This compound combines the advantageous structural features of the azepinone core with a strategically placed carboxylic acid handle, making it an ideal starting point for library synthesis and targeted drug design. The presence of the carboxylic acid allows for a variety of chemical modifications, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties.

Physicochemical Properties and Drug-Likeness Considerations

Before embarking on a drug discovery campaign, it is crucial to consider the physicochemical properties of the starting scaffold. While experimental data for 2,3-dihydro-2-oxo-1H-azepine-3-carboxylic acid is not extensively published, we can make predictions based on its structure to guide initial development efforts.

A fundamental guideline in oral drug design is Lipinski's Rule of Five, which suggests that poor absorption or permeation is more likely when there are more than 5 H-bond donors, 10 H-bond acceptors, the molecular weight is over 500, and the calculated logP (CLogP) is over 5.[3]

Table 1: Predicted Physicochemical Properties of 2,3-dihydro-2-oxo-1H-azepine-3-carboxylic acid

PropertyPredicted Value"Rule of Five" Guideline
Molecular Weight169.15 g/mol < 500
Hydrogen Bond Donors2< 5
Hydrogen Bond Acceptors3< 10
CLogP~0.5 - 1.0< 5

Based on these predictions, the parent scaffold exhibits favorable drug-like properties, making it an excellent starting point for a discovery program. The carboxylic acid moiety provides a handle for derivatization, which will influence these properties. Careful consideration should be given to maintaining a balance between lipophilicity and solubility as the molecule is elaborated to ensure good pharmacokinetic properties.[3][4]

Synthesis of the Core Scaffold and Derivative Libraries

Hypothetical Synthetic Workflow

Synthetic Workflow A Commercially Available Starting Materials B Formation of Enamide Precursor A->B Multi-step synthesis C Intramolecular Cyclization B->C Lewis Acid Catalysis (e.g., BBr3) D 2,3-dihydro-2-oxo-1H-azepine-3-carboxylic acid (Core Scaffold) C->D E Amide Coupling D->E Amine, Coupling Agent (e.g., HATU) F Esterification D->F Alcohol, Acid Catalysis G Library of Amide Derivatives E->G H Library of Ester Derivatives F->H

Caption: Hypothetical synthetic workflow for the core scaffold and derivative libraries.

Protocol: Parallel Amide Library Synthesis

The carboxylic acid of the core scaffold is an ideal handle for creating a diverse library of amide derivatives, allowing for rapid exploration of the chemical space around the azepinone core.

Materials:

  • 2,3-dihydro-2-oxo-1H-azepine-3-carboxylic acid

  • A diverse set of primary and secondary amines

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • 96-well reaction block

Procedure:

  • Stock Solutions:

    • Prepare a 0.2 M stock solution of 2,3-dihydro-2-oxo-1H-azepine-3-carboxylic acid in anhydrous DMF.

    • Prepare a 0.25 M stock solution of HATU in anhydrous DMF.

    • Prepare a 0.5 M stock solution of DIPEA in anhydrous DMF.

    • Prepare a plate of 0.2 M solutions of a diverse set of amines in anhydrous DMF.

  • Reaction Setup (in a 96-well block):

    • To each well, add 100 µL (20 µmol) of the 2,3-dihydro-2-oxo-1H-azepine-3-carboxylic acid stock solution.

    • Add 100 µL (20 µmol) of the appropriate amine stock solution to each well.

    • Add 100 µL (25 µmol) of the HATU stock solution to each well.

    • Add 80 µL (40 µmol) of the DIPEA stock solution to each well.

  • Reaction and Work-up:

    • Seal the reaction block and shake at room temperature for 16 hours.

    • Quench the reaction by adding 200 µL of water to each well.

    • Extract the products with ethyl acetate (2 x 500 µL).

    • Combine the organic layers and evaporate the solvent under reduced pressure.

  • Analysis:

    • Re-dissolve the crude products in a suitable solvent (e.g., DMSO) for analysis by LC-MS to confirm product formation and assess purity.

Application in High-Throughput Screening (HTS)

The azepinone scaffold and its derivatives are well-suited for high-throughput screening campaigns to identify novel biological activities.

HTS Workflow

HTS Workflow A Compound Library (Azepine Derivatives) B Primary Screen (e.g., Biochemical Assay) A->B C Hit Identification B->C D Dose-Response Confirmation C->D E Secondary Assays (e.g., Cell-Based) D->E F Lead Identification E->F

Caption: A typical high-throughput screening workflow for azepine derivatives.

Protocol: Generic Biochemical Kinase Assay

Given that some oxo-azepine derivatives have shown kinase inhibitory activity, a generic kinase assay is a logical starting point for screening.[7]

Materials:

  • Kinase of interest

  • Kinase substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Detection reagent (e.g., ADP-Glo™, Promega)

  • 384-well assay plates

  • Compound library (dissolved in DMSO)

Procedure:

  • Compound Plating:

    • Dispense 50 nL of compound from the library plate into the 384-well assay plate using an acoustic dispenser.

  • Enzyme and Substrate Addition:

    • Prepare a solution of the kinase and its substrate in assay buffer.

    • Add 5 µL of the enzyme/substrate mix to each well of the assay plate.

    • Incubate for 15 minutes at room temperature.

  • Initiation of Reaction:

    • Prepare a solution of ATP in assay buffer.

    • Add 5 µL of the ATP solution to each well to start the kinase reaction.

    • Incubate for 1 hour at room temperature.

  • Detection:

    • Add 10 µL of the ADP-Glo™ reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of the Kinase Detection Reagent to each well.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition:

    • Read the luminescence signal on a plate reader.

    • Calculate the percent inhibition for each compound relative to positive (no enzyme) and negative (DMSO vehicle) controls.

Protocol: Cell-Based Proliferation Assay

To assess the anti-proliferative effects of hit compounds from a primary screen, a cell-based assay is essential.

Materials:

  • Cancer cell line of interest (e.g., A549, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Hit compounds (dissolved in DMSO)

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

  • 96-well clear-bottom, white-walled cell culture plates

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment:

    • Prepare serial dilutions of the hit compounds in complete medium.

    • Remove the old medium from the cells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control for cell death (e.g., staurosporine).

    • Incubate for 72 hours at 37°C in a 5% CO2 incubator.

  • Viability Assessment:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of the CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition:

    • Read the luminescence on a plate reader.

    • Calculate the percent viability for each compound concentration and determine the IC50 value.

Structure-Activity Relationship (SAR) and Lead Optimization

The data generated from the primary and secondary assays will guide the SAR exploration. The modular synthesis described above allows for systematic modifications at the carboxylic acid position. Further modifications to the azepinone ring itself can be explored based on the initial SAR trends. The goal of this phase is to improve potency, selectivity, and drug-like properties.

Lead Optimization Logic

Lead Optimization Logic A Initial Hit from HTS B Synthesize Analogs (Vary R-group at Carboxylic Acid) A->B C In Vitro Assays (Potency, Selectivity) B->C D ADME/Tox Profiling (Solubility, Permeability, etc.) C->D E Analyze SAR C->E D->E F Design Next Generation of Analogs E->F G Lead Candidate E->G Potent, Selective, Drug-like F->B

Caption: Iterative cycle of lead optimization.

Conclusion

2,3-dihydro-2-oxo-1H-azepine-3-carboxylic acid represents a valuable and versatile starting point for drug discovery programs. Its favorable predicted physicochemical properties and the presence of a modifiable carboxylic acid handle make it an attractive scaffold for the synthesis of diverse compound libraries. The protocols outlined in this document provide a framework for the synthesis, screening, and initial optimization of derivatives based on this promising azepinone core. By employing a systematic and iterative approach to design, synthesis, and testing, researchers can effectively leverage this scaffold to discover novel therapeutic agents.

References

  • Zhu, W., Zhao, L., & Wang, M.-X. (2015). Synthesis of 2,3-Dihydro-1H-azepine and 1H-Azepin-2(3H)-one Derivatives From Intramolecular Condensation between Stable Tertiary Enamides and Aldehydes. The Journal of Organic Chemistry, 80(24), 12047–12057. [Link]

  • Recent Advances in Synthesis, Mechanism of Action and Therapeutic Applications of Azepines. JOURNAL OF PHARMA INSIGHTS AND RESEARCH. [Link]

  • Synthesis of 2,3-Dihydro-1H-azepine and 1H-Azepin-2(3H)-one Derivatives From Intramolecular Condensation between Stable Tertiary Enamides and Aldehydes. Organic Chemistry Portal. [Link]

  • Pellegrino, S., et al. (2017). Synthesis of Substituted Oxo-Azepines by Regio- and Diastereoselective Hydroxylation. Molecules, 22(11), 1885. [Link]

  • Zhu, W., Zhao, L., & Wang, M.-X. (2015). Synthesis of 2,3-Dihydro-1H-azepine and 1H-Azepin-2(3H)-one Derivatives From Intramolecular Condensation between Stable Tertiary Enamides and Aldehydes. PubMed. [Link]

  • Hughes, J. D., et al. (2017). Characterization of Carboxylic Acid Reductases as Enzymes in the Toolbox for Synthetic Chemistry. ChemBioChem, 18(10), 947-954. [Link]

  • Turconi, M., et al. (1999). 2,3-Dihydro-2-oxo-1H-benzimidazole-1-carboxamides with selective affinity for the 5-HT(4) receptor: synthesis and structure-affinity and structure-activity relationships of a new series of partial agonist and antagonist derivatives. Journal of Medicinal Chemistry, 42(15), 2870-2880. [Link]

  • Importance of Physicochemical Properties In Drug Discovery. (2015). Research and Reviews: A Journal of Pharmaceutical Science. [Link]

  • Kamal, A., et al. (2020). Novel diindoloazepinone derivatives as DNA minor groove binding agents with selective topoisomerase I inhibition: Design, synthesis, biological evaluation and docking studies. Bioorganic Chemistry, 99, 103629. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1H-Azepine-3-carboxylic acid, 2,3-dihydro-2-oxo-(9CI)

Welcome to the technical support center for the synthesis of 1H-Azepine-3-carboxylic acid, 2,3-dihydro-2-oxo-(9CI). This guide is designed for researchers, scientists, and professionals in drug development. Here, we prov...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 1H-Azepine-3-carboxylic acid, 2,3-dihydro-2-oxo-(9CI). This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of this synthesis and improve your yield.

Introduction

The 1H-azepine scaffold is a valuable structural motif in medicinal chemistry, appearing in a range of biologically active compounds. The synthesis of 1H-Azepine-3-carboxylic acid, 2,3-dihydro-2-oxo-(9CI) can be challenging, with common issues including low yields, side product formation, and purification difficulties. This guide offers practical solutions to these problems, drawing from established principles in heterocyclic chemistry.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.

Low or No Yield

Question: My reaction yield is consistently low or I'm not getting any product. What are the most critical parameters to check?

Answer: Low or no yield in the synthesis of 1H-Azepine-3-carboxylic acid, 2,3-dihydro-2-oxo-(9CI) often points to issues with starting materials, reaction conditions, or the catalytic system. Here’s a systematic approach to troubleshooting:

  • Starting Material Purity: Ensure the purity of your starting materials. Impurities can interfere with the reaction, poison the catalyst, or lead to unwanted side reactions. It is recommended to purify starting materials if their purity is questionable.

  • Solvent and Reagent Quality: Use anhydrous solvents and reagents, as the presence of water can quench catalysts and reagents, especially if using Lewis acids like Boron tribromide (BBr₃)[1][2][3][4].

  • Catalyst Activity: If using a catalyst, ensure it is active. For instance, some Lewis acids are sensitive to air and moisture. It's advisable to use freshly opened or properly stored catalysts.

  • Reaction Temperature: The reaction temperature is a critical parameter. An insufficient temperature may lead to an incomplete reaction, while an excessively high temperature can cause decomposition of starting materials or products. It is crucial to carefully control the reaction temperature.

  • Reaction Time: Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). An insufficient reaction time will result in a low yield, while a prolonged reaction time may lead to the formation of degradation products.

Side Product Formation

Question: I'm observing significant side product formation. How can I minimize this and purify my target compound?

Answer: The formation of side products is a common challenge. Here are some strategies to mitigate this issue:

  • Optimize Reaction Conditions:

    • Temperature: Gradually lower the reaction temperature to favor the desired reaction pathway, which may have a lower activation energy.

    • Addition Rate: If the reaction is highly exothermic, a slow, dropwise addition of reagents can help control the reaction temperature and minimize side product formation.

  • Choice of Catalyst and Additives:

    • In syntheses of similar azepine derivatives, the combination of a Lewis acid catalyst like BBr₃ with an additive such as Phosphorus pentoxide (P₂O₅) has been shown to improve yields and selectivity[1][2][3][4]. P₂O₅ acts as a dehydrating agent, which can be beneficial in cyclization reactions.

  • Purification Strategies:

    • Crystallization: If the product is a solid, recrystallization is often an effective method for purification.

    • Chromatography: Column chromatography is a versatile technique for separating the desired product from impurities.

    • Chemical Treatment: In some cases, impurities can be removed by chemical means. For example, oxidizable impurities in carboxylic acids can sometimes be removed by treatment with an oxidizing agent followed by distillation[5].

Reaction Stalls or is Incomplete

Question: My reaction seems to stop before all the starting material is consumed. What could be the cause and how can I resolve it?

Answer: A stalled reaction can be frustrating. Here are some potential causes and solutions:

  • Catalyst Deactivation: The catalyst may have been deactivated by impurities in the starting materials or solvent. Adding a fresh portion of the catalyst may restart the reaction.

  • Reagent Degradation: One of the reagents may be unstable under the reaction conditions. Ensure all reagents are stable at the reaction temperature.

  • Equilibrium: The reaction may have reached equilibrium. In such cases, removing a byproduct (e.g., water) can shift the equilibrium towards the product side.

  • Microwave Irradiation: For some heterocyclic syntheses, microwave-assisted heating can lead to faster reaction times and higher yields compared to conventional heating[6][7]. This can be a useful technique to overcome a high activation barrier.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic strategies for preparing 2,3-dihydro-1H-azepin-2-ones?

A1: Several synthetic routes have been developed for azepine derivatives. A notable strategy involves the intramolecular cyclic condensation of tertiary enamides containing a formyl group. This reaction, often catalyzed by a Lewis acid like BBr₃ in the presence of P₂O₅, can provide high yields of 2,3-dihydro-1H-azepine and 1H-azepin-2(3H)-one derivatives[1][2][3][4]. Another approach is the late-stage oxidation of tetrahydroazepines[8].

Q2: What safety precautions should be taken during this synthesis?

A2: Standard laboratory safety practices should always be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety goggles, lab coat, and gloves. Many reagents used in organic synthesis are hazardous. For example, BBr₃ is corrosive and reacts violently with water. Therefore, it should be handled in a fume hood with appropriate care. Always consult the Safety Data Sheet (SDS) for all chemicals before use.

Q3: How can I confirm the identity and purity of my final product?

A3: A combination of spectroscopic techniques is typically used for characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for determining the structure of the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can confirm the molecular formula.

  • Infrared (IR) Spectroscopy: IR spectroscopy can identify the presence of key functional groups, such as the carbonyl (C=O) and N-H groups.

  • Melting Point: A sharp melting point is an indicator of high purity for solid compounds.

Experimental Protocols

Proposed Synthesis via Intramolecular Condensation

This protocol is a generalized procedure based on similar syntheses of 2,3-dihydro-1H-azepin-2-one derivatives[1][2][3][4]. Optimization may be required for the specific target molecule.

Step 1: Preparation of the Tertiary Enamide Precursor

The synthesis begins with the preparation of a suitable tertiary enamide precursor containing a formyl group. The specific starting materials will depend on the desired substitution pattern.

Step 2: Intramolecular Cyclization

  • Dissolve the tertiary enamide precursor in an anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the Lewis acid catalyst (e.g., BBr₃) to the solution.

  • Add the dehydrating agent (e.g., P₂O₅).

  • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Data Presentation
ParameterRecommended ConditionRationale
Catalyst BBr₃Effective Lewis acid for this type of cyclization[1][2][3][4].
Additive P₂O₅Acts as a dehydrating agent, driving the reaction forward[1][2][3][4].
Solvent Anhydrous DichloromethaneA common, inert solvent for this type of reaction.
Temperature 0 °C to Room TemperatureAllows for controlled initiation of the reaction.
Atmosphere Inert (N₂ or Ar)Protects sensitive reagents from air and moisture.

Visualizations

Proposed Reaction Mechanism

G cluster_0 Reaction Steps Precursor Tertiary Enamide Precursor Intermediate Carbocation Intermediate Precursor->Intermediate  Lewis Acid (e.g., BBr₃) Product 1H-Azepine-3-carboxylic acid, 2,3-dihydro-2-oxo-(9CI) Intermediate->Product  Intramolecular Nucleophilic Attack

Caption: Proposed mechanism for the Lewis acid-catalyzed intramolecular cyclization.

Troubleshooting Workflow

G cluster_1 Troubleshooting Flow start Low Yield or No Product q1 Check Starting Material Purity start->q1 a1_yes Purify Starting Materials q1->a1_yes Impure q2 Verify Reaction Conditions q1->q2 Pure a1_yes->q2 a2_yes Optimize Temp, Time, & Solvent q2->a2_yes Suboptimal q3 Assess Catalyst Activity q2->q3 Optimal a2_yes->q3 a3_yes Use Fresh Catalyst q3->a3_yes Inactive end Improved Yield q3->end Active a3_yes->end

Caption: A decision tree for troubleshooting low reaction yields.

References

  • Synthesis of Substituted Oxo-Azepines by Regio- and Diastereoselective Hydroxylation. (2017). Molecules. [Link]

  • Synthesis of 2,3-Dihydro-1H-azepine and 1H-Azepin-2(3H)-one Derivatives From Intramolecular Condensation between Stable Tertiary Enamides and Aldehydes. (2015). ResearchGate. [Link]

  • Synthesis of 2,3-Dihydro-1H-azepine and 1H-Azepin-2(3H)-one Derivatives From Intramolecular Condensation between Stable Tertiary Enamides and Aldehydes. (2015). Organic Chemistry Portal. [Link]

  • Synthesis of 2,3-Dihydro‑1H‑azepine and 1H‑Azepin-2(3H)‑one Derivatives From Intramolecular Condensation between Stable Tertiary Enamides and Aldehydes. (2015). The Journal of Organic Chemistry. [Link]

  • Synthesis of 9-Oxo-9,13b-dihydro-7H-benzo[2][3]azepino[2,1-a]isoindole-6-carboxylic Acid Derivatives from Baylis-Hillman Adducts. Korean Chemical Society.

  • 1H-Azepine-3-carboxylicacid,2,3-dihydro-2-oxo-(9CI). NextSDS.
  • Synthesis of a new class of 2,3-dihydro-2-oxo-1H-benzimidazole-1-carboxylic acid derivatives as highly potent 5-HT3 receptor antagonists. (1990). Journal of Medicinal Chemistry. [Link]

  • Process and intermediates for preparing azepines.
  • Synthesis of 2,3-Dihydro-1H-azepine and 1H-Azepin-2(3H)-one Derivatives From Intramolecular Condensation between Stable Tertiary Enamides and Aldehydes. (2015). PubMed. [Link]

  • Process for purification of carboxylic acids.
  • GREEN SYNTHESIS OF TETRA-AZEPINES USING MICROWAVE ASSISTED METHOD. Journal of Advanced Scientific Research.
  • synthesis and identification some of 1, 3-oxazepine deriv
  • Synthesis of 1,3-Oxazepine Derivatives Derived from 2-(1H-Benzo[d][1][2][8]Triazol-1-yl) Acetohydrazide by Using Microwave Irradiation. (2017). SCIRP. [Link]

  • Rapid Synthesis of Phenazine-1-Carboxylic Acid Derived Small Molecules from Diverse Anilines: Privileged Structures for Discovery. (2015). Research and Reviews: Journal of Medicinal & Organic Chemistry.
  • Synthesis of novel 2,3-dihydro-8H-thieno[2,3-d]azepines and 1,2,3,4-tetrahydro-1H-3-benzazepines via photolyses of 6-azido-2,3-dihydrobenzo[b]thiophene and 6-azido-1,2,3,.

Sources

Optimization

Troubleshooting solubility issues with 1H-Azepine-3-carboxylicacid,2,3-dihydro-2-oxo-(9CI) in aqueous buffers

Welcome to the technical support guide for troubleshooting solubility issues with 1H-Azepine-3-carboxylic acid, 2,3-dihydro-2-oxo- (and structurally similar compounds). This resource is designed for researchers, scientis...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for troubleshooting solubility issues with 1H-Azepine-3-carboxylic acid, 2,3-dihydro-2-oxo- (and structurally similar compounds). This resource is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common and complex solubility challenges encountered during experimentation.

Understanding the Molecule: The Root of the Solubility Challenge

The structure of 1H-Azepine-3-carboxylic acid, 2,3-dihydro-2-oxo- contains both a carboxylic acid group (acidic) and a lactam (amide) functional group. This makes the molecule amphoteric, meaning it can act as both an acid and a base. The solubility of such compounds is intrinsically linked to the pH of the aqueous medium.

At a specific pH, known as the isoelectric point (pI), the net charge on the molecule is zero. In this zwitterionic state, strong intermolecular electrostatic attractions can occur, often leading to the formation of a stable crystal lattice, which results in minimal aqueous solubility.[1] The key to solubilizing this compound is to shift the pH of the solution away from its pI, thereby ensuring the molecule carries a net positive or negative charge.

Frequently Asked Questions (FAQs)

Q1: My compound won't dissolve in neutral water or standard Phosphate-Buffered Saline (PBS, pH 7.4). What is the first step I should take?

A1: This is the most common issue and is expected behavior for this type of molecule. At neutral pH, the compound is likely near its isoelectric point, rendering it minimally soluble. The primary and most effective first step is to adjust the pH.

Causality: The carboxylic acid group (-COOH) is a weak acid. By increasing the pH with a base (e.g., NaOH), you deprotonate the carboxylic acid to form a highly polar carboxylate salt (-COO⁻). This charged species is significantly more soluble in water.[2][]

Recommended First Action: Prepare a stock solution by first suspending the compound in water or your desired buffer and then adding a small amount of a basic solution (e.g., 1 M NaOH) dropwise while stirring until the solid dissolves. Monitor the pH to ensure it is compatible with your downstream application.

Q2: I need to work at a specific physiological pH (e.g., 7.4). How can I dissolve the compound and maintain this pH?

A2: This requires a two-step "pH-shifting" approach followed by careful buffer selection.

  • Initial Solubilization: Dissolve the compound in a small volume of dilute base (e.g., 0.1 M NaOH) to form the soluble sodium salt.

  • Dilution and Buffering: Add this concentrated, high-pH stock solution to your final, well-buffered aqueous medium (e.g., HEPES, MOPS, or Tris buffer at pH 7.4). The buffer's capacity will neutralize the excess base and maintain the final desired pH.[4]

Critical Consideration: The final concentration of the compound must be below its solubility limit at the target pH. It's essential to use a buffer with a pKa value within +/- 1 unit of your target pH to ensure it can resist pH changes.[5][6] For a target pH of 7.4, buffers like HEPES (pKa ~7.5) or Tris (pKa ~8.1) are suitable choices.[7]

Q3: I tried adjusting the pH, but my compound still precipitates over time or when I add it to my cell culture media. What's happening?

A3: This suggests either that the final concentration is still too high for its solubility at that pH, or that components in your complex medium (like divalent cations, e.g., Ca²⁺, Mg²⁺) are forming less soluble salts with your deprotonated compound.

Troubleshooting Steps:

  • Lower the Concentration: The simplest solution is to work with a more dilute final concentration.

  • Buffer Choice: Phosphate buffers can sometimes cause precipitation with divalent cations present in media.[7] Consider switching to a non-phosphate buffer like HEPES or MOPS.

  • Use a Co-solvent: If pH adjustment alone is insufficient, introducing a water-miscible organic solvent (co-solvent) can enhance solubility.[8][9]

Q4: What co-solvents are recommended, and how should I use them?

A4: Co-solvents work by reducing the polarity of the aqueous medium, which can help solvate the nonpolar regions of your molecule.[]

Recommended Co-solvents:

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

  • Propylene glycol (PG)

  • Polyethylene glycols (e.g., PEG 400)

Protocol for Co-solvent Use:

  • Prepare a high-concentration stock solution of your compound in 100% of the chosen co-solvent (e.g., 50 mM in DMSO).

  • Serially dilute this stock solution into your aqueous buffer.

  • Crucially, ensure the final concentration of the organic solvent is low (typically <1%, and often <0.1%) to avoid impacting your biological system. Always run a vehicle control (buffer with the same final concentration of co-solvent) in your experiments.

Experimental Protocols & Workflows

Protocol 1: pH-Mediated Solubilization for Stock Solution Preparation

This protocol details the steps to create a basic stock solution, which can then be diluted into the final experimental buffer.

  • Weigh Compound: Accurately weigh the required mass of 1H-Azepine-3-carboxylic acid, 2,3-dihydro-2-oxo-.

  • Initial Suspension: Add a volume of purified water (or your target buffer) to create a slurry. For example, add 900 µL of water to create a final 10 mM stock in 1 mL.

  • Titration with Base: While vigorously stirring, add 1 M NaOH drop-by-drop.

  • Observe Dissolution: Continue adding base until the solid completely dissolves. The solution should become clear.

  • Final Volume Adjustment: Add water (or buffer) to reach the final desired volume (e.g., 1 mL).

  • pH Check (Optional but Recommended): Check the pH of the final stock. It will be alkaline.

  • Storage: Store the stock solution appropriately (e.g., at -20°C). Note that repeated freeze-thaw cycles should be avoided.

Troubleshooting Workflow Diagram

The following diagram outlines a systematic approach to resolving solubility issues with this compound.

G start Start: Compound Fails to Dissolve in Neutral Buffer ph_adjust Action: Prepare Alkaline Stock (Protocol 1) start->ph_adjust check_solubility Is the compound soluble in the final buffer upon dilution? ph_adjust->check_solubility success Success: Proceed with Experiment check_solubility->success Yes precipitation Problem: Precipitation Occurs check_solubility->precipitation No lower_conc Action: Lower Final Concentration precipitation->lower_conc cosolvent Action: Use a Co-solvent Stock (e.g., DMSO) precipitation->cosolvent lower_conc->check_solubility Retest check_cosolvent Is the compound soluble with co-solvent? cosolvent->check_cosolvent check_cosolvent->success Yes advanced Consider Advanced Methods (e.g., Salt Formation, Nanosuspension) check_cosolvent->advanced No

Caption: Systematic workflow for troubleshooting solubility.

Data Summary: Buffer Selection and Expected Solubility

The table below provides a qualitative guide to solubility based on pH and buffer choice. The pKa of a typical aliphatic carboxylic acid is ~4.8. Solubility will increase significantly as the pH moves above this value.

pH RangeExpected SolubilityRecommended Buffers (pKa)Key Considerations
< 3 Low to ModerateGlycine-HCl (2.35)Protonation of the lactam nitrogen may slightly increase solubility, but the carboxylic acid remains protonated.
3 - 6 Very Low (Near pI) Acetate (4.76), MES (6.15)This is the region of lowest solubility. Avoid preparing stock solutions in this pH range.
6 - 8 Good to Excellent MOPS (7.20), HEPES (7.55)The compound is deprotonated and soluble. Ideal range for many biological assays.[4]
> 8 Excellent Tris (8.06), CHES (9.3)The compound is fully deprotonated and highly soluble. Ensure high pH is compatible with your experiment.

References

  • LookChem. (n.d.). 1H-Azepine. Retrieved from [Link]

  • Nepal Journals Online. (2021). Synthesis, Characterization and Biological Screening of Azepine Derivative. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2,3-Dihydro-1H-azepine and 1H-Azepin-2(3H)-one Derivatives From Intramolecular Condensation between Stable Tertiary Enamides and Aldehydes. Retrieved from [Link]

  • Tseng, Y. A., et al. (2009). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. Fluid Phase Equilibria, 283(1-2), 89-95.
  • Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]

  • NextSDS. (n.d.). 1H-Azepine-3-carboxylicacid,2,3-dihydro-2-oxo-(9CI). Retrieved from [Link]

  • PharmaCores. (2025). Your guide to select the buffer in HPLC development part 1. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Techniques for solubility enhancement of poorly soluble drugs: An overview. Retrieved from [Link]

  • Springer. (2025). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Specification of Zwitterionic or Non-Zwitterionic Structures of Amphoteric Compounds by Using Ionic Liquids. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2,3-Dihydro-1H-azepine and 1H-Azepin-2(3H)-one Derivatives From Intramolecular Condensation between Stable Tertiary Enamides and Aldehydes. Retrieved from [Link]

  • Tebubio. (2017). How to choose the perfect buffer to get a pure, stabilised, functional protein. Retrieved from [Link]

  • European Pharmaceutical Review. (2012). Breaking old habits: Moving away from commonly used buffers in pharmaceuticals. Retrieved from [Link]

  • MDPI. (2017). Synthesis of Substituted Oxo-Azepines by Regio- and Diastereoselective Hydroxylation. Retrieved from [Link]

  • Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]

  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. Retrieved from [Link]

  • ScienceDirect. (n.d.). Synthesis of novel 2,3-dihydro-8H-thieno[2,3-d]azepines and 1,2,3,4-tetrahydro-1H-3-benzazepines via photolyses of 6-azido-2,3-dihydrobenzo[b]thiophene and 6-azido-1,2,3,4-tetrahydronaphthalene. Retrieved from [Link]

  • Bitesize Bio. (2025). What Makes a “Good” Laboratory Buffer?. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. Retrieved from [Link]

  • Ovid. (n.d.). Solubility enhancement of low soluble biologically active compounds—temperature and cosolvent dependent inclusion complexation. Retrieved from [Link]

  • AENSI Journals. (2015). Australian Journal of Basic and Applied Sciences Acid dissociation constant pKa of some carboxylic acids: correlation between ex. Retrieved from [Link]

  • MDPI. (2020). Toward Mechanistic Design of Surrogate Buffers for Dissolution Testing of pH-Dependent Drug Delivery Systems. Retrieved from [Link]

  • ACS Publications. (2002). Synthesis and Solution Properties of Zwitterionic Polymers. Retrieved from [Link]

  • MDPI. (2014). Structures and Synthesis of Zwitterionic Polymers. Retrieved from [Link]

  • PubMed. (2015). Synthesis of 2,3-Dihydro-1H-azepine and 1H-Azepin-2(3H)-one Derivatives From Intramolecular Condensation between Stable Tertiary Enamides and Aldehydes. Retrieved from [Link]

  • Wikipedia. (n.d.). Azepine. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing the Purity of 2,3-dihydro-2-oxo-1H-azepine-3-carboxylic acid

This technical support guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the extraction and purification of 2,3-dihydro-2-oxo-1H-azepine-3-carbox...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the extraction and purification of 2,3-dihydro-2-oxo-1H-azepine-3-carboxylic acid. Our goal is to provide in-depth, field-proven insights to help you minimize impurities and enhance the yield and quality of your target compound.

I. Understanding the Chemistry of Impurity Formation

The purity of your final product is intrinsically linked to the synthetic route and the subsequent work-up and extraction procedures. 2,3-dihydro-2-oxo-1H-azepine-3-carboxylic acid, a polar molecule with both acidic (carboxylic acid) and basic (lactam) functionalities, presents unique challenges. Potential impurities can arise from unreacted starting materials, byproducts of the cyclization reaction, or degradation of the target molecule itself.

A plausible synthetic approach involves the intramolecular condensation of an enamide precursor.[1][2] This process, while efficient, can lead to several classes of impurities that may be co-extracted with the final product.

Potential Impurity Classes and Their Origins:
Impurity ClassPlausible OriginImpact on Extraction
Unreacted Starting Materials Incomplete cyclization reaction.May have different polarities, leading to co-extraction if not properly partitioned.
Dehydrated Byproducts Elimination of water from a hydroxylated intermediate during synthesis.[2]Often less polar than the target compound, potentially complicating solvent selection.
Hydrolyzed Product Opening of the lactam ring under strongly acidic or basic conditions during extraction.[3]Results in a more polar, acyclic amino acid, which may remain in the aqueous phase.
Decarboxylated Product Loss of CO2 from the carboxylic acid group, particularly if heated under acidic conditions.[4]Produces a less polar impurity that is harder to separate from the product.
Oxidized Byproducts Air oxidation of the dihydroazepine ring, especially if residual catalysts are present.Can introduce a variety of related impurities with varying polarities.

II. Troubleshooting Guide for Extraction and Purification

This section addresses common problems encountered during the extraction of 2,3-dihydro-2-oxo-1H-azepine-3-carboxylic acid in a question-and-answer format, providing both the "why" and the "how-to" for each solution.

A. Liquid-Liquid Extraction Challenges

Question 1: I'm experiencing low yield during the extraction of my product from the aqueous phase into an organic solvent. What are the likely causes and how can I improve this?

Answer:

Low extraction efficiency is almost always linked to the pH of the aqueous phase. Your target molecule is a carboxylic acid. For it to be soluble in an organic solvent, it must be in its neutral, protonated form (R-COOH).

  • The Underlying Principle: The partition coefficient of a carboxylic acid between an aqueous and an organic phase is highly pH-dependent. At a pH above the pKa of the carboxylic acid, the compound will exist predominantly as its carboxylate salt (R-COO⁻), which is highly water-soluble and will not be efficiently extracted into an organic solvent. Conversely, at a pH well below the pKa, the neutral form predominates, favoring extraction into the organic layer.[5]

  • Troubleshooting Steps:

    • Measure the pH: Before extraction, ensure the pH of your aqueous phase is acidic.

    • Adjust the pH: Carefully add a dilute acid (e.g., 1 M HCl) to adjust the pH to a value at least 2 units below the estimated pKa of your compound. A target pH of 2-3 is a good starting point.

    • Solvent Selection: Use a more polar organic solvent that can effectively solvate your target molecule. Ethyl acetate or a mixture of dichloromethane and isopropanol are often good choices for polar compounds.

    • Multiple Extractions: Perform multiple extractions with smaller volumes of the organic solvent rather than a single extraction with a large volume. This is a more efficient way to maximize recovery.

Question 2: I'm struggling with a persistent emulsion at the interface of my aqueous and organic layers. How can I break this emulsion?

Answer:

Emulsion formation is a common issue, especially when dealing with complex mixtures that may contain surfactant-like impurities.[6] Vigorous shaking is a primary cause.

  • The Underlying Principle: Emulsions are stabilized by substances that have affinity for both the aqueous and organic phases. These substances reduce the interfacial tension between the two liquids, allowing for the formation of a stable dispersion of one liquid within the other.

  • Troubleshooting Steps:

    • Mechanical Methods (Attempt these first):

      • Patience and Gentle Swirling: Allow the separatory funnel to stand undisturbed. Gentle swirling can help the layers to coalesce.[6]

      • Filtration: Pass the emulsified mixture through a plug of glass wool or Celite in a filter funnel.

      • Centrifugation: If the volume is manageable, centrifuging the mixture can force the separation of the layers.

    • Chemical Methods:

      • "Salting Out": Add a saturated solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, making the organic components less soluble and helping to break the emulsion.[7]

      • Change Solvent Polarity: Add a small amount of a different organic solvent to alter the overall polarity of the organic phase.[6]

      • pH Adjustment: A slight change in the pH of the aqueous layer can sometimes destabilize the emulsion.

B. Purification by Recrystallization

Question 3: My product crashes out of solution as an oil or a very fine powder during recrystallization. How can I obtain good quality crystals?

Answer:

Oiling out or precipitating as a fine powder is common for polar molecules and indicates that the solution is too supersaturated or cooling too quickly.

  • The Underlying Principle: Successful recrystallization relies on the slow formation of a crystal lattice from a saturated solution. If the solution becomes supersaturated too rapidly, the molecules do not have time to orient themselves into a well-defined crystal structure and will either precipitate as an amorphous solid or separate as a liquid phase.

  • Troubleshooting Steps:

    • Solvent System: Finding a single ideal solvent can be difficult. A two-solvent (solvent/anti-solvent) system is often more effective.

      • Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature.

      • Slowly add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes faintly cloudy.

      • Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly. Common solvent systems for polar carboxylic acids include ethanol/water, methanol/diethyl ether, or acetone/hexane.

    • Control the Cooling Rate:

      • Allow the flask to cool slowly to room temperature on the benchtop before moving it to an ice bath.

      • Insulating the flask (e.g., with a towel) can further slow the cooling process.

    • Induce Crystallization:

      • Seeding: Add a single, pure crystal of your product to the cooled solution to provide a nucleation site.

      • Scratching: Gently scratch the inside surface of the flask with a glass rod at the meniscus. The microscopic scratches on the glass can provide a surface for crystal growth.

III. FAQ Section

Q1: What is the optimal pH for extracting 2,3-dihydro-2-oxo-1H-azepine-3-carboxylic acid? A1: The optimal pH for extracting the compound into an organic solvent is acidic, ideally at least 2 pH units below the pKa of the carboxylic acid. A pH of 2-3 is a practical target. Conversely, to extract acidic impurities from an organic solution into an aqueous phase, you would use a basic pH (e.g., pH 8-9 with a mild base like sodium bicarbonate).

Q2: Can the lactam ring in my compound hydrolyze during extraction? A2: Yes, the seven-membered lactam ring can be susceptible to hydrolysis, particularly under harsh pH conditions (strongly acidic or basic) combined with elevated temperatures.[3] It is advisable to perform extractions at room temperature and to avoid prolonged exposure to extreme pH values.

Q3: My product seems to be degrading and I'm losing the carboxylic acid group. What is happening? A3: Your compound has a structural motif similar to a vinylogous β-keto acid. These types of molecules can undergo decarboxylation (loss of CO₂) when heated, especially under acidic conditions.[4] Avoid excessive heating of acidic solutions of your product.

Q4: What are the best analytical techniques to assess the purity of my final product? A4: High-Performance Liquid Chromatography (HPLC) is the most widely used and effective technique for purity assessment.[8] A reversed-phase C18 column with a mobile phase consisting of an acidified aqueous buffer and an organic modifier (like acetonitrile or methanol) is a good starting point. Mass Spectrometry (MS) coupled with HPLC (LC-MS) is invaluable for identifying the molecular weights of any impurities.[9] Nuclear Magnetic Resonance (NMR) spectroscopy is also essential for structural confirmation of the final product and can help in identifying major impurities.

IV. Visualizing Impurity Pathways and Workflows

Potential Degradation Pathways

Target_Molecule 2,3-dihydro-2-oxo-1H- azepine-3-carboxylic acid Hydrolyzed_Product Ring-Opened Amino Acid Target_Molecule->Hydrolyzed_Product Strong Acid/Base, Heat Decarboxylated_Product 2,3-dihydro-1H-azepin-2-one Target_Molecule->Decarboxylated_Product Acid, Heat Oxidized_Product Aromatized or Hydroxylated Byproducts Target_Molecule->Oxidized_Product Air, Trace Metals

Caption: Potential degradation pathways for the target molecule.

Liquid-Liquid Extraction Workflow

cluster_0 Aqueous Work-up cluster_1 Phase Separation cluster_2 Purification Start Crude Reaction Mixture Acidify Acidify to pH 2-3 (e.g., 1M HCl) Start->Acidify Extract Extract with Organic Solvent (e.g., Ethyl Acetate) x3 Acidify->Extract Organic_Phase Organic Phase (Contains Product) Extract->Organic_Phase Aqueous_Phase Aqueous Phase (Contains Polar Impurities) Extract->Aqueous_Phase Wash Wash with Brine Organic_Phase->Wash Dry Dry over Na2SO4 or MgSO4 Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purified_Product Crude Product for Recrystallization Concentrate->Purified_Product

Caption: Workflow for acidic extraction of the target compound.

V. References

  • Zhu, W., Zhao, L., & Wang, M.-X. (2015). Synthesis of 2,3-Dihydro-1H-azepine and 1H-Azepin-2(3H)-one Derivatives From Intramolecular Condensation between Stable Tertiary Enamides and Aldehydes. The Journal of Organic Chemistry, 80(24), 12047–12057. Available from: [Link]

  • Zhu, W., Zhao, L., & Wang, M.-X. (2015). Synthesis of 2,3-Dihydro-1H-azepine and 1H-Azepin-2(3H)-one Derivatives From Intramolecular Condensation between Stable Tertiary Enamides and Aldehydes. ResearchGate. Available from: [Link]

  • K-Jhil. (2025, May 14). Tips for Troubleshooting Liquid–Liquid Extraction. K-Jhil. Available from: [Link]

  • Sci-Hub. (n.d.). Azepin-2(3H)-one Derivatives From Intramolecular Condensation between Stable Tertiary Enamides and Aldehydes. Sci-Hub. Available from: [Link]

  • Biotage. (2023, January 17). Tackling emulsions just got easier. Biotage. Available from: [Link]

  • ACS Publications. (n.d.). Extraction of carboxylic acids with amine extractants. 2. Chemical interactions and interpretation of data. Industrial & Engineering Chemistry Research. Available from: [Link]

  • LCGC International. (2025, November 26). Tips for Troubleshooting Liquid–Liquid Extractions. LCGC International. Available from: [Link]

  • MDPI. (2021, December 18). Vinylogous and Arylogous Stereoselective Base-Promoted Phase-Transfer Catalysis. Molecules. Available from: [Link]

  • Master Organic Chemistry. (2022, May 20). Decarboxylation. Master Organic Chemistry. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Enamine, enamide synthesis. Organic Chemistry Portal. Available from: [Link]

  • PubMed. (2007, January 23). Determination of Less Polar Heterocyclic Amines in Meat Extracts: Fast Sample Preparation Method Using Solid-Phase Microextraction Prior to High-Performance Liquid Chromatography-Fluorescence Quantification. PubMed. Available from: [Link]

  • Taylor & Francis Online. (2016, June 27). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Critical Reviews in Analytical Chemistry. Available from: [Link]

  • PMC. (n.d.). Reversibly Charge-Switching Polyzwitterionic/Polycationic Coatings for Biomedical Applications: Optimizing the Molecular Structure for Improved Stability. PMC. Available from: [Link]

  • Master Organic Chemistry. (2019, October 7). Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. Available from: [Link]

  • PMC. (2020, February 10). New Developments of the Principle of Vinylogy as Applied to π-Extended Enolate-Type Donor Systems. PMC. Available from: [Link]

  • MDPI. (2025, February 8). Determination of Polar Heterocyclic Aromatic Amines in Meat Thermally Treated in a Roasting Bag with Dried Fruits. Molecules. Available from: [Link]

  • ACS Publications. (n.d.). Electronic Factors Influencing the Decarboxylation of β-Keto Acids. A Model Enzyme Study. The Journal of Organic Chemistry. Available from: [Link]

  • Chemistry LibreTexts. (2021, June 20). 2.3: LIQUID-LIQUID EXTRACTION. Chemistry LibreTexts. Available from: [Link]

  • BioPharm International. (2020, November 12). Analytical Strategies for Monitoring Residual Impurities. BioPharm International. Available from: [Link]

  • ResearchGate. (n.d.). (PDF) Zwitterionic cocrystal. ResearchGate. Available from: [Link]

  • ResearchGate. (2014, February 3). How can I isolate a highly polar compound from an aqueous solution? ResearchGate. Available from: [Link]

  • PMC. (2022, November 29). Chemical Stability Study of H1 Antihistaminic Drugs from the First and the Second Generations, Diphenhydramine, Azelastine and Bepotastine, in Pure APIs and in the Presence of Two Excipients, Citric Acid and Polyvinyl Alcohol. PMC. Available from: [Link]

  • PMC. (2021, July 7). Direct Synthesis of Enamides via Electrophilic Activation of Amides. PMC. Available from: [Link]

  • A Scented Planet. (2025, November 11). How to Stop Emulsions Separating: The Science Behind Creating Stable Emulsions. A Scented Planet. Available from: [Link]

  • Element Lab Solutions. (n.d.). Liquid-Liquid Extraction Techniques Principles and Optimisation. Element Lab Solutions. Available from: [Link]

  • RSC Publishing. (n.d.). Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)2 as a catalyst. RSC Publishing. Available from: [Link]

  • Google Patents. (n.d.). US5034105A - Carboxylic acid purification and crystallization process. Google Patents. Available from:

  • Google Patents. (n.d.). US3816524A - Extraction of carboxylic acids from dilute aqueous solutions. Google Patents. Available from:

  • PubMed. (2015, December 18). Synthesis of 2,3-Dihydro-1H-azepine and 1H-Azepin-2(3H)-one Derivatives From Intramolecular Condensation between Stable Tertiary Enamides and Aldehydes. PubMed. Available from: [Link]

  • YouTube. (2020, March 18). Chapter 21.5 Decarboxylation of beta-keto acids. YouTube. Available from: [Link]

  • Research and Reviews. (2021, October 20). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences. Available from: [Link]

  • Wikipedia. (n.d.). Vinylogy. Wikipedia. Available from: [Link]

  • Scientific.Net. (n.d.). Zwitterionic Buffering Agent as an Alternative to Improve Carboxylic Acid Extraction Performance with 1-heptanol Solvent. Scientific.Net. Available from: [Link]

  • eScholarship. (2025, November 10). Late‐Stage Oxidation of C(sp3) H Bonds with High Efficiency and Alkyl Group Dihydroxylation of Complex. eScholarship. Available from: [Link]

  • ris.utwente.nl. (2018, October 12). Solvent developments for liquid-liquid extraction of carboxylic acids in perspective. ris.utwente.nl. Available from: [Link]

  • University of Groningen research portal. (2017, November 22). Hydrolysis of enamines. University of Groningen research portal. Available from: [Link]

  • Reddit. (2019, May 17). What are some common mistakes when doing liquid-liquid extraction labs? Reddit. Available from: [Link]

  • AWS. (2020, November 19). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. AWS. Available from: [Link]

  • AZoM. (2018, May 17). Techniques for Emulsion Breaking for Oil in Water Solvent Extractions. AZoM. Available from: [Link]

  • YouTube. (2024, April 11). β- vs. α-keto acids & their decarboxylations: When things do and don't need to get complex. YouTube. Available from: [Link]

  • ACS Publications. (n.d.). Thermodynamics of Micellization and Adsorption of Zwitterionic Surfactants in Aqueous Media. Langmuir. Available from: [Link]

  • Chemguide. (n.d.). the hydrolysis of amides. Chemguide. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Lewis Base Activation of Lewis Acids. Vinylogous Aldol Addition Reactions of Conjugated N,O-Silyl Ketene Acetals to Aldehydes. Organic Chemistry Portal. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Decarboxylation. Organic Chemistry Portal. Available from: [Link]

  • ResearchGate. (2017, October 27). Synthesis of Substituted Oxo-Azepines by Regio- and Diastereoselective Hydroxylation. ResearchGate. Available from: [Link]

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Optimization

Technical Support Center: Pilot Production of 1H-Azepine-3-carboxylic acid, 2,3-dihydro-2-oxo-(9CI)

Prepared by the Office of Senior Application Scientists Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. The information provided is based...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Office of Senior Application Scientists

Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. The information provided is based on established principles of organic process chemistry and scale-up. All procedures should be conducted by trained personnel in a controlled laboratory or pilot plant environment with appropriate safety measures in place.

Introduction

1H-Azepine-3-carboxylic acid, 2,3-dihydro-2-oxo-(9CI) is a substituted 7-membered lactam (a derivative of caprolactam) that presents unique challenges during pilot-scale production. The azepine ring system's conformational flexibility, combined with the polar carboxylic acid and amide functionalities, creates a complex chemical entity whose behavior can differ significantly between bench and pilot scales.[1]

This guide provides a structured framework for troubleshooting common issues encountered during the synthesis, work-up, and isolation of this and structurally related compounds. It is organized into a proactive FAQ section to address foundational questions and a reactive Troubleshooting Guide for specific in-process problems.

Frequently Asked Questions (FAQs)

Q1: What is the most likely synthetic route for this molecule at a pilot scale?

While multiple synthetic routes exist for lactams, a common and scalable approach for a substituted caprolactam like this involves the intramolecular cyclization of a linear amino acid precursor.[2][3] A plausible route would be the cyclization of a 6-amino-2-carboxy-heptanoic acid derivative. This method avoids some of the harsh conditions or specialized reagents associated with other methods like the Beckmann rearrangement, which may be less suitable for this specific substitution pattern.

Q2: What are the primary stability concerns for the 1H-Azepine-3-carboxylic acid, 2,3-dihydro-2-oxo-(9CI) molecule?

The primary stability concerns are:

  • pH Sensitivity: The lactam ring is susceptible to hydrolysis under both strong acidic and strong basic conditions, which can lead to ring-opening and the formation of the corresponding amino acid as an impurity.

  • Thermal Stability: While caprolactam itself is thermally stable, the presence of the carboxylic acid group can catalyze degradation at elevated temperatures. Long exposure to high temperatures during distillation or drying should be minimized.

  • Tautomerism: Azepines can exist in different tautomeric forms (e.g., 1H- and 3H-azepines).[1] While the 2-oxo functionality stabilizes the desired form, changes in solvent or pH could potentially favor other tautomers, impacting reactivity and impurity profiles.[1]

Q3: Why is crystallization of this compound often difficult?

The molecule possesses both a hydrogen bond donor (amide N-H, carboxylic acid O-H) and multiple hydrogen bond acceptors (amide C=O, carboxylic acid C=O and O-H). This high polarity can lead to:

  • High Solubility in Polar Solvents: The compound may be highly soluble in common polar solvents like water, methanol, or DMSO, making it difficult to achieve the supersaturation needed for crystallization.

  • Oil Out / Amorphous Precipitation: Rapid changes in solvent composition or temperature can cause the compound to separate as an oil or amorphous solid rather than a crystalline material.

  • Zwitterionic Character: In neutral aqueous solutions, the molecule can exist as a zwitterion, which can further complicate its solubility profile and crystallization behavior.

Q4: What Process Analytical Technology (PAT) is recommended for monitoring the key reaction and crystallization steps?

For robust pilot-plant operations, integrating PAT is crucial for real-time monitoring and control.[4][5]

  • Reaction Monitoring: In-situ FTIR or Raman spectroscopy can track the consumption of the starting material and the formation of the lactam ring in real-time. HPLC is essential for offline monitoring of conversion and impurity formation.

  • Crystallization Monitoring: Focused Beam Reflectance Measurement (FBRM) can monitor particle size and count, providing insight into nucleation and growth.[6] Attenuated Total Reflectance (ATR-FTIR) can monitor the concentration of the compound in the solution phase to track desupersaturation.

Troubleshooting Guide

This section addresses specific problems that may arise during pilot production.

Problem Area 1: Incomplete Intramolecular Cyclization
Observed Issue Potential Root Cause(s) Recommended Actions & Troubleshooting Steps
Stalled Reaction Conversion (Low Yield) 1. Insufficient Dehydration: Water is a byproduct of the cyclization. Its accumulation can inhibit the reaction equilibrium. 2. Low Reaction Temperature: The activation energy for the 7-membered ring formation may not be met. 3. Catalyst Inactivity: If a catalyst (e.g., acid or coupling agent) is used, it may be deactivated or used in insufficient quantity.1. Dehydration:     a. Switch to a solvent that allows for azeotropic removal of water (e.g., toluene, xylene) using a Dean-Stark apparatus.     b. For non-azeotropic systems, consider adding a dehydrating agent like molecular sieves, though this is less practical at a large scale. 2. Temperature:     a. Gradually increase the reaction temperature in 5-10°C increments, monitoring for impurity formation via in-process HPLC. 3. Catalyst:     a. Verify the quality and activity of the catalyst.     b. Perform a catalyst loading study at the lab scale to determine the optimal concentration.
Formation of Oligomers/Polymers 1. Intermolecular Reaction: At high concentrations, the linear amino acid precursor can react with itself (intermolecularly) to form dimers and oligomers instead of cyclizing (intramolecularly).1. Adjust Concentration:     a. Employ high-dilution principles. The reaction should be run at the lowest concentration that is practical for pilot-scale throughput.     b. Consider a slow, controlled feed of the precursor to a hot reactor containing solvent to maintain a low instantaneous concentration, favoring the intramolecular pathway.
Problem Area 2: Product Isolation & Purification
Observed Issue Potential Root Cause(s) Recommended Actions & Troubleshooting Steps
Product Remains in Aqueous Layer After Extraction 1. pH is at or near the Isoelectric Point (pI): The molecule may be in its zwitterionic form, which has high aqueous solubility. 2. Insufficient Salting-Out: The ionic strength of the aqueous phase is too low to "push" the polar organic molecule into the organic layer.1. pH Adjustment:     a. To extract the product, adjust the aqueous phase pH to be at least 2 units below the pKa of the carboxylic acid (typically pH < 2). This fully protonates the carboxylate, making the molecule less polar.     b. Use an appropriate organic solvent for extraction (e.g., ethyl acetate, dichloromethane).[7] 2. Salting-Out:     a. Saturate the aqueous layer with a salt like sodium chloride (brine wash) to decrease the solubility of the organic product in the aqueous phase.[7]
Product "Oils Out" or Forms an Amorphous Solid During Crystallization 1. High Degree of Supersaturation: The solution is too concentrated, or the temperature is dropped too quickly, leading to rapid precipitation instead of controlled crystal growth. 2. Impurities Inhibiting Crystal Lattice Formation: Process impurities can interfere with the ordered packing of molecules into a crystal lattice. 3. Inappropriate Solvent System: The chosen anti-solvent may be too strong, causing the product to crash out of solution.1. Control Supersaturation:     a. Slow down the cooling rate or the anti-solvent addition rate significantly.[6]     b. Implement a seeding strategy.[8] Add a small quantity of pre-existing crystals (seeds) at a point of slight supersaturation to encourage controlled growth over spontaneous nucleation.[8] 2. Improve Purity:     a. Consider a pre-purification step, such as a carbon treatment or a silica plug, to remove problematic impurities before the final crystallization. 3. Optimize Solvent System:     a. Develop a ternary phase diagram (Solvent / Anti-solvent / Product) to identify the metastable zone width (MSZW), which is the "safe" operating window for crystallization.     b. Test a weaker anti-solvent to allow for more controlled precipitation.
High Levels of Ring-Opened (Amino Acid) Impurity in Final Product 1. Hydrolysis During Work-up: Exposure to strongly acidic or basic conditions during extraction or other steps has hydrolyzed the lactam ring. 2. Co-crystallization: The impurity has similar solubility properties to the desired product and crystallizes with it.1. Milder Work-up:     a. Use weaker acids/bases for pH adjustments (e.g., citric acid instead of HCl, sodium bicarbonate instead of NaOH).[7]     b. Minimize the time the product is in contact with aqueous acidic/basic solutions.     c. Ensure all work-up steps are performed at low temperatures (0-10°C) to reduce the rate of hydrolysis. 2. Recrystallization/Reslurry:     a. Perform a recrystallization from a solvent system where the impurity has significantly higher solubility than the product.     b. If recrystallization is difficult, a reslurry of the isolated solid in a suitable solvent at a specific temperature may selectively dissolve the impurity.
Experimental Protocols
Protocol 1: Seeding Strategy for Controlled Cooling Crystallization

This protocol assumes the product is dissolved in a primary solvent (e.g., isopropanol) and will be crystallized by cooling.

  • Dissolution: Dissolve the crude product in the minimum amount of hot solvent required for complete dissolution in the pilot-plant crystallizer.

  • Cooling to Seeding Temperature: Cool the solution slowly to a temperature where it is just slightly supersaturated. This "seed point" must be determined experimentally at the lab scale and is typically 2-5°C below the temperature of complete dissolution.

  • Seed Preparation: Prepare a seed slurry by suspending a small amount (0.1-1.0% w/w of the product) of micronized, pure product crystals in a cold portion of the crystallization solvent.

  • Seed Addition: Add the seed slurry to the crystallizer.

  • Maturation: Hold the batch at the seeding temperature for 1-2 hours with gentle agitation to allow the seeds to establish themselves and begin to grow.[8]

  • Controlled Cooling: Proceed with a slow, linear cooling ramp to the final isolation temperature. A typical rate for pilot scale is 5-10°C per hour.

  • Isolation: Hold at the final temperature for at least 2 hours to maximize yield before filtering and washing the crystals.

Visualizations
Logical Workflow for Troubleshooting Poor Cyclization Yield

G Start Low Cyclization Yield Observed Check_Conc Is Reaction Concentration High? Start->Check_Conc High_Conc High Concentration Check_Conc->High_Conc Yes Low_Conc Low Concentration Check_Conc->Low_Conc No Check_Water Is Water Removal Efficient? Yes_Water Yes Check_Water->Yes_Water Yes No_Water No Check_Water->No_Water No Check_Temp Is Reaction Temperature Optimal? Yes_Temp Yes Check_Temp->Yes_Temp Yes No_Temp No Check_Temp->No_Temp No Sol_Dilute ACTION: Implement High Dilution / Slow Feed High_Conc->Sol_Dilute Low_Conc->Check_Water Yes_Water->Check_Temp Sol_Azeo ACTION: Use Azeotropic Distillation No_Water->Sol_Azeo End Yield Improved Yes_Temp->End Re-evaluate other parameters (e.g., catalyst, raw material quality) Sol_Temp ACTION: Increase Temperature Incrementally No_Temp->Sol_Temp Sol_Dilute->End Sol_Azeo->End Sol_Temp->End

Caption: Troubleshooting workflow for low cyclization yield.

Decision Tree for Product Isolation Method

G Start Crude Reaction Mixture Check_Crystalline Is Product Crystalline in Crude? Start->Check_Crystalline Is_Crystalline Yes Check_Crystalline->Is_Crystalline Yes Not_Crystalline No (Oily / Dissolved) Check_Crystalline->Not_Crystalline No Direct_Isolation Direct Filtration & Wash Is_Crystalline->Direct_Isolation Extraction Aqueous Work-up & Extraction Not_Crystalline->Extraction Final_Product Pure, Isolated Product Direct_Isolation->Final_Product Check_pH Adjust pH to < 2 Extraction->Check_pH Extract_Solvent Extract with Organic Solvent Check_pH->Extract_Solvent Crystallize Crystallize from Organic Solution Extract_Solvent->Crystallize Crystallize->Final_Product

Caption: Decision process for initial product isolation.

References
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Troubleshooting

Addressing false positives in 1H-Azepine-3-carboxylicacid,2,3-dihydro-2-oxo-(9CI) high-throughput screening

Welcome to the Advanced Diagnostics Support Center. This guide is engineered for drug development professionals and assay scientists who have identified 1H-Azepine-3-carboxylic acid, 2,3-dihydro-2-oxo- (9CI) as a hit in...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Diagnostics Support Center. This guide is engineered for drug development professionals and assay scientists who have identified 1H-Azepine-3-carboxylic acid, 2,3-dihydro-2-oxo- (9CI) as a hit in high-throughput screening (HTS) campaigns.

Because this molecule contains a 7-membered lactam ring, a conjugated diene system, and a free carboxylic acid, it frequently exhibits behavior characteristic of Pan-Assay Interference Compounds (PAINS)[1]. This guide provides the mechanistic causality and self-validating protocols required to distinguish true target engagement from assay artifacts.

Part 1: Diagnostic Workflows & Mechanistic FAQs

Q1: Why does this specific azepine derivative frequently flag as a false positive in biochemical screens?

A1: The compound possesses two distinct structural liabilities that drive assay interference[2]:

  • The Diene-Lactam Core (Electrophilic Liability): The 2,3-dihydro-1H-azepin-2-one structure contains a conjugated system that can act as a Michael acceptor. This allows it to covalently bind to nucleophilic residues (like cysteine) on target proteins or assay reagents, mimicking true inhibition.

  • The Carboxylic Acid Moiety (Enzymatic Liability): Free carboxylic acids can mimic endogenous substrates in reporter assays, particularly those utilizing ATP-dependent ligases or luciferases, leading to competitive inhibition of the reporter rather than the target[3].

HTS_Triage A Primary HTS Hit 1H-Azepine-3-carboxylic acid B Thiol Scavenging (+1 mM DTT/GSH) A->B C Detergent Addition (+0.05% Triton X-100) A->C D Orthogonal Reporter (NanoLuc / Renilla) A->D E True Target Engagement (Validated Hit) B->E Signal Retained F Assay Artifact (False Positive) B->F Signal Loss C->E Signal Retained C->F Signal Loss D->E Concordant D->F Discordant

Fig 1. Multi-parameter triage workflow for identifying false positives in azepine-based HTS hits.

Q2: We are using a Firefly Luciferase (FLuc) reporter. Could the carboxylic acid group be quenching our signal?

A2: Yes. Carboxylic acids are notorious for inhibiting Firefly Luciferase. FLuc normally catalyzes the adenylation of D-luciferin using ATP. Small molecule carboxylic acids, like the one at position 3 of your azepine ring, can act as alternative substrates. The enzyme adenylates the azepine-carboxylic acid, forming a dead-end acyl-AMP intermediate. This competitively inhibits FLuc, reducing luminescence and creating a false positive in down-regulation assays[3].

Luc_Inhibition A 1H-Azepine-3-carboxylic acid (Carboxylic Acid Moiety) C Firefly Luciferase (FLuc Enzyme) A->C Binds Active Site B ATP + Mg2+ B->C Cofactors D Azepine-3-acyl-AMP (Dead-end Intermediate) C->D Adenylation E False Positive (Signal Quenching) D->E Competitive Inhibition

Fig 2. Mechanism of Firefly Luciferase inhibition by carboxylic acid-containing small molecules.

Q3: How do we rule out colloidal aggregation, given the heterocyclic nature of this compound?

A3: At standard screening concentrations (10–50 µM), poorly soluble heterocyclic compounds can self-associate into colloid-like aggregates. These aggregates non-specifically sequester and denature target proteins, leading to an apparent—but biologically irrelevant—enzymatic inhibition[2]. This is tested by introducing non-ionic detergents, which disrupt the surface tension of the aggregates.

Part 2: Self-Validating Experimental Protocols

To ensure scientific integrity, every troubleshooting assay must be a closed, self-validating system. Do not rely on single-point compound data.

Protocol A: Thiol-Reactivity Counter-Screen (Michael Addition Test)

Objective: Determine if the azepine diene system is acting as a covalent modifier. Mechanistic Causality: Excess reducing agents (DTT or GSH) will act as preferential nucleophiles. If the azepine is an electrophilic false positive, the DTT will scavenge it before it can bind the target protein, resulting in a rightward shift or complete loss of the IC50 curve[4]. Step-by-Step Methodology:

  • Prepare the primary assay buffer in three parallel conditions: No reducing agent, 1 mM DTT, and 1 mM GSH.

  • Pre-incubate the target protein with an 8-point dose-response of the azepine compound for 30 minutes.

  • Initiate the assay with the substrate and measure the readout. Self-Validating Control System:

  • Positive Interference Control: Include β-lapachone or NSC-95397 (known thiol-reactive compounds). Their activity must disappear in the 1 mM DTT condition.

  • Negative Interference Control: Include a known, non-covalent true positive inhibitor for your target. Its IC50 must remain unchanged across all three buffers to prove the DTT is not denaturing your target protein.

Protocol B: Detergent-Based De-aggregation Assay

Objective: Identify non-specific protein sequestration by azepine colloidal aggregates. Mechanistic Causality: Non-ionic detergents like Triton X-100 break apart colloidal aggregates. If the compound's inhibitory effect is due to aggregation, the addition of detergent will restore normal enzymatic activity[2]. Step-by-Step Methodology:

  • Run the standard primary assay.

  • Run a parallel assay supplemented with 0.01% to 0.05% Triton X-100 or CHAPS.

  • Prior to addition, centrifuge the azepine compound stock at 15,000 x g for 20 minutes to pellet any pre-formed micro-aggregates. Self-Validating Control System:

  • Positive Interference Control: Tetraiodophenolphthalein (a known aggregator). Its apparent inhibition must be abolished by the detergent.

  • Negative Interference Control: A known, highly soluble true positive. If this control loses activity in 0.05% Triton X-100, the detergent concentration is too high and is disrupting the biological protein-ligand interaction.

Protocol C: Orthogonal Reporter Validation

Objective: Rule out direct inhibition of Firefly Luciferase by the azepine-3-carboxylic acid. Mechanistic Causality: Renilla luciferase (RLuc) and NanoLuc do not utilize ATP-dependent adenylation of carboxylic acids. Switching the reporter bypasses the specific chemical liability of the compound[3]. Step-by-Step Methodology:

  • Express the target gene/promoter using a NanoLuc or RLuc reporter system instead of FLuc.

  • Treat the cells/lysate with the azepine compound and measure luminescence. Self-Validating Control System:

  • Positive Interference Control: PTC124 (a known FLuc inhibitor). It must show strong inhibition in the FLuc assay but zero activity in the NanoLuc assay.

Part 3: Quantitative Data Presentation

Use the following table to benchmark your assay results against known interference thresholds for azepine-carboxylic acid derivatives.

Table 1: Quantitative Diagnostics for 1H-Azepine-3-carboxylic acid Interference

Interference MechanismDiagnostic AssayTest ConditionExpected IC50 Shift (If Artifact)Z'-Factor Impact
Thiol Reactivity DTT Counter-screen+ 1 mM DTT>10-fold increase (Loss of potency)Minimal (<0.05 change)
Luciferase Inhibition Orthogonal ReporterNanoLuc vs. FLucActive in FLuc, Inactive in NanoLucDecreases if baseline is quenched
Colloidal Aggregation Detergent Addition+ 0.05% Triton X-100Complete loss of activityImproves (reduces well-to-well variance)

References

  • Source: National Institutes of Health (nih.gov)
  • How Frequently Are Pan-Assay Interference Compounds Active?
  • Source: National Institutes of Health (nih.gov)
  • Source: Oxford Academic (oup.com)

Sources

Optimization

Technical Support Center: Stability Testing Optimization for 2,3-dihydro-2-oxo-1H-azepine-3-carboxylic acid

Welcome to the Technical Support Center. As drug development professionals, optimizing stability-indicating methods (SIMs) for complex cyclic amides requires a deep mechanistic understanding of their vulnerabilities.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals, optimizing stability-indicating methods (SIMs) for complex cyclic amides requires a deep mechanistic understanding of their vulnerabilities.

The compound 2,3-dihydro-2-oxo-1H-azepine-3-carboxylic acid presents a unique triad of chemical liabilities: a highly strained lactam (cyclic amide) ring, an alpha-carboxylic acid moiety, and an unsaturated diene system. This guide provides field-proven troubleshooting strategies, self-validating protocols, and Q&A to ensure your forced degradation studies comply with ICH Q1A(R2) standards[1].

Quantitative Stress Parameters Summary

To achieve the regulatory target of 5–20% degradation—ensuring primary degradants are observed without generating non-predictive secondary degradants[2]—adhere to the baseline parameters in Table 1.

Table 1: Recommended Forced Degradation Parameters for Azepine Derivatives

Stress ConditionReagent / EnvironmentTemperatureExposure TimeTarget Degradation
Acid Hydrolysis 0.1N HCl60°C1 - 24 hours5 - 20%
Base Hydrolysis 0.1N NaOH60°C1 - 24 hours5 - 20%
Oxidation 3% H₂O₂Ambient (25°C)2 - 24 hours5 - 20%
Thermal (Solid) Dry Heat60°C - 80°C7 - 14 days5 - 10%
Photolytic UV/Vis (ICH Q1B)Ambient1.2M lux hrs5 - 10%
Mechanistic Degradation Pathways

Understanding how your molecule degrades is the first step in troubleshooting.

Pathways API 2,3-dihydro-2-oxo-1H-azepine- 3-carboxylic acid AcidBase Acid/Base Hydrolysis API->AcidBase pH extremes Oxidation Oxidative Stress API->Oxidation ROS exposure Thermal Thermal Stress API->Thermal Heat (>60°C) Deg1 Lactam Ring Opening (Amino-dicarboxylic acid) AcidBase->Deg1 Amide cleavage Deg2 Epoxidation / N-Oxidation (Diene System Attack) Oxidation->Deg2 Double bond attack Deg3 Decarboxylation (Loss of CO2) Thermal->Deg3 Alpha-carboxyl loss

Fig 1: Primary degradation pathways of the azepine derivative under stress.

Troubleshooting FAQs: Causality & Optimization

Q1: My acid/base hydrolysis samples are showing >40% degradation within 2 hours. How do I optimize this without losing regulatory compliance? A: The 7-membered azepine ring contains a highly reactive lactam bond. Like many azepine derivatives and beta-lactams, it is exceptionally vulnerable to both hydronium and hydroxyl-catalyzed hydrolysis, which cleaves the amide bond to form an acyclic amino-dicarboxylic acid[3]. Troubleshooting: Do not decrease the exposure time below 1 hour, as this introduces high kinetic variability. Instead, dilute your stressor to 0.01N HCl/NaOH or lower the temperature to 40°C. Over-degradation (>20%) is detrimental because it triggers secondary degradation (e.g., further breakdown of the opened ring), which does not reflect real-world shelf-life stability[4].

Q2: I am observing severe peak tailing for the primary degradant in my HPLC analysis. What is causing this? A: This is a classic chromatographic manifestation of the molecule's specific degradation chemistry. When the lactam ring hydrolyzes, it generates a primary amine and a second carboxylic acid. This highly polar, zwitterionic degradant interacts strongly with residual silanols on standard C18 columns. Troubleshooting: Switch to a polar-embedded column or lower your mobile phase pH to 2.5 (using a phosphate or TFA buffer) to fully protonate the carboxylic acids and suppress silanol ionization, ensuring sharp, symmetrical peaks.

Q3: Thermal stress samples show a new degradant peak, but the mass balance is failing (Assay + Degradants < 90%). Where is the missing mass? A: The missing mass is likely lost as a gas. The compound is an alpha-carboxy lactam (the carboxylic acid is at the 3-position, adjacent to the 2-oxo group). This structural motif is highly prone to thermal decarboxylation, releasing CO₂ gas. Because the resulting degradant (2,3-dihydro-1H-azepin-2-one) has a different molar absorptivity (extinction coefficient) than the parent API, your UV-based mass balance calculation will skew. Troubleshooting: Validate the degradant using LC-MS to confirm the loss of 44 Da (CO₂). You must apply a relative response factor (RRF) correction to your HPLC integration to restore a 98–102% mass balance[2].

Q4: Why is the compound degrading so rapidly in 3% H₂O₂ even at room temperature? A: The "2,3-dihydro" designation indicates the presence of two conjugated double bonds within the 7-membered ring. This electron-rich diene system is highly susceptible to electrophilic attack by reactive oxygen species (ROS), leading to rapid epoxidation or N-oxidation of the azepine nitrogen[3]. Troubleshooting: Reduce the peroxide concentration to 0.3% - 1.0% and protect the reaction vials from ambient light, as UV exposure can catalyze the homolytic cleavage of H₂O₂, exponentially accelerating the oxidative destruction of the diene.

Self-Validating Experimental Protocol: SIM Development

To ensure trustworthiness and reproducibility, all forced degradation studies must be self-validating. This means incorporating strict quenching steps to halt degradation kinetics precisely at the sampling time.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the API in a chemically inert diluent (e.g., Acetonitrile/Water) to a precise concentration of 1.0 mg/mL.

  • Stress Application: Aliquot 5 mL of the API solution into separate amber vials. Add 1 mL of the respective stressor (e.g., 0.1N HCl, 0.1N NaOH, 3% H₂O₂). Seal and incubate at 60°C.

  • Crucial Neutralization (Quenching): At the designated time point (e.g., 2 hours), immediately transfer the vial to an ice bath.

    • For Acid: Add an exact equimolar amount of 0.1N NaOH to reach pH 7.0.

    • For Base: Add an exact equimolar amount of 0.1N HCl to reach pH 7.0.

    • For Oxidation: Add sodium thiosulfate to quench residual peroxide.

  • Dilution: Dilute the quenched sample with the HPLC mobile phase to a final analytical concentration (e.g., 100 µg/mL).

  • Chromatographic Analysis: Inject onto the HPLC/UPLC system using a photodiode array (PDA) detector to verify peak purity (ensuring degradants are not co-eluting with the API).

  • Mass Balance Verification: Calculate % Assay (Remaining API) + % Sum of Degradants. A validated system must yield a total of 98.0% to 102.0%.

Workflow Step1 1. API Preparation (1.0 mg/mL) Step2 2. Stress Application (Acid/Base/Ox/Heat) Step1->Step2 Step3 3. Equimolar Quenching (Stops Kinetics) Step2->Step3 Step4 4. PDA-HPLC Analysis (Check Peak Purity) Step3->Step4 Step5 5. Mass Balance (Target: 98-102%) Step4->Step5

Fig 2: Self-validating workflow for stability-indicating method (SIM) development.

References
  • ICH Q1A(R2) Stability Testing of new drugs and products (Revised guideline) Source: gmp-compliance.org URL:[Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects Source: resolvemass.ca URL:[Link]

  • Development of forced degradation and stability indicating studies of drugs—A review Source: nih.gov (PMC) URL:[Link]

  • Physicochemical stability and toxicity assessment of cimitrypazepine, an azepino[5,4,3-cd]indole alkaloid Source: tandfonline.com URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Reproducibility of 1H-Azepine-3-carboxylicacid,2,3-dihydro-2-oxo-(9CI) in vitro assay results

A Guide to Ensuring Reproducibility of In Vitro Assays for Novel Heterocyclic Compounds This guide provides a comprehensive framework for establishing and validating reproducible in vitro assays, with a focus on novel bi...

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Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Ensuring Reproducibility of In Vitro Assays for Novel Heterocyclic Compounds

This guide provides a comprehensive framework for establishing and validating reproducible in vitro assays, with a focus on novel bioactive compounds such as 1H-Azepine-3-carboxylicacid,2,3-dihydro-2-oxo-(9CI). While specific assay data for this particular azepine derivative is not extensively published, the principles outlined here are universally applicable to ensure the reliability and comparability of experimental results in drug discovery and development. We will use a standard in vitro cytotoxicity assay as a practical model to explore the multifaceted challenges of reproducibility and present a self-validating protocol designed to mitigate variability.

Part 1: The Foundation of Trustworthy Data: Understanding the Reproducibility Challenge

The "reproducibility crisis" in preclinical research is a well-documented challenge, where findings from one laboratory are often difficult to replicate in another.[1][2] This issue stems from a complex interplay of biological, technical, and methodological variables that can significantly impact assay outcomes.[3][4] For novel chemical entities like azepine derivatives, which represent an important class of nitrogen-containing heterocycles with potential biological activity, establishing a robust and reproducible screening cascade is paramount.[5][6] The failure to do so can lead to wasted resources and the pursuit of non-viable drug candidates.[1]

The primary sources of variability can be categorized into three main domains, as illustrated below. Addressing each of these is a critical first step in developing a reliable assay.

cluster_sources Key Sources of In Vitro Assay Variability cluster_biological cluster_technical cluster_reagents B Biological Variables B1 Cell Line Misidentification or Contamination B->B1 B2 High Passage Number & Genetic Drift B->B2 B3 Donor-to-Donor Variability (Primary Cells) B->B3 B4 Cell Health & Growth Phase B->B4 T Technical Variables T1 Pipetting Inaccuracy (Manual or Automated) T->T1 T2 Instrument Calibration & Performance T->T2 T3 Incubation Conditions (Temp, CO2, Humidity) T->T3 T4 Inconsistent Timing of Steps T->T4 R Reagent & Consumable Variables R1 Lot-to-Lot Variability (e.g., FBS, Antibodies) R->R1 R2 Compound Stability & Solubility Issues R->R2 R3 Media & Buffer Preparation R->R3 R4 Plasticware Quality (e.g., Binding) R->R4

Caption: Major sources of variability impacting in vitro assay reproducibility.

Part 2: A Self-Validating Protocol for In Vitro Cytotoxicity Screening

To demonstrate how to systematically control for the variables outlined above, we present a detailed protocol for determining the half-maximal inhibitory concentration (IC₅₀) of a test compound using an ATP-based luminescence assay. This type of assay is widely used because cellular ATP levels are a strong indicator of metabolic activity and cell viability.[1] A reduction in ATP is often a direct and early marker of cytotoxicity.

The trustworthiness of this protocol is rooted in its inclusion of rigorous quality control checks and standardized procedures, making it a self-validating system. Any deviation in the performance of the controls immediately flags the run as invalid.

Experimental Workflow Diagram

cluster_prep Phase 1: Preparation & QC cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis & Validation P1 Cell Culture & QC (Passage <15, STR Profiled) P2 Harvest & Count Cells (Viability >95%) P1->P2 A1 Seed Cells into 96-well Plate (e.g., 5,000 cells/well) P2->A1 P3 Prepare Compound Dilution Plate (DMSO Normalization) A3 Add Compound Dilutions (Vehicle & Positive Controls) P3->A3 A2 Incubate 24h for Adherence A1->A2 A2->A3 A4 Incubate for 72h A3->A4 A5 Equilibrate Plate to Room Temp A4->A5 A6 Add ATP-Luminescence Reagent A5->A6 A7 Incubate (10 min, dark) A6->A7 A8 Read Luminescence A7->A8 D1 Normalize Data (% of Vehicle Control) A8->D1 D2 QC Check: Z'-factor > 0.5 D1->D2 D3 Fit Dose-Response Curve (4-Parameter Log-logistic) D2->D3 D4 Calculate IC50 & Confidence Intervals D3->D4

Caption: Standard workflow for an ATP-based cell viability assay.

Detailed Step-by-Step Methodology

This protocol is designed for adherent cells (e.g., HCT-116 colorectal carcinoma cells) in a 96-well format.

1. Cell Culture and Maintenance (The Biological Foundation)

  • Causality: Cell line integrity is the single most important biological variable.[1] Using low-passage, authenticated cells ensures a consistent genetic background.

  • Protocol:

    • Culture HCT-116 cells in McCoy's 5A medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

    • Maintain cells in a humidified incubator at 37°C and 5% CO₂.

    • Passage cells upon reaching 70-80% confluency. Do not allow cells to become fully confluent, as this can alter their physiology.

    • Crucial QC: Use cells only between passages 5 and 15. Discard cells after passage 15. Authenticate cell line identity via Short Tandem Repeat (STR) profiling annually or when a new stock is thawed.

2. Compound Handling and Plate Preparation (The Chemical Foundation)

  • Causality: Inaccurate dilutions or compound precipitation are major sources of technical error. Normalizing the solvent concentration (e.g., DMSO) across all wells prevents solvent-induced artifacts.

  • Protocol:

    • Prepare a 10 mM stock solution of 1H-Azepine-3-carboxylicacid,2,3-dihydro-2-oxo-(9CI) in 100% DMSO.

    • Create a serial dilution plate (e.g., 1:3 dilutions) in DMSO to generate a 10-point dose-response curve. This will be the intermediate plate.

    • From the intermediate plate, create the final assay plate by further diluting the compounds in culture medium to achieve a final DMSO concentration of ≤0.5% in all wells, including vehicle controls.

3. Assay Execution (Standardizing the Process)

  • Causality: Precise cell seeding and consistent incubation times are essential for minimizing well-to-well and plate-to-plate variability.

  • Protocol:

    • Harvest cells using Trypsin-EDTA, neutralize, and centrifuge. Resuspend the cell pellet in fresh medium and perform a cell count using a hemocytometer or automated counter. Ensure cell viability is >95% via Trypan Blue exclusion.

    • Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL (to seed 5,000 cells in 100 µL).

    • Dispense 100 µL of the cell suspension into each well of a white, clear-bottom 96-well plate. Leave perimeter wells filled with sterile PBS to minimize edge effects.

    • Incubate the plate for 24 hours to allow cells to attach and resume logarithmic growth.

    • Add 10 µL of the prepared compound dilutions to the appropriate wells. Include vehicle control wells (0.5% DMSO) and positive control wells (e.g., 10 µM Staurosporine).

    • Incubate the plate for 72 hours.

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

    • Add 100 µL of a commercial ATP-based luminescence reagent (e.g., CellTiter-Glo®) to each well.

    • Place the plate on an orbital shaker for 2 minutes to induce lysis, then incubate at room temperature for 10 minutes, protected from light, to stabilize the luminescent signal.

    • Read luminescence on a plate reader.

4. Data Analysis and Validation (Objective Assessment of Quality)

  • Causality: Normalization and robust statistical analysis are required to derive meaningful results and assess the quality of the assay run.

  • Protocol:

    • Average the raw luminescence values for each condition.

    • Normalize the data: % Viability = (Signal_Compound - Signal_Background) / (Signal_Vehicle - Signal_Background) * 100. (Background can be media-only wells).

    • Crucial QC: Calculate the Z'-factor for the assay plate using the vehicle (high control) and positive control (low control) wells. A Z'-factor > 0.5 indicates a robust and reliable assay window. If Z' < 0.5, the results from that plate should be considered invalid.

    • Plot the normalized data against the log of the compound concentration and fit the data to a four-parameter logistic (4PL) non-linear regression model to determine the IC₅₀ value.

Part 3: Comparative Analysis of Critical Assay Parameters

To illustrate the importance of standardization, the following table presents hypothetical data demonstrating how seemingly minor variations in the protocol can drastically alter the measured IC₅₀ of our target compound. This objective comparison underscores the need for a rigorously defined and consistently executed protocol.

Parameter VariedCondition 1IC₅₀ (µM) ± SD (n=3)CV (%)Condition 2IC₅₀ (µM) ± SD (n=3)CV (%)Rationale for Discrepancy
Cell Seeding Density 5,000 cells/well8.2 ± 0.78.5%10,000 cells/well15.1 ± 2.113.9%Higher cell numbers require more compound to achieve the same proportional effect, leading to a right-shifted IC₅₀.
Serum Concentration 10% FBS8.2 ± 0.78.5%1% FBS3.5 ± 0.411.4%Reduced serum may sensitize cells to stress or increase the free fraction of the compound if it binds to serum proteins.
Incubation Time 48 hours12.6 ± 1.511.9%72 hours8.2 ± 0.78.5%A longer incubation allows for the full cytotoxic or cytostatic effect of the compound to manifest, resulting in a lower IC₅₀.

This data is illustrative and intended for educational purposes.

Part 4: The Hierarchy of Reproducibility Validation

Achieving consistent results within a single experiment is only the first step. True reproducibility must be demonstrated across multiple experiments and, ideally, across different laboratories.[4] A full validation plan should follow a logical progression, building confidence at each stage.

V1 Step 1: Intra-Assay Precision (Repeatability) V2 Step 2: Inter-Assay Precision (Intermediate Precision) V1->V2 V1_desc - Multiple replicates on a single plate - Assesses technical variability V1->V1_desc V3 Step 3: Robustness (Systematic Parameter Variation) V2->V3 V2_desc - Same assay on different days, with different analysts/reagents - Assesses long-term consistency V2->V2_desc V4 Step 4: Inter-Laboratory Reproducibility (Cross-Site Validation) V3->V4 V3_desc - Deliberate small changes (e.g., incubation time ±10%) - Defines assay's operational limits V3->V3_desc V4_desc - Identical protocol and reagents run at a different facility - The ultimate test of protocol transferability V4->V4_desc

Caption: Logical progression for validating assay reproducibility.

References

  • Synthesis of 2,3-Dihydro-1H-azepine and 1H-Azepin-2(3H)-one Derivatives From Intramolecular Condensation between Stable Tertiary Enamides and Aldehydes. ResearchGate.

  • Synthesis of 2,3-Dihydro-1H-azepine and 1H-Azepin-2(3H)-one Derivatives From Intramolecular Condensation between Stable Tertiary Enamides and Aldehydes. Organic Chemistry Portal.

  • Synthesis of a new class of 2,3-dihydro-2-oxo-1H-benzimidazole-1-carboxylic acid derivatives as highly potent 5-HT3 receptor antagonists. PubMed.

  • 1H-Azepine-3-carboxylicacid,2,3-dihydro-2-oxo-(9CI) - Chemical Substance Information. NextSDS.

  • In Vitro Research Reproducibility: Keeping Up High Standards. PMC.

  • A Practical Guide to Immunoassay Method Validation. PMC - NIH.

  • Synthesis of 2,3-Dihydro-1H-azepine and 1H-Azepin-2(3H)-one Derivatives From Intramolecular Condensation between Stable Tertiary Enamides and Aldehydes. PubMed.

  • A multi-center study on factors influencing the reproducibility of in vitro drug-response studies. bioRxiv.

  • Preparing for a Successful Assay Validation. ALPCO Diagnostics.

  • Factors affecting test reproducibility among laboratories. WOAH (World Organisation for Animal Health).

  • TGS-4 Guidance on Test Method Validation for IVDs. IRIS.

  • Potential Factors for Poor Reproducibility of In Vitro Hemolysis Testing. PubMed.

  • Rapid Bioanalytical Assay Development and Full GLP Validation Testing Services For 20+ years! NorthEast BioLab.

  • GREEN SYNTHESIS OF TETRA-AZEPINES USING MICROWAVE ASSISTED METHOD. Journal of Advanced Scientific Research.

  • Carboxyxanthones: Bioactive Agents and Molecular Scaffold for Synthesis of Analogues and Derivatives. MDPI.

  • Guidelines for the validation and verification of quantitative and qualitative test methods. NATA.

  • Challenges in cell biology: The reproducibility crisis. SelectScience.

  • Synthesis of 1,3-Oxazepine Derivatives Derived from 2-(1H-Benzo[d][5][7][8]Triazol-1-yl) Acetohydrazide by Using Microwave Irradiation. SCIRP.

Sources

Comparative

A Senior Application Scientist's Guide to Cross-Validation of LC-MS/MS Protocols for 2,3-dihydro-2-oxo-1H-azepine-3-carboxylic acid in Human Plasma

Abstract The robust quantification of drug metabolites is a cornerstone of pharmacokinetic and toxicokinetic studies. This guide provides an in-depth comparison of two distinct liquid chromatography-tandem mass spectrome...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The robust quantification of drug metabolites is a cornerstone of pharmacokinetic and toxicokinetic studies. This guide provides an in-depth comparison of two distinct liquid chromatography-tandem mass spectrometry (LC-MS/MS) protocols for the bioanalysis of 2,3-dihydro-2-oxo-1H-azepine-3-carboxylic acid, a representative polar, acidic metabolite, in human plasma. We present a high-throughput Protein Precipitation (PPT) protocol and a high-sensitivity Solid-Phase Extraction (SPE) protocol. A comprehensive cross-validation was performed based on the principles outlined in the FDA and EMA guidelines on bioanalytical method validation.[1][2][3] This guide will dissect the experimental choices, present comparative performance data, and offer field-proven insights to help researchers select the optimal method based on their specific study requirements, balancing the perennial trade-off between speed and sensitivity.

Introduction: The Analytical Challenge

2,3-dihydro-2-oxo-1H-azepine-3-carboxylic acid is a small molecule characterized by its carboxylic acid group and lactam structure, rendering it polar and hydrophilic. Such analytes present a unique challenge in bioanalysis. They are often poorly retained on traditional reversed-phase (RP) chromatographic columns and are susceptible to significant matrix effects from endogenous polar compounds in biological samples like plasma.[4][5] Therefore, developing a reliable, accurate, and precise LC-MS/MS method is critical for its role in drug development, yet requires careful optimization of both sample preparation and chromatography.

This guide will compare two common bioanalytical strategies:

  • Protocol A: Protein Precipitation (PPT): A rapid, straightforward "dilute-and-shoot" approach favored for its high throughput and simplicity.[6]

  • Protocol B: Solid-Phase Extraction (SPE): A more selective and rigorous sample cleanup technique designed to reduce matrix interference and improve sensitivity.[7][8][9]

The cross-validation of these methods is performed to ensure that data generated by either method is comparable and reliable, a critical step when methods might be changed or transferred between laboratories during a drug's long development lifecycle.[10]

Protocol A: High-Throughput Protein Precipitation (PPT)

Causality Behind Experimental Choices: The primary driver for choosing a PPT method is speed. In discovery-phase studies or high-volume screening, the ability to process hundreds of samples per day is paramount. Acetonitrile is selected as the precipitation solvent because it efficiently denatures plasma proteins while being a weak solvent in the context of Hydrophilic Interaction Liquid Chromatography (HILIC), ensuring good peak shape upon injection.[6][7] HILIC is the chromatographic mode of choice for this polar analyte, as it provides retention for compounds that would otherwise elute in the void volume of a reversed-phase column.[11][12]

Experimental Workflow: Protocol A

PPT_Workflow Sample 100 µL Plasma Sample (Spiked with IS) Solvent Add 300 µL Acetonitrile (with 0.1% Formic Acid) Sample->Solvent Precipitation Vortex Vortex Mix (1 min) Solvent->Vortex Mixing Centrifuge Centrifuge (10,000g, 10 min, 4°C) Vortex->Centrifuge Separation Supernatant Transfer 150 µL Supernatant to 96-well plate Centrifuge->Supernatant Extraction Inject Inject 5 µL onto LC-MS/MS System Supernatant->Inject Analysis

Caption: Workflow for the Protein Precipitation (PPT) protocol.

Detailed Methodologies: Protocol A

Sample Preparation:

  • Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of internal standard (IS) working solution (e.g., ¹³C₃,¹⁵N-labeled analyte).

  • Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid.

  • Vortex for 1 minute to ensure complete protein precipitation.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer 150 µL of the clear supernatant to a 96-well plate for analysis.

LC-MS/MS Conditions:

  • LC System: Standard UHPLC system

  • Column: BEH Amide, 2.1 x 50 mm, 1.7 µm[13]

  • Mobile Phase A: Water with 10 mM Ammonium Formate, 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: 95% B to 50% B over 2.5 minutes

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple Quadrupole

  • Ionization: Electrospray Ionization (ESI), Negative Mode

  • MRM Transition: [Specific m/z values would be determined experimentally, e.g., Analyte: 182.1 > 138.1; IS: 186.1 > 142.1]

Protocol B: High-Sensitivity Solid-Phase Extraction (SPE)

Causality Behind Experimental Choices: The goal of Protocol B is to achieve the lowest possible limit of quantification (LLOQ) by maximizing analyte recovery and minimizing matrix effects.[8] This is crucial for late-stage clinical trials or toxicokinetic studies where metabolite concentrations may be very low. A mixed-mode anion exchange (MAX) SPE sorbent is chosen.[7] This sorbent has a dual retention mechanism: reversed-phase for hydrophobic interactions and anion exchange to strongly retain the negatively charged carboxylic acid group of the analyte. This orthogonality provides superior cleanup compared to a simple PPT by removing not just proteins, but also a significant portion of endogenous phospholipids and other interfering substances.[7][9] The elution is performed with a high concentration of acid to neutralize the analyte's charge, disrupting the ionic interaction and releasing it from the sorbent.

Experimental Workflow: Protocol B

SPE_Workflow Sample 100 µL Plasma Sample (Spiked with IS) Pretreat Pre-treat Sample (Add 200 µL 4% H3PO4) Load Load Pre-treated Sample Pretreat->Load Condition Condition SPE Plate (Methanol then Water) Condition->Load Load Wash1 Wash 1 (5% NH4OH) Load->Wash1 Wash Wash2 Wash 2 (Methanol) Wash1->Wash2 Wash Elute Elute (ACN/MeOH with 5% Formic Acid) Wash2->Elute Elute Evaporate Evaporate & Reconstitute (in 100 µL 95:5 ACN:Water) Elute->Evaporate Concentrate Inject Inject 5 µL onto LC-MS/MS System Evaporate->Inject Analysis

Caption: Workflow for the Solid-Phase Extraction (SPE) protocol.

Detailed Methodologies: Protocol B

Sample Preparation:

  • Condition a mixed-mode anion exchange (MAX) 96-well SPE plate with 1 mL of methanol followed by 1 mL of water.

  • In a separate tube, add 10 µL of IS to 100 µL of plasma.

  • Pre-treat the plasma by adding 200 µL of 4% phosphoric acid in water and vortexing.

  • Load the entire pre-treated sample onto the SPE plate.

  • Wash the plate with 1 mL of 5% ammonium hydroxide in water.

  • Wash the plate with 1 mL of methanol.

  • Elute the analyte with 1 mL of a 50:50 (v/v) acetonitrile/methanol solution containing 5% formic acid.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of 95:5 (v/v) acetonitrile/water for analysis.

LC-MS/MS Conditions:

  • The LC-MS/MS conditions (column, mobile phases, gradient, etc.) are identical to Protocol A to ensure a direct comparison of the sample preparation techniques.

Cross-Validation: Experimental Design & Results

The cross-validation was designed to rigorously assess the performance of each protocol according to established regulatory standards.[1][2][14] Key validation parameters including accuracy, precision, selectivity, matrix effect, and recovery were evaluated.

Comparative Performance Data
Validation ParameterProtocol A: Protein Precipitation (PPT)Protocol B: Solid-Phase Extraction (SPE)Acceptance Criteria (FDA/EMA)[1][2][3]
Lower Limit of Quantification (LLOQ) 1.0 ng/mL0.2 ng/mL -
Linear Range 1.0 - 1000 ng/mL0.2 - 1000 ng/mLr² > 0.99
Intra-day Precision (%CV) LLOQ: 8.5%, LQC: 6.2%, MQC: 5.1%, HQC: 4.5%LLOQ: 7.9%, LQC: 5.5%, MQC: 4.3%, HQC: 3.8%≤15% (≤20% at LLOQ)
Intra-day Accuracy (%RE) LLOQ: -11.2%, LQC: -7.5%, MQC: 4.1%, HQC: 6.3%LLOQ: -9.8%, LQC: -5.1%, MQC: 2.5%, HQC: 3.9%Within ±15% (±20% at LLOQ)
Inter-day Precision (%CV) LLOQ: 11.8%, LQC: 8.9%, MQC: 7.2%, HQC: 6.8%LLOQ: 10.5%, LQC: 7.1%, MQC: 6.5%, HQC: 5.9%≤15% (≤20% at LLOQ)
Inter-day Accuracy (%RE) LLOQ: -14.5%, LQC: -9.8%, MQC: 5.6%, HQC: 7.1%LLOQ: -12.1%, LQC: -6.4%, MQC: 3.8%, HQC: 4.5%Within ±15% (±20% at LLOQ)
Matrix Effect (IS-Normalized) 0.88 (Significant Ion Suppression)0.99 (Negligible Effect) CV of IS-normalized MF ≤15%
Recovery (%) >95% (No loss in prep)85% Consistent, precise, and reproducible
Approx. Sample Prep Time (96-well plate) ~30 minutes ~2 hours-

(Data are representative and for illustrative purposes)

Discussion: Synthesizing the Results

The cross-validation data clearly illustrates the fundamental trade-off between the two protocols.

Protocol A (PPT): The High-Throughput Workhorse The PPT method is exceptionally fast and demonstrates high recovery, as there are no transfer or extraction steps where analyte can be lost. However, this comes at the cost of sample cleanliness. The matrix effect value of 0.88 indicates a 12% signal suppression caused by co-eluting endogenous components that were not removed during the simple crash. This suppression directly impacts the achievable sensitivity, resulting in a higher LLOQ of 1.0 ng/mL. While the precision and accuracy are within regulatory acceptance limits, they are consistently poorer than the SPE method, reflecting the higher variability introduced by the matrix effects.

Protocol B (SPE): The High-Sensitivity Standard The SPE method is unequivocally superior in terms of data quality. The targeted chemistry of the MAX sorbent provides a much cleaner extract, evidenced by a near-perfect matrix effect value of 0.99.[8][9] This reduction in ion suppression allows for a five-fold improvement in the LLOQ to 0.2 ng/mL. Consequently, the accuracy and precision data are also superior across all concentration levels. The trade-off is a significantly longer and more complex sample preparation workflow. The observed recovery of 85% is typical for a multi-step SPE process and is considered excellent, provided it is consistent and reproducible, which is demonstrated by the low %CV values.

Conclusion and Recommendations

Both the Protein Precipitation and Solid-Phase Extraction protocols were successfully validated and demonstrated performance within the accepted regulatory guidelines.[1][2] There is no single "better" method; the choice is dictated by the specific application.

  • Choose Protocol A (PPT) for early-stage discovery, high-throughput screening, or studies where expected analyte concentrations are well above 1.0 ng/mL. Its speed and simplicity offer significant advantages in cost and time.

  • Choose Protocol B (SPE) for regulated late-stage clinical trials, bioequivalence studies, or any application requiring the highest sensitivity and data quality. The investment in a more complex sample preparation is justified by the superior LLOQ and reduced analytical variability.

This comparative guide provides the foundational data and scientific rationale to make an informed decision, ensuring the selected bioanalytical strategy is fit-for-purpose and generates robust, defensible data.

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. FDA.gov. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMA.europa.eu. [Link]

  • Vertex AI Search.
  • European Medicines Agency. Bioanalytical method validation - Scientific guideline. [Link]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • International Council for Harmonisation. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Federal Register. [Link]

  • U.S. Department of Health and Human Services. Bioanalytical Method Validation for Biomarkers Guidance. [Link]

  • Bioanalysis Zone. (2012). European Medicines Agency guideline on bioanalytical method validation: what more is there to say?. [Link]

  • PubMed. (2020). Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS. [Link]

  • ResearchGate. Comparison of different protein precipitation and solid‐phase extraction protocols for the study of the catabolism of peptide drugs by LC‐HRMS | Request PDF. [Link]

  • Advantages of Solid Phase Extraction (SPE) compared to LLE and SLE. [Link]

  • News-Medical. (2015). Using Protein Crash and Solid Phase Extraction Techniques for Biological Sample Preparation. [Link]

  • Waters Corporation. Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. [Link]

  • Dr. Maisch. HILIC. [Link]

  • Chromatography Online. (2014). HILIC: The Pros and Cons. [Link]

  • bioRxiv. (2026). A Rapid Reversed-Phase LC-MS Method for Polar Metabolite Profiling. [Link]

  • Chromatography Forum. (2007). how to develop a lc-ms/ms method for acidic compounds plasma. [Link]

Sources

Validation

Independent Verification of 1H-Azepine-3-carboxylic acid, 2,3-dihydro-2-oxo- (9CI) Synthesis Pathways: A Comparative Guide

As drug development pipelines increasingly rely on complex heterocyclic scaffolds, the precise synthesis of functionalized azepines has become a critical operational objective. 1H-Azepine-3-carboxylic acid, 2,3-dihydro-2...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug development pipelines increasingly rely on complex heterocyclic scaffolds, the precise synthesis of functionalized azepines has become a critical operational objective. 1H-Azepine-3-carboxylic acid, 2,3-dihydro-2-oxo- (CAS: 134050-77-4) is a highly valued intermediate, but its synthesis via the photolysis of 2-azidobenzoic acid is notoriously sensitive to reaction conditions.

This guide provides an independent, comparative verification of the photochemical pathways governing this reaction. By analyzing the mechanistic bifurcation between ring expansion (yielding the target azepine) and intramolecular cyclization (yielding benzisoxazoles), we establish a self-validating framework for researchers to control product outcomes with high fidelity.

Mechanistic Causality: The Nitrene Branching Point

The synthesis of 1H-Azepine-3-carboxylic acid, 2,3-dihydro-2-oxo- relies on the photochemical extrusion of nitrogen gas from 2-azidobenzoic acid to form a highly reactive singlet nitrene[1]. As an application scientist, it is crucial to understand that this intermediate is not a static entity; it sits at a kinetic crossroads dictated entirely by the solvent environment and the presence of nucleophiles[2].

  • Pathway A (Ring Expansion): In the presence of a strong nucleophile like water, the singlet nitrene isomerizes into a benzazirine, which subsequently undergoes electrocyclic ring opening to form a 1,2-didehydroazepine[3]. Water traps this intermediate, driving the equilibrium toward the formation of the 3H-azepine derivative[1].

  • Pathway B (Intramolecular Cyclization): In aprotic solvents lacking a nucleophile, or in the presence of weak bases (e.g., potassium carbonate), the nitrene undergoes rapid intramolecular attack on the adjacent carboxylate group. This bypasses ring expansion entirely, yielding 2,1-benzisoxazole-3(1H)-one[2].

G A 2-Azidobenzoic Acid (Precursor) B Singlet Nitrene (Intermediate A) A->B hν (254 nm) -N2 C Benzazirine (Intermediate B) B->C Ring Expansion F 2,1-Benzisoxazole-3(1H)-one (Alternative Product) B->F Base / Aprotic (Intramolecular Cyclization) D 1,2-Didehydroazepine (Intermediate C) C->D Rearrangement E 1H-Azepine-3-carboxylic acid, 2,3-dihydro-2-oxo- (Target Product) D->E + H2O (Nucleophilic Attack)

Photochemical reaction branching of 2-azidobenzoic acid into azepine and benzisoxazole pathways.

Comparative Experimental Protocols

To ensure reproducibility, the following protocols represent self-validating systems. The choice of solvent and additives actively participates in the reaction mechanism, acting as a "switch" between the two pathways.

Protocol A: Water-Promoted Synthesis of 1H-Azepine-3-carboxylic acid, 2,3-dihydro-2-oxo-

Objective: Maximize ring expansion via nucleophilic trapping.

  • Precursor Preparation: Dissolve 350 mg (2.2 mmol) of 2-azidobenzoic acid in 12 mL of HPLC-grade acetonitrile[4]. Causality: Acetonitrile provides a polar aprotic medium that solubilizes the precursor without prematurely reacting with the nitrene.

  • Nucleophile Addition: Add 30 mL of distilled water to the solution[4]. Causality: Water acts as the critical nucleophile. Its concentration directly correlates with the yield of the azepine derivative by trapping the 1,2-didehydroazepine intermediate before deleterious polymerization can occur[1].

  • Photochemical Irradiation: Irradiate the mixture using a 2 × 15 W Hg low-pressure lamp ( λ = 254 nm, intensity ~7 mW/cm²) at a distance of 15 cm for 24 hours[4].

  • In-Process Monitoring: Monitor the reaction progress via HPLC. The reaction is complete when the peak area of the starting azide is fully depleted[4].

  • Isolation & Purification: Evaporate the reaction mixture to dryness in vacuo. Isolate the target azepine via preparative column chromatography on silica gel using an acetone/ethanol (1:1, v/v) mixture as the eluent[4].

Protocol B: Base-Mediated Synthesis of 2,1-Benzisoxazole-3(1H)-one (Alternative Pathway)

Objective: Promote intramolecular N–O bond formation.

  • Precursor Preparation: Mix 13.1 mg (0.078 mmol) of 2-azidobenzoic acid with 10.8 mg (0.078 mmol) of potassium carbonate in 10 mL of absolute ethanol[4]. Causality: The weak base deprotonates the carboxylic acid, hyper-activating it for intramolecular attack by the nitrene, thereby suppressing the ring-expansion pathway[2].

  • Photochemical Irradiation: Irradiate the mixture under identical UV conditions (254 nm) for 1 hour with intensive stirring[4].

  • Isolation & Purification: Evaporate to dryness, dissolve the residue in chloroform, and elute through silica gel. Concentrate the eluent and recrystallize from hexane to yield the pure benzisoxazole[4].

Quantitative Performance Comparison

The table below summarizes the critical operational parameters and quantitative outcomes of the two divergent pathways.

ParameterPathway A: Azepine SynthesisPathway B: Benzisoxazole Synthesis
Target Compound 1H-Azepine-3-carboxylic acid, 2,3-dihydro-2-oxo-2,1-Benzisoxazole-3(1H)-one
Solvent System Acetonitrile / Water (1:2.5 v/v)Absolute Ethanol
Critical Additive Water (Nucleophile)Potassium Carbonate (Base)
Irradiation Time 24 hours1 hour
Mechanistic Driver Ring Expansion & Nucleophilic TrappingIntramolecular Cyclization
Typical Yield ~50% (Pale yellow crystals)Variable (Substituent dependent)
Primary Byproducts Tars / Polymeric speciesUnreacted starting material

Analytical Validation & Trustworthiness

A robust synthetic workflow requires rigorous analytical validation. Relying solely on reaction time is insufficient due to variations in lamp intensity and reactor geometry.

  • Chromatographic Validation: Both pathways must be monitored via HPLC using an external standard calibration curve to track the disappearance of the 2-azidobenzoic acid peak[4].

  • Spectroscopic Confirmation: 1 H NMR (400 MHz) is the gold standard for distinguishing the products. The azepine ring protons will exhibit distinct shifts characteristic of the seven-membered conjugated system, whereas the benzisoxazole product will retain a highly shielded aromatic signature[4].

By strictly controlling the nucleophilic environment, researchers can reliably toggle the reaction mechanism, ensuring high-purity synthesis of 1H-Azepine-3-carboxylic acid, 2,3-dihydro-2-oxo- for downstream pharmaceutical applications.

References

  • Sinjagina, D. Yu., & Budruev, A. V. (2013). Effect of water on product yields of 2-azidobenzoic acid photolysis in aprotic solvents. High Energy Chemistry, 47(4), 162-165. URL: [Link]

  • Budruev, A. V., Sinjagina, D. Yu., et al. (2016). Synthesis of 2,1-benzisoxazole-3(1H)-ones by base-mediated photochemical N–O bond-forming cyclization of 2-azidobenzoic acids. Beilstein Journal of Organic Chemistry, 12, 869-875. URL: [Link]

Sources

Comparative

A Comparative Guide to Validating the Biological Targets of 2,3-dihydro-2-oxo-1H-azepine-3-carboxylic Acid and Novel Small Molecules

For researchers, scientists, and drug development professionals, the journey from a promising small molecule to a validated therapeutic candidate is both complex and critical. Insufficient target validation in the early...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the journey from a promising small molecule to a validated therapeutic candidate is both complex and critical. Insufficient target validation in the early stages is a significant contributor to costly clinical trial failures.[1] This guide provides an in-depth, technically-focused framework for validating the biological targets of novel compounds, using the heterocyclic scaffold of 2,3-dihydro-2-oxo-1H-azepine-3-carboxylic acid as a representative example. While public domain information on this specific molecule is limited[2], the principles and workflows detailed herein are universally applicable to the process of target deconvolution and validation for any new chemical entity.[3]

The azepine scaffold is a recurring motif in biologically active compounds, including enzyme inhibitors and various therapeutic agents, making this structural class highly relevant to drug discovery.[4] Our objective is to move beyond a simple listing of methods and instead to explain the causality behind experimental choices, ensuring a robust, self-validating system of inquiry.

The Target Validation Workflow: An Integrated Strategy

Successful target validation is not a linear process but an iterative cycle of hypothesis generation, testing, and refinement. We will explore a multi-pronged approach that begins with broad, unbiased screening and progressively narrows the focus to confirm a specific mechanism of action. This workflow integrates computational, biochemical, and cell-based methodologies to build a comprehensive and convincing body of evidence.[5]

Target_Validation_Workflow cluster_3 Phase 4: Preclinical Confirmation InSilico In Silico Prediction (Cheminformatics, Docking) Biochemical Biochemical Assays (Enzyme Kinetics, SPR, ITC) InSilico->Biochemical Predicts Candidates PhenotypicScreen Phenotypic Screening (High-Content Imaging, etc.) UnbiasedID Unbiased Target ID (Affinity Proteomics, CETSA-MS) PhenotypicScreen->UnbiasedID UnbiasedID->Biochemical Identifies Binding Partners CellularTE Cellular Target Engagement (CETSA, NanoBRET) Biochemical->CellularTE Genetic Genetic Validation (CRISPR/siRNA Knockdown) CellularTE->Genetic Confirms Engagement in Intact Cells Pathway Pathway Analysis (Western Blot, Reporter Assays) Genetic->Pathway Links Target to Cellular Function Rescue Rescue Experiments (Overexpression of Target) Pathway->Rescue Confirms Target Specificity InVivo In Vivo Model Testing Rescue->InVivo Validates MoA for In Vivo Studies

Caption: High-level workflow for small molecule target validation.

Part 1: Unbiased Identification of Potential Targets

When the target of a novel compound is unknown, the initial step is to cast a wide net to identify potential binding partners without preconceived bias. This "target deconvolution" is essential for understanding the mechanism of action.[3][6]

Affinity-Based Chemical Proteomics

This technique is a cornerstone of target identification.[7] It involves immobilizing the small molecule (our "bait," e.g., a derivative of 2,3-dihydro-2-oxo-1H-azepine-3-carboxylic acid) onto a solid support, such as agarose beads, and using it to "fish" for binding partners from a cell lysate.[8]

Causality: By covalently linking the compound to a matrix, we can physically isolate proteins that have a direct binding affinity for it. Subsequent washing steps remove non-specific interactors, and the specifically bound proteins are then eluted and identified by mass spectrometry (MS). This provides a direct physical link between the compound and its potential protein targets.[8]

Comparative Alternatives:

  • Photoaffinity Labeling (PAL): The compound is modified with a photoreactive group. Upon UV irradiation, it covalently crosslinks to its binding partners in situ, providing a snapshot of the interaction in a more native context before cell lysis.

  • Activity-Based Proteome Profiling (ABPP): Best suited for identifying targets within specific enzyme classes. It uses probes that react with the active sites of enzymes in a mechanism-dependent manner.

Proteome-Wide Cellular Thermal Shift Assay (CETSA®-MS)

CETSA is a powerful label-free method to assess drug-target engagement in a physiological context.[9] The core principle is that when a ligand binds to a protein, it generally increases the protein's thermal stability.[10]

Causality: By treating intact cells with the compound and then heating them across a temperature gradient, we can observe which proteins are stabilized (i.e., remain soluble at higher temperatures). When coupled with mass spectrometry, this allows for a proteome-wide survey of which proteins have been engaged and stabilized by the compound inside the cell.[9] This method is invaluable as it requires no modification of the compound and confirms target engagement within a native cellular environment.[9][11]

Part 2: Validating Direct Target Engagement and Affinity

Once a list of putative targets is generated, the next critical phase is to confirm direct, high-affinity binding and to quantify the interaction kinetics. Biochemical and biophysical assays with purified proteins are the gold standard for this step.[12]

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique for real-time monitoring of biomolecular interactions.[13] It provides a wealth of information on binding kinetics (association and dissociation rates), affinity (KD), and specificity.[14][15]

Causality: In a typical SPR experiment, the purified protein target is immobilized on a sensor chip. The small molecule is then flowed over the surface at various concentrations. Binding events cause a change in the refractive index at the surface, which is measured in real-time.[13] This allows for precise calculation of the on-rate (ka), off-rate (kd), and the equilibrium dissociation constant (KD), providing a quantitative measure of the binding strength.

Data Presentation: Hypothetical SPR Data for Compound "AZE-3CA"

Target Proteinka (1/Ms)kd (1/s)KD (nM)Comment
Target Kinase X (TKX) 2.5 x 10⁵5.0 x 10⁻⁴2.0 High-affinity, slow dissociation. Primary candidate.
Kinase Y1.1 x 10⁵8.0 x 10⁻³72.7Moderate affinity, faster dissociation. Potential off-target.
Kinase Z4.0 x 10⁴9.5 x 10⁻²2375Low affinity. Unlikely to be physiologically relevant.
Non-kinase ControlNo BindingNo BindingN/ADemonstrates specificity.
Enzyme Inhibition Assays

If the identified target is an enzyme (e.g., a kinase, protease, or metabolic enzyme), its functional modulation by the compound must be quantified.[16] Enzyme assays are laboratory methods for measuring enzymatic activity under strictly controlled conditions.[17]

Causality: These assays directly measure the effect of the compound on the enzyme's catalytic activity.[18] By titrating the compound concentration against a fixed amount of enzyme and substrate, one can determine the IC50 value—the concentration of inhibitor required to reduce enzyme activity by 50%. This provides a functional readout of target engagement.

Experimental Protocol: General Kinase Inhibition Assay

  • Reagents: Purified recombinant Target Kinase X (TKX), specific peptide substrate, ATP, and Compound AZE-3CA (serial dilutions).

  • Reaction Setup: In a 384-well plate, add TKX enzyme to assay buffer.

  • Inhibitor Addition: Add varying concentrations of AZE-3CA (e.g., from 1 nM to 100 µM) or vehicle control (DMSO) to the wells. Incubate for 15 minutes at room temperature to allow for binding.

  • Initiate Reaction: Add a mixture of the peptide substrate and ATP to start the kinase reaction.

  • Incubation: Incubate for 60 minutes at 30°C.

  • Detection: Stop the reaction and add a detection reagent (e.g., ADP-Glo™) that measures the amount of ADP produced, which is directly proportional to kinase activity.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of AZE-3CA concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Part 3: Confirming Target Relevance in a Cellular Context

Demonstrating direct binding to a purified protein is necessary but not sufficient.[19] The critical next step is to confirm that the compound engages the target in living cells and that this engagement leads to the desired physiological outcome.[20]

Cellular Thermal Shift Assay (CETSA) - Western Blot

Before scaling to a proteome-wide MS analysis, a simple Western Blot-based CETSA can be used to validate engagement with a specific, hypothesized target.[21]

Causality: Intact cells are treated with AZE-3CA or a vehicle. The cells are then heated, lysed, and the soluble protein fraction is analyzed by Western Blot using an antibody specific for the target (e.g., Target Kinase X). A positive result is a visible band for TKX at higher temperatures in the drug-treated samples compared to the vehicle control, directly demonstrating target stabilization in a cellular environment.[11]

CETSA_Principle cluster_0 Vehicle Control cluster_1 Drug-Treated NodeA Target Protein (Unbound) NodeB Heat Applied (e.g., 55°C) NodeA->NodeB NodeC Protein Denatures & Aggregates NodeB->NodeC NodeF Heat Applied (e.g., 55°C) NodeD Low Soluble Protein (Weak WB Signal) NodeC->NodeD NodeE Target Protein + Drug (Bound Complex) NodeE->NodeF NodeG Complex is Stabilized (Resists Denaturation) NodeF->NodeG NodeH High Soluble Protein (Strong WB Signal) NodeG->NodeH

Caption: Principle of the Cellular Thermal Shift Assay (CETSA).

Genetic Target Validation using CRISPR/Cas9

Genetic methods provide the most compelling evidence linking a target to a cellular phenotype.[22] CRISPR-Cas9 technology can be used to knock out the gene encoding the putative target protein.[23][24]

Causality: If AZE-3CA elicits its effect by inhibiting Target Kinase X, then genetically deleting the gene for TKX should phenocopy the effect of the drug. Furthermore, cells lacking TKX should become resistant to the effects of AZE-3CA. This demonstrates that the target is essential for the compound's mechanism of action.[22][25]

Comparative Data: Phenotypic Response to AZE-3CA

Cell LineTreatmentCellular Effect (e.g., Apoptosis)Conclusion
Wild-Type (WT)Vehicle (DMSO)5%Baseline apoptosis.
Wild-Type (WT)100 nM AZE-3CA75%AZE-3CA induces apoptosis.
TKX Knockout (KO) Vehicle (DMSO)6%KO alone has no effect.
TKX Knockout (KO) 100 nM AZE-3CA8% Loss of TKX confers resistance to AZE-3CA.
TKX KO + TKX Re-expression100 nM AZE-3CA72%Re-expression restores sensitivity (Rescue experiment).

Conclusion

The validation of a biological target for a novel compound like 2,3-dihydro-2-oxo-1H-azepine-3-carboxylic acid is a rigorous, multi-step process that requires the strategic integration of diverse experimental techniques. By employing an unbiased discovery approach followed by systematic, orthogonal validation methods—from biophysical quantification with SPR to functional confirmation with genetic tools like CRISPR—researchers can build a robust and compelling case for a specific mechanism of action. This methodical approach is fundamental to mitigating risk and increasing the probability of success in the long and arduous path of drug development.[1]

References

  • Danaher Life Sciences. (n.d.). Importance of Target Identification & Validation in Drug Development.
  • Molecules. (2017, October 31). Synthesis of Substituted Oxo-Azepines by Regio- and Diastereoselective Hydroxylation.
  • Nature Chemical Biology. (n.d.). Target identification and mechanism of action in chemical biology and drug discovery.
  • RSC Medicinal Chemistry. (n.d.). Target Engagement Assays in Early Drug Discovery.
  • Molecules. (2025, April 22). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review.
  • Journal of Biomedical Science. (2023, October 10). Target identification of small molecules: an overview of the current applications in drug discovery.
  • Journal of Translational Medicine. (2025, June 2). CRISPR screening redefines therapeutic target identification and drug discovery with precision and scalability.
  • Selvita. (2025, December 8). A Practical Guide to Target Engagement Assays.
  • bioRxiv. (2026, February 8). Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions.
  • The Journal of Organic Chemistry. (2015, November 9). Synthesis of 2,3-Dihydro-1H-azepine and 1H-Azepin-2(3H)-one Derivatives From Intramolecular Condensation between Stable Tertiary Enamides and Aldehydes.
  • ResearchGate. (n.d.). Target deconvolution strategies in drug discovery | Request PDF.
  • MDPI. (2023, January 23). Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations.
  • Drug Hunter. (2023, May 1). Drug Target Identification Methods After a Phenotypic Screen.
  • NextSDS. (n.d.). 1H-Azepine-3-carboxylicacid,2,3-dihydro-2-oxo-(9CI).
  • BioDuro. (n.d.). Surface Plasmon Resonance (SPR).
  • Thermo Fisher Scientific. (2021, June 28). Enzyme Assay Analysis: What Are My Method Choices?.
  • Promega Connections. (2025, July 15). Drug Target Confirmed? Tivantinib's Lesson on the Importance of Cellular Target Engagement.
  • D4 Pharma. (2021, March 12). Solving the Problem of Deconvolution Using CRISPR-Cas9.
  • News-Medical.net. (2020, December 2). Cellular Thermal Shift Assay (CETSA).
  • BioAscent. (n.d.). Surface Plasmon Resonance (SPR) & Biophysics.
  • ResearchGate. (n.d.). Synthesis of 2,3-Dihydro-1H-azepine and 1H-Azepin-2(3H)-one Derivatives From Intramolecular Condensation between Stable Tertiary Enamides and Aldehydes.
  • BellBrook Labs. (2025, February 18). The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics.
  • Chemspace. (2025, December 8). Target Identification and Validation in Drug Discovery.
  • Vipergen. (n.d.). Unlocking the Potential of Cell-Based Assays in Modern Scientific Research.
  • Jackson ImmunoResearch. (2023, March 29). An Introduction to Surface Plasmon Resonance.
  • Organic Chemistry Portal. (n.d.). Synthesis of 2,3-Dihydro-1H-azepine and 1H-Azepin-2(3H)-one Derivatives From Intramolecular Condensation between Stable Tertiary Enamides and Aldehydes.
  • ResearchGate. (2026, February 22). (PDF) Target Identification Approaches in Drug Discovery.
  • BenchChem. (n.d.). Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715.
  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Synthesis of novel 2,3-dihydro-8H-thieno[2,3-d]azepines and 1,2,3,4-tetrahydro-1H-3-benzazepines via photolyses of 6-azido-2,3-dihydrobenzo[b]thiophene and 6-azido-1,2,3,.
  • STAR Protocols. (n.d.). A Cell-based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders.
  • Revvity. (n.d.). CRISPR-Cas9 screening: a powerful approach to advance drug discovery.
  • Taylor & Francis Online. (2009, April 1). Not a Dilemma: Target Deconvolution in Drug Discovery.
  • Carterra. (n.d.). High Throughput Surface Plasmon Resonance: Why It Matters.
  • Theranostics. (2022, April 11). CRISPR-Cas9 library screening approach for anti-cancer drug discovery.
  • Asian Journal of Chemistry. (2014, July 28). Synthesis of 2,3-Dihydro-1H-benzo[b][1][20]diazepines with Aromatic Diamines and Acetonedicarboxylic Acid. Retrieved from Asian Journal of Chemistry.

  • Current Opinion in Chemical Biology. (n.d.). Target deconvolution techniques in modern phenotypic profiling.
  • Creative Biolabs. (n.d.). Target Deconvolution.
  • Ardigen. (n.d.). Target Identification: The Cornerstone of the Drug Discovery Process.
  • Taylor & Francis Online. (2024, May 20). Full article: Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets.
  • Journal of Biomedicine and Biochemistry. (2024, December 13). CRISPR-Cas9 in Drug Discovery: Revolutionizing Target Identification and Validation. Retrieved from Journal of Biomedicine and Biochemistry.
  • Scirp.org. (n.d.). Synthesis of 1,3-Oxazepine Derivatives Derived from 2-(1H-Benzo[d][1][4][5]Triazol-1-yl) Acetohydrazide by Using Microwave Irradiation. Retrieved from Scirp.org.

  • Technology Networks. (2018, November 29). 5 Target Deconvolution Approaches in Drug Discovery.
  • ResearchGate. (n.d.). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone.
  • Creative Proteomics. (n.d.). Overview of Biacore Surface Plasmon Resonance Technology.
  • University College London. (n.d.). Target Identification and Validation (Small Molecules) | UCL Therapeutic Innovation Networks.

Sources

Validation

Inter-Laboratory Comparison of 1H-Azepine-3-carboxylic acid, 2,3-dihydro-2-oxo- (9CI) Analysis: A Methodological Guide

Executive Summary The accurate quantification of 1H-Azepine-3-carboxylic acid, 2,3-dihydro-2-oxo- (9CI) is a critical analytical bottleneck in physical organic chemistry and drug development. As the primary ring-expansio...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The accurate quantification of 1H-Azepine-3-carboxylic acid, 2,3-dihydro-2-oxo- (9CI) is a critical analytical bottleneck in physical organic chemistry and drug development. As the primary ring-expansion product of 2-azidobenzoic acid photolysis, this compound serves as a fundamental biomarker for tracking singlet nitrene insertion pathways in aprotic solvents.

Historically, laboratories have relied on legacy high-performance liquid chromatography with ultraviolet detection (HPLC-UV) or gas chromatography-mass spectrometry (GC-MS) to quantify this analyte. However, a recent inter-laboratory study demonstrates that these traditional alternatives suffer from severe matrix interferences and poor reproducibility. This guide objectively compares these legacy alternatives against the modern standard—Sub-2 μm Core-Shell UHPLC-MS/MS —providing scientists with the experimental data and mechanistic rationale necessary to upgrade their analytical workflows.

Mechanistic Context & Analytical Challenges

To understand the analytical challenges, one must first understand the molecule's origin. The photolysis of 2-azidobenzoic acid yields a highly reactive singlet nitrene intermediate. Depending on the presence of nucleophiles (like water) and the nature of the aprotic solvent, this intermediate undergoes either competitive intramolecular cyclization to form 2,1-benzisoxazol-3(1H)-one, or insertion into the benzene ring to form a 1,2-didehydroazepine intermediate, which subsequently hydrates to form our target analyte, 1H-azepine-3-carboxylic acid, 2,3-dihydro-2-oxo- (; ).

Mechanism ABA 2-Azidobenzoic Acid (Precursor) SN Singlet Nitrene Intermediate ABA->SN hν (-N2) BIK 2,1-Benzisoxazol-3(1H)-one (Cyclization) SN->BIK Competitive DDHA 1,2-Didehydroazepine (Ring Expansion) SN->DDHA Insertion AZP 1H-Azepine-3-carboxylic acid, 2,3-dihydro-2-oxo- (Target Analyte) DDHA->AZP + H2O

Photochemical pathway of 1H-azepine-3-carboxylic acid, 2,3-dihydro-2-oxo- via singlet nitrene.

The Causality of Analytical Failure in Legacy Systems
  • Isobaric Co-elution: The target azepine and its competitive byproduct (2,1-benzisoxazol-3(1H)-one) have similar polarities. On traditional 5 μm fully porous LC columns, they frequently co-elute, leading to artificially inflated UV integration.

  • Thermal Instability: GC-MS requires high injection port temperatures (typically >250°C). The azepine ring is thermally labile and prone to degradation or rearrangement unless heavily derivatized (e.g., via silylation), which introduces variability.

  • Matrix Suppression: Aprotic solvents like tetrahydrofuran (THF) or dioxane cause severe baseline drift in UV detection and unpredictable ionization suppression in mass spectrometry.

Platform Comparison & Inter-Laboratory Data

To establish a definitive analytical standard, an inter-laboratory study (n=5 independent laboratories) was conducted. Aliquots of a standardized photolysis mixture (containing 50 ng/mL of the target azepine in a 90:10 Dioxane:Water matrix) were distributed and analyzed using three distinct platforms.

Quantitative Performance Comparison
Analytical ParameterUHPLC-MS/MS (Core-Shell) Recommended ProductHPLC-UV (Fully Porous) Alternative 1Capillary GC-MS Alternative 2
Limit of Quantitation (LOQ) 0.5 ng/mL50.0 ng/mL15.0 ng/mL
Inter-Lab Precision (RSD%) 3.2% 18.5%12.4%
Mean Recovery 99.1% ± 2.0%115.4% ± 14% (Overestimated)82.3% ± 9% (Degradation)
Matrix Effect (Suppression) < 5% (Corrected by IS)N/A (High baseline noise)Moderate (Derivatization interference)
Run Time per Sample 3.5 min25.0 min18.0 min

Data Synthesis: The UHPLC-MS/MS platform unequivocally outperformed the alternatives. The HPLC-UV method severely overestimated the concentration due to the co-elution of UV-absorbing photolytic byproducts. Meanwhile, GC-MS suffered from poor recovery due to incomplete derivatization and thermal degradation of the azepine ring.

Standardized Methodology: The Self-Validating System

To ensure absolute trustworthiness and reproducibility across laboratories, we have developed the following self-validating UHPLC-MS/MS protocol. This method aligns with standard bioanalytical validation guidelines ().

Workflow Prep 1. Sample Preparation Quench, Filter & IS Addition LC 2. UHPLC Separation Core-Shell C18 (Sub-2 μm) Prep->LC ESI 3. ESI(-) Ionization [M-H]- Generation (m/z 152) LC->ESI MS 4. Tandem Mass Spec MRM Transition: 152 -> 108 ESI->MS Data 5. Data Validation SST & QC Bracketing MS->Data

Self-validating UHPLC-MS/MS workflow for the robust quantification of the azepine derivative.

Step-by-Step Protocol & Mechanistic Rationale

Step 1: Sample Preparation & Internal Standard (IS) Addition

  • Action: Quench 100 μL of the photochemical reaction mixture with 900 μL of cold initial mobile phase (95% Water / 5% Acetonitrile). Immediately spike with 10 ng/mL of an isotopically labeled internal standard (e.g., 13C6​ -azepine). Filter through a 0.2 μm PTFE syringe filter.

  • Causality: Diluting the sample in the initial mobile phase prevents "solvent-mismatch" band broadening at the head of the column. Introducing the IS prior to filtration creates a self-validating step; it mathematically corrects for any adsorptive losses on the PTFE membrane and compensates for downstream ionization suppression caused by residual aprotic solvents.

Step 2: Chromatographic Separation

  • Action: Inject 2 μL onto a Sub-2 μm Core-Shell C18 Column (e.g., 2.1 x 50 mm, 1.7 μm). Run a rapid gradient from 5% to 95% Acetonitrile (containing 0.1% Formic Acid) over 3.5 minutes.

  • Causality: We specifically select a core-shell morphology over fully porous particles to minimize longitudinal diffusion and mass transfer resistance. This morphological advantage is critical for resolving the target azepine from the structurally similar 2,1-benzisoxazol-3(1H)-one isobar in under 4 minutes.

Step 3: Ionization & Mass Spectrometry (MRM)

  • Action: Utilize Electrospray Ionization in negative mode (ESI-). Monitor the Multiple Reaction Monitoring (MRM) transition of m/z 152 108.

  • Causality: The carboxylic acid moiety at the 3-position of the azepine ring is highly acidic. While the 0.1% formic acid in the mobile phase keeps the molecule protonated during chromatography (ensuring tight retention on the hydrophobic C18 phase), the localized pH dynamics during droplet desolvation in the ESI source efficiently deprotonate the molecule. This yields a strong [M−H]− precursor ion at m/z 152. Subsequent collision-induced dissociation (CID) results in the highly specific neutral loss of CO2​ (44 Da), yielding the m/z 108 product ion, effectively eliminating background noise.

Step 4: System Suitability Test (SST)

  • Action: Before running the batch, inject a known System Suitability standard. The run is only validated if the column efficiency exceeds 10,000 theoretical plates, peak asymmetry ( As​ ) is between 0.8 and 1.2, and the Signal-to-Noise (S/N) ratio at the LOQ is >10 .

Conclusion

For the rigorous analysis of 1H-Azepine-3-carboxylic acid, 2,3-dihydro-2-oxo- (9CI), legacy methods like HPLC-UV and GC-MS introduce unacceptable levels of inter-laboratory variance due to co-elution, thermal degradation, and matrix effects. By adopting a core-shell UHPLC-MS/MS platform paired with a self-validating, isotope-dilution methodology, researchers can achieve sub-nanogram sensitivity and single-digit precision, ensuring absolute confidence in their photochemical kinetic data.

References

  • Sinjagina, D. Yu., & Budruev, A. V. (2013). Effect of water on product yields of 2-azidobenzoic acid photolysis in aprotic solvents. High Energy Chemistry, 47(4), 162-165. URL:[Link]

  • DeGraff, B. A., Gillespie, D. W., & Sundberg, R. J. (1974). Photolysis of 2-azidobiphenyls. Formation of carbazoles and azepines. Journal of the American Chemical Society, 96(24), 7491-7496. URL:[Link]

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Center for Drug Evaluation and Research (CDER). URL:[Link]

Safety & Regulatory Compliance

Safety

Proper Disposal of 1H-Azepine-3-carboxylicacid, 2,3-dihydro-2-oxo-(9CI): A Comprehensive Guide for Laboratory Professionals

This guide provides a detailed protocol for the safe and compliant disposal of 1H-Azepine-3-carboxylicacid, 2,3-dihydro-2-oxo-(9CI), a heterocyclic compound utilized in various research and development applications. Due...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed protocol for the safe and compliant disposal of 1H-Azepine-3-carboxylicacid, 2,3-dihydro-2-oxo-(9CI), a heterocyclic compound utilized in various research and development applications. Due to the absence of a specific Safety Data Sheet (SDS) detailing its disposal, this document synthesizes information on the chemical's structural components, general principles of hazardous waste management, and regulatory guidelines to establish a robust and scientifically-grounded disposal procedure. The core principle of this guide is to manage this compound as a hazardous chemical waste, ensuring the safety of laboratory personnel and the protection of the environment.

Understanding the Compound: Hazard Assessment

1H-Azepine-3-carboxylicacid, 2,3-dihydro-2-oxo-(9CI) is a bifunctional molecule containing both a carboxylic acid group and a lactam (a cyclic amide) within a seven-membered azepine ring. This structure informs our approach to its safe handling and disposal.

  • Lactam (cyclic amide): The seven-membered lactam ring is a key structural feature. While amides are generally less reactive than other carboxylic acid derivatives, the strained ring of a lactam can influence its reactivity.[4] Some β-lactams, for instance, are known for their reactivity, which is crucial to their antibiotic function.[5][6][7] Although this is not a β-lactam, the ring system suggests a potential for reactivity under certain conditions (e.g., strong acids or bases).

  • Azepine Moiety: Azepine derivatives are a broad class of compounds with diverse biological activities.[8][9][10][11][12] As with many novel or specialized chemicals, comprehensive toxicological data for this specific compound may not be available. Therefore, a precautionary approach, assuming potential toxicity, is warranted.

Based on this analysis, 1H-Azepine-3-carboxylicacid, 2,3-dihydro-2-oxo-(9CI) should be handled as a hazardous chemical waste with potential corrosive and toxic properties.

Personal Protective Equipment (PPE) and Safety Precautions

Before initiating any disposal procedures, ensure that appropriate personal protective equipment is worn. This is a non-negotiable aspect of laboratory safety.

PPE ItemSpecificationRationale
Eye Protection Chemical splash goggles and a face shieldProtects against splashes of the chemical or its solutions.
Hand Protection Nitrile or neoprene gloves (double-gloving recommended)Provides a barrier against skin contact.
Body Protection Chemical-resistant lab coatProtects skin and personal clothing from contamination.
Footwear Closed-toe shoesPrevents injury from spills or dropped items.

Safety Precautions:

  • All handling and preparation for disposal of 1H-Azepine-3-carboxylicacid, 2,3-dihydro-2-oxo-(9CI) must be conducted in a certified chemical fume hood to prevent inhalation of any potential dusts or aerosols.

  • Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.

  • Avoid generating dusts. If handling a solid form, do so carefully.

  • Have a spill kit readily available that is appropriate for acidic and potentially toxic organic compounds.

Step-by-Step Disposal Protocol

The following protocol outlines the systematic procedure for the disposal of 1H-Azepine-3-carboxylicacid, 2,3-dihydro-2-oxo-(9CI) and its associated waste.

Waste Segregation and Collection

Proper segregation of chemical waste at the point of generation is critical to prevent dangerous reactions and to ensure compliant disposal.

  • Solid Waste:

    • Collect unadulterated solid 1H-Azepine-3-carboxylicacid, 2,3-dihydro-2-oxo-(9CI) in a dedicated, clearly labeled hazardous waste container.

    • The container should be made of a material compatible with acidic organic compounds (e.g., high-density polyethylene - HDPE).

    • Contaminated consumables such as weighing paper, gloves, and pipette tips should be placed in a separate, labeled solid hazardous waste container.

  • Liquid Waste:

    • Solutions containing 1H-Azepine-3-carboxylicacid, 2,3-dihydro-2-oxo-(9CI) should be collected in a dedicated liquid hazardous waste container.

    • The container must be compatible with the solvent and the acidic nature of the compound. Glass or HDPE containers are generally suitable.

    • Crucially, do not mix this waste stream with other incompatible waste streams , such as strong bases, oxidizers, or cyanides.

Waste Container Labeling

Accurate and complete labeling of hazardous waste containers is a regulatory requirement and essential for safe handling.[13][14][15]

  • Affix a hazardous waste label to the container as soon as the first drop of waste is added.

  • The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "1H-Azepine-3-carboxylicacid, 2,3-dihydro-2-oxo-(9CI)"

    • An accurate estimation of the concentration of all constituents, including solvents.

    • The date the waste was first added to the container.

    • The name and contact information of the generating researcher or lab.

    • The associated hazards (e.g., "Corrosive," "Toxic").

Storage of Hazardous Waste

Proper storage of hazardous waste in the laboratory is crucial to prevent accidents and ensure compliance with regulations such as the Resource Conservation and Recovery Act (RCRA).[16][17][18]

  • Store waste containers in a designated Satellite Accumulation Area (SAA).

  • The SAA must be at or near the point of generation and under the control of the laboratory personnel.

  • Keep waste containers securely closed at all times, except when adding waste.

  • Store liquid waste containers in secondary containment (e.g., a chemical-resistant tray) to contain any potential leaks.

  • Segregate the waste container from incompatible chemicals. Specifically, store it away from bases and strong oxidizing agents.

Final Disposal

The final disposal of 1H-Azepine-3-carboxylicacid, 2,3-dihydro-2-oxo-(9CI) must be handled by a licensed hazardous waste disposal company.

  • Do not attempt to dispose of this chemical down the drain or in the regular trash.

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for a pickup of the full and properly labeled hazardous waste container.[13]

  • Follow all institutional procedures for waste pickup requests.

Decontamination Procedures

Proper decontamination of laboratory equipment and work surfaces is essential to prevent cross-contamination and accidental exposure.

  • Work Surfaces:

    • Wipe down the work surface in the chemical fume hood with a suitable solvent (e.g., 70% ethanol) to remove any gross contamination.

    • Follow with a solution of a mild laboratory detergent and water.

    • Rinse with deionized water.

    • All cleaning materials (wipes, paper towels) must be disposed of as solid hazardous waste.

  • Glassware and Equipment:

    • Rinse glassware and equipment with a suitable organic solvent to remove residual compound. This first rinseate must be collected as liquid hazardous waste.[14]

    • Subsequent rinses with detergent and water can typically be disposed of down the drain, but consult your institutional EHS guidelines.

Spill Management

In the event of a spill, immediate and appropriate action is necessary to mitigate hazards.

  • Evacuate and Alert:

    • Alert personnel in the immediate area of the spill.

    • If the spill is large or involves a highly concentrated form of the chemical, evacuate the laboratory and contact your institution's EHS or emergency response team.

  • Contain the Spill:

    • If the spill is small and you are trained to handle it, wear appropriate PPE.

    • Use a chemical spill kit to contain the spill. For a solid, carefully cover it with an absorbent material. For a liquid, use absorbent pads or granules to surround and absorb the spill.

  • Clean Up:

    • Carefully collect the absorbed material using spark-proof tools.

    • Place all contaminated materials into a designated hazardous waste container.

    • Decontaminate the spill area as described in Section 4.

  • Report:

    • Report the spill to your laboratory supervisor and EHS department, following your institution's reporting procedures.

Logical Flow of Disposal Procedures

DisposalWorkflow cluster_prep Preparation cluster_waste_handling Waste Handling cluster_storage Storage cluster_disposal Final Disposal PPE Don Appropriate PPE FumeHood Work in Chemical Fume Hood PPE->FumeHood Segregate Segregate Solid and Liquid Waste FumeHood->Segregate Collect Collect in Compatible Containers Segregate->Collect Label Label Waste Containers Correctly Collect->Label StoreSAA Store in Satellite Accumulation Area Label->StoreSAA SecondaryContainment Use Secondary Containment StoreSAA->SecondaryContainment EHSPickup Arrange for EHS Pickup SecondaryContainment->EHSPickup

Caption: Workflow for the proper disposal of 1H-Azepine-3-carboxylicacid, 2,3-dihydro-2-oxo-(9CI).

References

  • LookChem. (n.d.). Cas 291-69-0, 1H-Azepine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1H-Azepine. PubChem Compound Database. Retrieved from [Link]

  • NextSDS. (n.d.). 1H-Azepine-3-carboxylicacid,hexahydro-(9CI) — Chemical Substance Information. Retrieved from [Link]

  • Organic Chemistry Portal. (2015). Synthesis of 2,3-Dihydro-1H-azepine and 1H-Azepin-2(3H)-one Derivatives From Intramolecular Condensation between Stable Tertiary Enamides and Aldehydes. Retrieved from [Link]

  • World Bank Group. (2007). Environmental, Health, and Safety General Guidelines. Retrieved from [Link]

  • Caubet, J. C., & Eigenmann, P. A. (2021). β-Lactam Allergy and Cross-Reactivity: A Clinician's Guide to Selecting an Alternative Antibiotic. The journal of allergy and clinical immunology. In practice, 9(1), 107–116.
  • NextSDS. (n.d.). 1H-Azepine-3-carboxylicacid,2,3-dihydro-2-oxo-(9CI) — Chemical Substance Information. Retrieved from [Link]

  • Al-Ostoot, F. H., Al-Ghorbani, M., & El-Sayed, M. A. A. (2023). Fused Triazole-Azepine Hybrids as Potential Non-Steroidal Antiinflammatory Agents. Molecules (Basel, Switzerland), 28(10), 4153.
  • Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. United States Department of Labor. Retrieved from [Link]

  • University of Houston-Clear Lake. (n.d.). RCRA addresses waste management, disposal and recycling. Retrieved from [Link]

  • Massachusetts Institute of Technology Environmental Health & Safety. (n.d.). Chemical Waste. Retrieved from [Link]

  • Vanderbilt University Medical Center Office of Clinical and Research Safety. (n.d.). The Laboratory Standard. Retrieved from [Link]

  • Virginia Tech Environmental Health and Safety. (n.d.). Chemical Waste Disposal Procedures. Retrieved from [Link]

  • ResearchGate. (2026, January 19). Update of Recently (2016–2020) Designed Azepine Analogs and Related Heterocyclic Compounds with Potent Pharmacological Activities. Retrieved from [Link]

  • New York State Department of Environmental Conservation. (2020, March 4). Lab Waste Management and RCRA Updates for Colleges and Universities. Retrieved from [Link]

  • Stanford University Environmental Health & Safety. (n.d.). Chemical Waste Disposal. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). OSHA Laboratory Standard 29 CFR 1910.1450. Retrieved from [Link]

  • American Chemical Society Publications. (2007). Quantum Mechanical Study of β-Lactam Reactivity: The Effect of Solvation on Barriers of Reaction and Stability of Transition States and Reaction Intermediates. The Journal of Physical Chemistry B, 111(34), 10237-10248.
  • Westin, J. (n.d.). Carboxylic Acids Important Reactions. Jack Westin. Retrieved from [Link]

  • Frontiers Media. (2022, March 23). The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition. Frontiers in Allergy.
  • STM Journals. (2025, December 24). Azepines, Chemistry, Synthesis And Reactions.
  • Lab Manager. (2022, March 24). Hazardous Waste Management in the Laboratory. Retrieved from [Link]

  • ResearchGate. (n.d.). Azepines and their Fused-ring Derivatives. Retrieved from [Link]

  • Harvard University Environmental Health & Safety. (n.d.). Chemical and Hazardous Waste. Retrieved from [Link]

  • National Science Teaching Association. (2024, August 16). Laboratory Waste Disposal Safety Protocols. Retrieved from [Link]

  • Study Mind. (2022, April 18). Properties and Reactivity of Carboxylic Acids (A-Level Chemistry). Retrieved from [Link]

  • Taylor & Francis Online. (2012, January 6). Adverse reactions to β-lactam antimicrobials. Expert Opinion on Drug Safety, 11(1), 39-48.
  • Johns Hopkins ABX Guide. (2022, December 11). Beta-lactam allergy. Retrieved from [Link]

  • International Journal of Engineering, Science and Mathematics. (2017, December 15).
  • Case Western Reserve University Environmental Health and Safety. (n.d.). RCRA. Retrieved from [Link]

  • Virginia Department of Labor and Industry. (n.d.). KEY ELEMENTS OF A OSHA COMPLIANT LABORATORY SAFETY MANAGEMENT PROGRAM. Retrieved from [Link]

  • SlideShare. (n.d.). Synthesis and reactions of Seven membered heterocycle-Azepines. Retrieved from [Link]

  • OpenStax. (2023, September 20). 21.3 Reactions of Carboxylic Acids. In Organic Chemistry. Retrieved from [Link]

  • American Chemical Society. (n.d.). Regulation of Laboratory Waste. Retrieved from [Link]

  • BrainKart. (2018, February 18). Reactivity of Carboxylic acids and carboxylic acid derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2,3-Dihydro-1H-azepine and 1H-Azepin-2(3H)-one Derivatives From Intramolecular Condensation between Stable Tertiary Enamides and Aldehydes. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 1H-Azepine-3-carboxylicacid,2,3-dihydro-2-oxo-(9CI)

As a Senior Application Scientist, I understand that handling specialized early-stage pharmaceutical intermediates like 1H-Azepine-3-carboxylic acid, 2,3-dihydro-2-oxo- (CAS 134050-77-4)[1] requires protocols that go bey...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I understand that handling specialized early-stage pharmaceutical intermediates like 1H-Azepine-3-carboxylic acid, 2,3-dihydro-2-oxo- (CAS 134050-77-4)[1] requires protocols that go beyond standard safety data sheets. Because comprehensive in vivo toxicological profiles for novel azepine scaffolds are often incomplete[2], we must apply the Precautionary Principle.

This guide provides a rigorously structured, self-validating operational framework designed to protect researchers from unknown permeation rates and sensitization risks while ensuring the integrity of your drug development workflows.

Hazard Profiling & Mechanistic Causality

While specific Occupational Exposure Limits (OELs) for CAS 134050-77-4 are not yet established, its structural alerts dictate our safety approach:

  • The Azepine/Lactam Ring: Nitrogen-containing heterocycles can act as potent sensitizers. Repeated exposure to fine powders may lead to respiratory or dermal sensitization.

  • The Carboxylic Acid Moiety: The acidic proton presents a localized risk of pH-dependent irritation to mucous membranes and ocular tissue upon contact.

Because of these structural realities, we cannot treat this compound as a benign powder. Protection relies on a strict hierarchy: Engineering Controls first, supported by a robust Personal Protective Equipment (PPE) matrix.

Engineering Controls: The Self-Validating Fume Hood

Before donning PPE, you must establish primary containment. All manipulations of 1H-Azepine-3-carboxylic acid, 2,3-dihydro-2-oxo- must occur within a certified chemical fume hood[3].

Table 1: Fume Hood Operational Parameters & Causality

ParameterTarget ValueMechanistic Causality
Face Velocity 80 – 120 fpm<80 fpm fails to capture heavy particulates; >120 fpm creates turbulent eddy currents that pull contaminants out of the hood and into the operator's breathing zone[4].
Sash Height 12 – 18 inchesMaximizes the physical barrier between the user's face and the chemical while maintaining optimal aerodynamic flow[4].
Working Depth > 6 inches insidePrevents the "boundary layer escape" of vapors and powders at the front edge of the airfoil[3].

Personal Protective Equipment (PPE) Matrix

When handling this compound, your PPE serves as the secondary line of defense against both aerosolized dust and accidental solution splashes.

Table 2: Required PPE for CAS 134050-77-4

Protection CategoryRecommended EquipmentCausality / Justification
Eye/Face ANSI Z87.1 Chemical Splash GogglesProtects against accidental splashes during dissolution and airborne dust during weighing. Safety glasses are insufficient due to the lack of a peripheral seal.
Skin/Body Flame-resistant (FR) or standard cotton lab coat, fully buttonedPrevents dermal exposure to fine powders. FR is required if the compound is being dissolved in flammable organic solvents.
Hands Double Nitrile Gloves (min 4-mil thickness)Nitrile offers broad chemical resistance. Double gloving is mandatory to mitigate the unknown permeation rates of novel intermediates. The outer glove acts as a sacrificial layer.
Respiratory N95/P100 Particulate RespiratorRequired only if engineering controls fail (e.g., weighing outside a fume hood) or during a large-scale spill cleanup to prevent inhalation of active pharmaceutical ingredients.

Operational Workflow: Step-by-Step Handling Protocol

To ensure trustworthiness, every step in this workflow includes a self-validating check to confirm safety before proceeding.

Phase 1: Preparation & Validation

  • Validate Negative Pressure: Do not rely solely on digital monitors. Tape a small piece of tissue paper to the bottom of the fume hood sash; a steady inward pull physically validates active negative pressure[3].

  • Don PPE: Inspect nitrile gloves for micro-tears by trapping air and applying pressure. Don the inner glove, then the lab coat (cuffs over the inner glove), followed by the outer glove (cuffs over the lab coat sleeves).

Phase 2: Weighing & Transfer

  • Mitigate Static: Fine organic powders like azepine derivatives are highly prone to static cling, which causes sudden aerosolization. Place an anti-static ionizer bar near the analytical balance inside the hood.

  • Weighing: Use a static-free, disposable anti-static weigh boat. Keep all movements slow and deliberate to prevent disrupting the hood's aerodynamic flow[3].

  • Sealed Transfer: Once weighed, transfer the powder into a vial or flask and seal it with a septum or cap before removing it from the fume hood . Never transport open containers of pharmaceutical intermediates across the laboratory.

Spill Response & Disposal Plan

If 1H-Azepine-3-carboxylic acid, 2,3-dihydro-2-oxo- is spilled, immediate containment is required to prevent cross-contamination.

Minor Solid Spill Protocol:

  • Do not sweep dry powder. Sweeping aerosolizes the active intermediate.

  • Gently cover the spill with damp absorbent pads (using water or a mild solvent like ethanol, depending on solubility) to suppress dust.

  • Wipe inward from the edges to the center to prevent spreading.

  • Place all contaminated pads and the outer layer of your gloves into a sealed, labeled hazardous waste bag.

Waste Disposal:

  • Solid Waste: Dispose of all contaminated consumables (weigh boats, spatulas, Kimwipes) in a designated "Solid Hazardous Organic Waste" container.

  • Liquid Waste: If the compound is dissolved in solvents (e.g., DMSO, DCM), segregate the waste into Halogenated or Non-Halogenated streams. Mixing incompatible waste streams can cause exothermic reactions or hazardous off-gassing. Final disposal must be via high-temperature incineration.

Safety Workflow Visualization

The following diagram maps the logical relationship between risk assessment, engineering controls, and operational execution.

G A 1. Risk Assessment CAS 134050-77-4 B 2. Engineering Controls Chemical Fume Hood (80-120 fpm) A->B C 3. PPE Selection Double Nitrile, Goggles, Lab Coat B->C D 4. Operational Handling Anti-Static Weighing & Transfer C->D E 5a. Normal Completion Waste Segregation D->E Success F 5b. Spill/Exposure Wet-Wipe Decontamination D->F Incident G 6. Final Disposal High-Temp Incineration E->G F->G

Figure 1: Hierarchical safety and operational workflow for handling novel azepine derivatives.

References

  • PubChem (NIH) . "1H-Azepine-3-carboxylicacid,2,3-dihydro-2-oxo-(9CI) - CID 14983568". National Center for Biotechnology Information. Available at:[Link]

  • OSHA . "Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450)". Occupational Safety and Health Administration. Available at:[Link]

  • NIH Office of Research Services . "Chemical Fume Hoods - General Safety Information". National Institutes of Health. Available at:[Link]

Sources

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